KH-4-43
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H10ClF3N2O4 |
|---|---|
分子量 |
422.7 g/mol |
IUPAC 名称 |
3-[1-(4-chlorophenyl)pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C19H10ClF3N2O4/c20-10-1-3-11(4-2-10)25-8-9(7-24-25)14-15(27)12-5-6-13(26)16(28)17(12)29-18(14)19(21,22)23/h1-8,26,28H |
InChI 键 |
KDPAGFLLKCODNF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C=C(C=N2)C3=C(OC4=C(C3=O)C=CC(=C4O)O)C(F)(F)F)Cl |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of KH-4-43: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-4-43 is a small molecule inhibitor that has demonstrated significant antitumor potential by targeting a key cellular protein degradation pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the downstream cellular consequences of its inhibitory action, and the experimental methodologies used to elucidate this mechanism. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.
Core Mechanism of Action: Inhibition of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4)
The primary mechanism of action of this compound is the inhibition of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4). E3 ubiquitin ligases are critical components of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins, thereby regulating a multitude of cellular processes. This compound selectively binds to the core catalytic complex of CRL4, preventing it from ubiquitinating its substrate proteins.[1][2][3] This inhibition leads to the stabilization and accumulation of CRL4 substrates, which can trigger downstream signaling events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]
Molecular Target and Binding Affinity
This compound exhibits a high binding affinity for the ROC1-CUL4A C-terminal domain (CTD) complex, which forms the catalytic core of the CRL4 E3 ligase.[1] Microscale thermophoresis (MST) has been employed to quantify this interaction, revealing a significant and selective binding of this compound to the CRL4 complex over other related Cullin-RING ligases.
Table 1: Binding Affinity of this compound to Cullin-RING Ligase Complexes
| Target Complex | Binding Affinity (Kd) |
| ROC1-CUL4A CTD | ~83 nM - 200 nM |
| ROC1-CUL1 CTD | ~9.4 µM |
Data compiled from multiple sources.[1]
Downstream Cellular Effects
The inhibition of CRL4 by this compound leads to a cascade of cellular events, primarily driven by the accumulation of specific CRL4 substrates.
Stabilization of CDT1 and Induction of Apoptosis
A key substrate of CRL4 is the DNA replication licensing factor, CDT1.[2][4] Under normal physiological conditions, CRL4 ubiquitinates CDT1, targeting it for proteasomal degradation and ensuring that DNA replication occurs only once per cell cycle. By inhibiting CRL4, this compound causes the aberrant accumulation of CDT1.[1][2][4][5] Elevated levels of CDT1 are known to induce DNA re-replication stress and trigger a DNA damage response, which ultimately leads to the activation of apoptotic pathways and cell death in cancer cells.[1][3]
Inhibition of CK1α Ubiquitination
Another notable substrate of a specific CRL4 complex (CRL4CRBN) is Casein Kinase 1α (CK1α). In vitro studies have demonstrated that this compound can inhibit the lenalidomide-dependent ubiquitination of CK1α by the CRL4CRBN complex.[2][6] This provides further evidence for the direct inhibitory effect of this compound on the catalytic activity of CRL4.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 |
| MV4-11 | Acute Myeloid Leukemia | ~3.0 µM |
| NB-4 | Acute Promyelocytic Leukemia | ~1.8 µM |
| OVCAR-3 | Ovarian Cancer | ~3.9 µM |
| CAPAN-2 | Pancreatic Cancer | ~4.8 µM |
Data represents a selection of sensitive cell lines and is compiled from multiple sources.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches used to study this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of this compound.
Caption: In Vitro Ubiquitination Assay Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Selective CRL4 Inhibitor KH-4-43: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of KH-4-43, a potent and selective small molecule inhibitor of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4). This compound represents a significant advancement in the targeted modulation of the ubiquitin-proteasome system, offering a valuable tool for cancer research and therapeutic development. This document details the mechanism of action, binding affinity, and selectivity of this compound, supported by quantitative data. Furthermore, it provides detailed protocols for key experimental assays and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this novel inhibitor.
Introduction to CRL4 and the Role of this compound
The Cullin-RING Ligases (CRLs) are the largest family of E3 ubiquitin ligases, playing a critical role in regulating a vast array of cellular processes by targeting substrate proteins for ubiquitination and subsequent proteasomal degradation. CRL4, in particular, is essential for cell cycle progression, DNA replication, and DNA damage repair. Its dysregulation is frequently implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
This compound has emerged as a first-in-class inhibitor that selectively targets the core ligase complex of CRL4.[1][2] By binding to the ROC1-CUL4A C-terminal domain (CTD), this compound disrupts the catalytic activity of the CRL4 complex, leading to the stabilization of its substrates.[1][3][4] One of the key substrates of CRL4 is the DNA replication licensing factor CDT1.[1][5][6][7] The aberrant accumulation of CDT1 is known to trigger apoptosis, which is a primary mechanism of the antitumor activity of this compound.[1][4][5][6][7]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and cellular cytotoxicity.
Table 1: Binding Affinity of this compound and Related Compounds
| Compound | Target | Binding Affinity (Kd) | Reference |
| This compound | ROC1-CUL4A CTD | 83 nM | [1][3][4][8] |
| This compound | ROC1-CUL1 CTD | 9.4 µM | [1][3][4][8] |
| 33-11 | ROC1-CUL4A CTD | 223 nM | [4] |
| 33-11 | ROC1-CUL1 CTD | 4.5 µM | [4] |
| 33 | ROC1-CUL4A CTD | 688 nM | [4] |
| 33 | ROC1-CUL1 CTD | 1.6 µM | [4] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NB-4 | Acute Myeloid Leukemia | 1.8 | [3] |
| MV4-11 | Acute Myeloid Leukemia | 3.0 | [3] |
| OVCAR-3 | Ovarian Cancer | 3.9 | [3] |
| CAPAN-2 | Pancreatic Cancer | 4.8 | [3] |
Mechanism of Action and Signaling Pathway
This compound selectively binds to the C-terminal domain of CUL4A within the CRL4 complex. This interaction inhibits the ubiquitin ligase activity of the complex, preventing the transfer of ubiquitin to its substrates. A key consequence of CRL4 inhibition by this compound is the stabilization and accumulation of the substrate protein CDT1. Elevated levels of CDT1 in cancer cells can lead to re-replication stress and ultimately trigger apoptosis.
Caption: Mechanism of this compound action on the CRL4 pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
In Vitro Ubiquitination Assay for CRL4CRBN-mediated CK1α Ubiquitination
This assay reconstitutes the ubiquitination of the neo-substrate Casein Kinase 1α (CK1α) by the CRL4CRBN complex in the presence of an immunomodulatory drug (e.g., lenalidomide) to assess the inhibitory effect of this compound.
Materials:
-
Recombinant human CRL4CRBN complex (CUL4A/DDB1/CRBN/ROC1)
-
Recombinant human UBE1 (E1 activating enzyme)
-
Recombinant human UBE2G1 and/or UBE2D3 (E2 conjugating enzymes)
-
Recombinant human Ubiquitin
-
Recombinant human CK1α
-
Lenalidomide
-
This compound
-
ATP solution (10 mM)
-
E3 Ligase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and buffers
-
Anti-CK1α antibody
-
Anti-ubiquitin antibody
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Prepare a master mix containing E3 Ligase Reaction Buffer, ATP (final concentration 1-2 mM), UBE1 (final concentration ~100-200 nM), UBE2G1/UBE2D3 (final concentration ~0.5-1 µM), and Ubiquitin (final concentration ~5-10 µg/µL).
-
In separate microcentrifuge tubes, prepare the reaction mixtures:
-
Negative Control: Master mix + CK1α + Lenalidomide + DMSO (vehicle for this compound).
-
Positive Control (No Inhibitor): Master mix + CRL4CRBN (~100-200 nM) + CK1α + Lenalidomide + DMSO.
-
Test Condition: Master mix + CRL4CRBN + CK1α + Lenalidomide + varying concentrations of this compound.
-
-
Pre-incubate the CRL4CRBN complex with this compound or DMSO for 15-30 minutes at room temperature.
-
Initiate the ubiquitination reaction by adding the substrate CK1α and lenalidomide (final concentration ~1-10 µM).
-
Incubate the reactions at 30-37°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform immunoblotting using an anti-CK1α antibody to detect the ubiquitinated forms of CK1α (which will appear as a ladder of higher molecular weight bands) and an anti-ubiquitin antibody to confirm polyubiquitin chain formation.
-
Visualize the results using a chemiluminescence detection system.
Caption: Workflow for the in vitro ubiquitination assay.
CDT1 Accumulation Assay by Immunoblotting
This assay measures the cellular levels of CDT1 protein in response to treatment with this compound to confirm its on-target effect in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
Anti-CDT1 antibody
-
Anti-GAPDH or anti-β-actin antibody (loading control)
-
Secondary antibodies conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time period (e.g., 6-24 hours).
-
Harvest the cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against CDT1 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative increase in CDT1 levels.
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is a biophysical technique used to quantify the binding affinity between a fluorescently labeled molecule and a ligand. In this case, it is used to determine the dissociation constant (Kd) of this compound binding to the ROC1-CUL4A CTD complex.
Materials:
-
Purified, fluorescently labeled ROC1-CUL4A CTD complex (e.g., with a RED-NHS dye)
-
This compound
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Prepare a stock solution of the fluorescently labeled ROC1-CUL4A CTD in MST buffer at a constant concentration (typically in the low nM range).
-
Prepare a serial dilution of this compound in MST buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration.
-
Mix the labeled ROC1-CUL4A CTD solution with each dilution of this compound in a 1:1 ratio. Also, prepare a control sample with labeled protein and buffer only.
-
Incubate the mixtures for a short period to allow binding to reach equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the labeled protein in the MST instrument.
-
The instrument software will plot the change in the normalized fluorescence signal against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the Kd value.
Cell Viability Assay (CellTiter-Glo®)
This assay is a homogeneous method to determine the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. It is used to determine the IC50 of this compound.
Materials:
-
Cancer cell line of interest
-
Opaque-walled 96-well or 384-well plates
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in opaque-walled multi-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium and add it to the wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Subtract the background luminescence from all readings and normalize the data to the vehicle-treated control cells.
-
Plot the normalized cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
In Vivo Antitumor Activity
This compound has demonstrated in vivo antitumor activity in xenograft mouse models of Acute Myeloid Leukemia (AML).[1] These studies provide crucial evidence for the therapeutic potential of targeting CRL4 with selective inhibitors like this compound. The promising in vivo efficacy, coupled with its well-defined mechanism of action, positions this compound as a lead compound for further preclinical and clinical development.
Conclusion
This compound is a potent and selective inhibitor of the CRL4 E3 ubiquitin ligase with demonstrated antitumor activity. Its mechanism of action, involving the stabilization of CRL4 substrates like CDT1, provides a clear rationale for its cancer cell-killing effects. The data and protocols presented in this technical guide offer a valuable resource for researchers in the fields of cancer biology, drug discovery, and chemical biology who are interested in exploring the therapeutic potential of CRL4 inhibition. Further investigation into the broader applications of this compound and the development of even more potent and selective analogs hold significant promise for the future of targeted cancer therapy.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 8. promega.com [promega.com]
The Core Biological Functions of Cullin-RING Ligase 4 (CRL4): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Cullin-RING Ligase 4 (CRL4) is a multi-subunit E3 ubiquitin ligase that plays a pivotal role in a vast array of cellular processes by targeting a wide range of substrates for ubiquitination and subsequent proteasomal degradation. This guide provides a comprehensive technical overview of the core biological functions of CRL4, detailing its structure, regulation, and involvement in key signaling pathways. It is intended to serve as a resource for researchers, scientists, and drug development professionals seeking to understand and target this critical cellular machine. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of CRL4 biology.
Introduction to Cullin-RING Ligase 4 (CRL4)
The ubiquitin-proteasome system (UPS) is the primary mechanism for controlled protein degradation in eukaryotic cells, regulating nearly every cellular process. Within this system, the specificity of substrate recognition is determined by E3 ubiquitin ligases. The Cullin-RING Ligase (CRL) family is the largest class of E3 ligases, and CRL4 is one of its most versatile and crucial members.[1][2][3]
The canonical CRL4 complex is composed of four core components:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex. CUL4A and CUL4B are two highly homologous isoforms with both redundant and distinct functions.[3]
-
RING-Box Protein 1 (RBX1): A small RING finger domain-containing protein that recruits the ubiquitin-conjugating enzyme (E2).[2]
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links CUL4 to a diverse array of substrate receptors.[3]
-
DDB1-CUL4 Associated Factors (DCAFs): A large family of substrate receptor proteins, often containing a WD40 repeat domain, that confer substrate specificity to the CRL4 complex.[3]
The modular nature of the CRL4 complex, with its interchangeable DCAFs, allows it to regulate a vast and diverse substratome, thereby influencing a multitude of cellular functions.
Core Biological Functions of CRL4
CRL4 has been implicated in a wide range of fundamental cellular processes, including:
-
Cell Cycle Regulation: CRL4 is a master regulator of the cell cycle, ensuring the timely degradation of key proteins to drive unidirectional progression through the cell cycle phases.[4][5][6] A prime example is the CRL4Cdt2 complex, which targets the DNA replication licensing factor Cdt1 for degradation during S-phase to prevent DNA re-replication.[4][6]
-
DNA Damage Response (DDR): CRL4 plays a critical role in the recognition and repair of DNA damage, particularly in the nucleotide excision repair (NER) pathway.[7][8][9][10] The CRL4DDB2 complex is one of the initial sensors of UV-induced DNA lesions, facilitating the recruitment of downstream repair factors.[7][10]
-
Chromatin Remodeling and Transcription: By targeting histone modifying enzymes and transcription factors for degradation, CRL4 influences chromatin structure and gene expression.[11] For instance, CRL4Cdt2 mediates the degradation of the histone methyltransferase Set8 during S-phase.[1]
-
Development: The proper functioning of CRL4 is essential for embryonic development, with knockout studies in model organisms revealing critical roles in various developmental processes.[11]
Dysregulation of CRL4 activity is frequently associated with human diseases, most notably cancer, where the overexpression of CUL4A is a common feature in many tumor types.[3] Additionally, mutations in CUL4B have been linked to X-linked intellectual disability.
Quantitative Data on CRL4
Quantitative analysis of CRL4 activity and interactions is crucial for a complete understanding of its function and for the development of targeted therapeutics. While comprehensive quantitative data is still emerging, some key metrics have been reported in the literature.
| Parameter | Value | CRL4 Complex/Component | Substrate/Ligand | Method | Reference |
| IC50 | 10 µM | ROC1–CUL4A | KH-4-43 | [32P]Ub chain elongation assay | [12] |
| IC50 | 21 µM | ROC1–CUL4A | 33-11 | [32P]Ub chain elongation assay | [12] |
| Binding Affinity (Kd) | Not specified in search results | DDB1-DDA1 | - | Not specified in search results | [13] |
This table will be expanded as more quantitative data becomes available in the literature.
Key Signaling Pathways Involving CRL4
CRL4Cdt2 in Cell Cycle Regulation
The CRL4Cdt2 E3 ubiquitin ligase is a critical regulator of S-phase progression and genome stability. It targets several key proteins for degradation in a manner dependent on their interaction with Proliferating Cell Nuclear Antigen (PCNA) on the DNA.
CRL4DDB2 in Nucleotide Excision Repair (NER)
The CRL4DDB2 complex is a key player in the global genomic repair (GGR) sub-pathway of NER, which removes bulky DNA lesions, such as those caused by UV radiation, from the entire genome.
Experimental Protocols
In Vitro Ubiquitination Assay for CRL4 Activity
This protocol describes a method to reconstitute CRL4 activity in vitro to assess the ubiquitination of a specific substrate.
Materials:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant human ubiquitin
-
Recombinant CRL4 complex (e.g., DDB1-CUL4A-RBX1) and specific DCAF
-
Substrate protein of interest
-
ATP solution (10 mM)
-
10x Ubiquitination Buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
SDS-PAGE loading buffer
-
Deionized water
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. The final concentrations of the components can be optimized, but a typical starting point is:
-
E1 enzyme: 50-100 nM
-
E2 enzyme: 0.5-1 µM
-
Ubiquitin: 5-10 µM
-
CRL4 complex with DCAF: 100-200 nM
-
Substrate: 0.5-1 µM
-
1x Ubiquitination Buffer
-
1 mM ATP
-
Adjust the final volume with deionized water.
-
-
Initiate Reaction: Start the ubiquitination reaction by adding the ATP solution and incubating the mixture at 37°C for 30-90 minutes.
-
Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting using antibodies specific for the substrate protein and/or ubiquitin. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed.
Immunoprecipitation-Mass Spectrometry (IP-MS) for CRL4 Substrate Identification
This protocol outlines a general workflow for identifying novel substrates of a specific CRL4 complex using IP-MS.
1. Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T) in appropriate media.
-
Transfect cells with a plasmid expressing an epitope-tagged DCAF of interest (e.g., FLAG-DCAF). A control transfection with an empty vector or an unrelated tagged protein should be performed in parallel.
2. Cell Lysis:
-
After 24-48 hours, harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. To preserve transient interactions, a milder lysis buffer may be required.
3. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose or magnetic beads.
-
Incubate the pre-cleared lysates with an anti-epitope tag antibody (e.g., anti-FLAG) overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
4. Washing and Elution:
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads, for example, by competitive elution with a peptide corresponding to the epitope tag or by using a low pH buffer.
5. Sample Preparation for Mass Spectrometry:
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
6. Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins in the sample by searching the acquired MS/MS spectra against a protein database.
-
Compare the proteins identified in the DCAF immunoprecipitation with the control to identify specific interacting partners and potential substrates.
Experimental and Logical Workflows
Workflow for CRL4 Substrate Identification via IP-MS
Workflow for In Vitro CRL4 Ubiquitination Assay
Conclusion and Future Directions
The Cullin-RING Ligase 4 stands out as a master regulator of protein homeostasis, with its influence extending to a multitude of critical cellular pathways. Its modularity and diverse substratome make it a complex and fascinating area of study. The aberrant activity of CRL4 in various cancers has also positioned it as a promising target for therapeutic intervention. Future research will undoubtedly uncover more substrates and regulatory mechanisms of CRL4, further elucidating its intricate role in cellular life and disease. The development of more specific and potent inhibitors of CRL4 activity holds great promise for the treatment of a range of human pathologies. This guide provides a solid foundation for researchers and drug developers to build upon as we continue to unravel the complexities of this essential E3 ubiquitin ligase.
References
- 1. CRL4Cdt2 Regulates Cell Proliferation and Histone Gene Expression by Targeting PR-Set7/Set8 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRL4s: the CUL4-RING E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role and mechanism of CRL4 E3 ubiquitin ligase in cancer and its potential therapy implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRL4Cdt2: Master coordinator of cell cycle progression and genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. CRL4Cdt2 Ubiquitin Ligase, A Genome Caretaker Controlled by Cdt2 Binding to PCNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidative DNA Damage and Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Pathways, Chemical and Biological Modulators of Nucleotide Excision Repair: The Faithful Shield against UV Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of DNA Damage Response Pathways by the Cullin-RING Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleotide Excision Repair: Insights into Canonical and Emerging Functions of the Transcription/DNA Repair Factor TFIIH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
Technical Guide: The Small Molecule KH-4-43 and its Role in the Stabilization of CDT1
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chromatin Licensing and DNA Replication Factor 1 (CDT1) is a critical protein that ensures DNA is replicated only once per cell cycle. Its levels are tightly regulated, primarily through ubiquitin-mediated proteasomal degradation. The Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) complex, specifically CRL4CDT2, is a key mediator of this process. Dysregulation of CDT1 levels can lead to DNA re-replication and genomic instability, hallmarks of cancer. This document details the mechanism of a small molecule inhibitor, KH-4-43, which targets the CRL4 complex, leading to the stabilization of CDT1. This inhibition results in an aberrant accumulation of CDT1, triggering apoptosis in cancer cells and highlighting a promising therapeutic strategy.
The CDT1 Degradation Pathway
To maintain genome integrity, DNA replication is strictly controlled. A key control mechanism is preventing the re-assembly of the pre-replicative complex (pre-RC) on origins of replication that have already fired.[1][2] CDT1 is a licensing factor that recruits the Mcm2-7 helicase to origins during the G1 phase to form the pre-RC.[1][2] To prevent re-replication, CDT1 is degraded at the onset of S phase via the ubiquitin-proteasome system.[1][3]
In humans, two main E3 ubiquitin ligase complexes are responsible for CDT1 degradation: SCFSkp2 and CRL4-DDB1CDT2.[1][2][3] The CRL4-DDB1CDT2 pathway is an evolutionarily conserved mechanism that specifically targets CDT1 for degradation during S-phase and in response to DNA damage.[1][3][4] This process is dependent on Proliferating Cell Nuclear Antigen (PCNA), which acts as a molecular platform on the DNA.[5] When CDT1 binds to PCNA on chromatin, it is recognized by the CDT2 substrate receptor of the CRL4 E3 ligase complex, leading to its polyubiquitination and subsequent destruction by the proteasome.[5][6]
This compound: A Selective CRL4 Inhibitor
This compound is a small molecule identified through high-throughput screening and medicinal chemistry optimization as a potent inhibitor of the E3 CRL4 ubiquitin ligase.[7][8] It, along with its precursor compound 33-11, functions by binding to the core catalytic complex of CRL4.[7][8][9] This binding action disrupts the ubiquitination activity of the ligase.[7][9] By directly inhibiting the CRL4 machinery, this compound prevents the ubiquitination of its substrates. A primary and well-characterized substrate of CRL4 is CDT1.[7][9] Consequently, the inhibition of CRL4 by this compound leads to the accumulation and stabilization of CDT1 within the cell.[7][8][9] This aberrant stabilization of CDT1 is known to induce a DNA damage response and trigger apoptosis, forming the basis of the compound's antitumor potential.[7][8]
Quantitative Analysis of this compound Activity
The efficacy and selectivity of this compound have been quantified through binding affinity and cell-based assays. Microscale thermophoresis (MST) has been used to determine the dissociation constants (Kd) of this compound for CRL4 and the related CRL1 complexes. This compound demonstrates a marked selectivity for the ROC1–CUL4A complex over the ROC1–CUL1 complex.
| Compound | Target Complex | Binding Affinity (Kd) |
| This compound | ROC1–CUL4A CTD | 83 nM[9] |
| This compound | ROC1–CUL1 CTD | 9.4 µM[9] |
| 33 (precursor) | ROC1–CUL4A CTD | ~0.7 µM[7] |
| 33 (precursor) | ROC1–CUL1 CTD | ~1.6 µM[7] |
Table 1: Binding Affinities of this compound and Precursor Compound.
The on-target effect of this compound translates to cytotoxicity in various tumor cell lines, which has been linked to the aberrant accumulation of CDT1.[8][9] In a panel of 36 tumor cell lines, this compound exhibited cytotoxicity with EC50 values approaching approximately 2 µM in a subset of these lines.[9]
Experimental Protocols
The stabilization of CDT1 by this compound is typically verified using immunoblotting (Western Blot) to detect changes in CDT1 protein abundance in cells treated with the compound.
Key Experiment: Immunoblotting for CDT1 Accumulation
This experiment aims to visualize and quantify the dose-dependent accumulation of CDT1 in cancer cells following treatment with this compound.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Acute Myeloid Leukemia (AML) MV4-11 cells are cultured to approximately 70-80% confluency. The cells are then treated with a dose range of this compound (e.g., 0.5, 1, 2, 5, 10 µM) or a vehicle control (DMSO) for a specified period, typically 24 hours.[7]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and harvested. The cell pellet is resuspended in RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. The lysate is incubated on ice for 30 minutes with periodic vortexing and then clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: The total protein concentration in the supernatant is determined using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 4-12% Bis-Tris polyacrylamide gel. Proteins are separated by size via electrophoresis.
-
Western Blotting: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with a primary antibody specific for CDT1. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the CDT1 bands is quantified and normalized to the loading control to determine the relative increase in CDT1 protein levels across the different doses of this compound.[7]
Conclusion and Therapeutic Implications
The small molecule this compound is a selective and potent inhibitor of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) complex. By binding to the core catalytic unit of CRL4, this compound effectively blocks the ubiquitination and subsequent proteasomal degradation of its substrate, CDT1.[7][8][9] This leads to the dose-dependent accumulation of CDT1 in cells. The aberrant accumulation of this DNA replication licensing factor is cytotoxic, inducing a DNA damage response and apoptosis.[7][8] This mechanism has shown significant antitumor activity in preclinical models, particularly in tumor cells with low intrinsic levels of CUL4, which appear to be more sensitive to inhibition.[7][8] Therefore, this compound and similar CRL4 inhibitors represent a promising class of therapeutic agents for cancers vulnerable to the stabilization of key cell cycle regulators like CDT1.
References
- 1. researchgate.net [researchgate.net]
- 2. Cdt1 degradation to prevent DNA re-replication: conserved and non-conserved pathways [openscholar.uga.edu]
- 3. Cdt1 degradation to prevent DNA re-replication: conserved and non-conserved pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of CRL4Cdt2, a PCNA-dependent E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
understanding the role of CRL4 in cell cycle progression
An In-depth Technical Guide to the Role of the CRL4 E3 Ubiquitin Ligase in Cell Cycle Progression
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise regulation of the cell cycle is fundamental to cellular homeostasis, and its deregulation is a hallmark of cancer. The ubiquitin-proteasome system (UPS) provides a critical layer of control by mediating the timely and specific degradation of key regulatory proteins. Within the UPS, the Cullin-RING Ligases (CRLs) represent the largest family of E3 ubiquitin ligases, responsible for targeting a vast number of substrates.[1] The CRL4 complex, built around the CUL4A or CUL4B scaffold protein, has emerged as a master regulator of the cell cycle, particularly in orchestrating DNA replication, responding to DNA damage, and ensuring genomic stability.[1][2] This guide provides a detailed technical overview of the CRL4 E3 ligase, its mechanism of action, its key substrates and functions throughout the cell cycle, and common experimental protocols for its study.
The CRL4 E3 Ubiquitin Ligase Complex Architecture
The CRL4 E3 ligase is a multi-subunit complex whose modularity allows it to target a wide array of substrates. Its core components are:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex. While highly homologous, CUL4A and CUL4B can have both redundant and distinct functions.[1]
-
RING-Box Protein 1/2 (RBX1/RBX2): A small RING-finger domain protein that binds the C-terminus of CUL4 and recruits the ubiquitin-conjugating enzyme (E2).[2]
-
DNA Damage-Binding Protein 1 (DDB1): A versatile adaptor protein that links CUL4 to a diverse family of substrate receptors.[2][3]
-
DDB1-CUL4-Associated Factors (DCAFs): These are the substrate receptors, often containing a WD40 repeat domain, that provide specificity by binding directly to target proteins.[2][3] There are over 20 known DCAFs, enabling CRL4 to regulate a multitude of cellular processes.[3]
The assembly and activity of the CRL4 complex are tightly regulated, most notably by neddylation—the covalent attachment of the ubiquitin-like protein NEDD8 to the cullin scaffold, which induces a conformational change required for optimal ligase activity.[4]
CRL4's Role in Cell Cycle Progression
CRL4's activity is meticulously controlled to ensure the unidirectional progression of the cell cycle. It targets distinct sets of substrates in different phases to execute specific functions.
G1/S Transition
At the boundary between G1 and S phase, CRL4 helps enforce the commitment to DNA replication by degrading key inhibitors.
-
p21 (CDKN1A): The cyclin-dependent kinase (CDK) inhibitor p21 is a critical barrier to the G1/S transition. CRL4, primarily through the DCAF Cdt2 (CRL4Cdt2), targets p21 for degradation.[5] This degradation relieves the inhibition on CDK2, allowing for the phosphorylation of substrates necessary for S phase entry.[5]
-
Cyclin E: Proper regulation of Cyclin E is essential for the initiation of DNA replication. While primarily targeted by the SCFFbxw7 ligase, studies have shown that CUL4B also contributes to Cyclin E degradation, preventing its abnormal accumulation which can lead to genomic instability.[1][6]
S Phase: The Guardian of DNA Replication
CRL4's most critical and well-characterized role is during S phase, where it acts as a central hub to ensure that DNA is replicated exactly once per cell cycle. The CRL4Cdt2 complex is the dominant player in this process. Its activity is uniquely coupled to active replication forks through the processivity factor Proliferating Cell Nuclear Antigen (PCNA) .[3][7] Substrates are recognized by CRL4Cdt2 only when they are bound to DNA-loaded PCNA, ensuring that degradation is spatially and temporally restricted to sites of DNA synthesis.[3][7]
Key S-phase substrates of CRL4Cdt2 include:
-
Cdt1: A crucial replication licensing factor required to load the MCM helicase complex onto origins of replication during G1.[3][7] To prevent re-licensing of origins that have already fired, Cdt1 must be destroyed as cells enter S phase. CRL4Cdt2 mediates the PCNA-dependent ubiquitination and degradation of Cdt1, a mechanism that is conserved from yeast to humans.[1][8] Failure to degrade Cdt1 leads to DNA re-replication and severe genomic instability.[9]
-
Set8 (PR-Set7): A histone methyltransferase that monomethylates histone H4 at lysine 20 (H4K20me1).[8] While H4K20me1 is important for G2/M progression, the persistence of Set8 during S phase can cause premature chromatin compaction and replication stress.[8][9] CRL4Cdt2 targets Set8 for degradation in S phase in a PCNA-dependent manner, preventing these defects.[9]
-
p21: In addition to its role at the G1/S border, the PCNA-bound pool of p21 is also targeted by CRL4Cdt2 during S phase.[5] This removes p21 from replication forks, where it could otherwise inhibit PCNA-dependent processes.
-
TICRR (TRESLIN): An essential replication initiation factor. CRL4DTL(Cdt2) induces the degradation of TICRR specifically during S phase to moderate the level of available initiation factors and ensure the proper number of active origins.[10][11]
G2/M Transition and Mitosis
As cells complete S phase and prepare for mitosis, the activity of CRL4Cdt2 is downregulated. This is crucial for allowing its substrates, such as Cdt1 and Set8, to re-accumulate, as they have important functions in mitosis.[12][13] This inactivation is driven by rising CDK1 activity, which prevents the recruitment of the Cdt2 receptor to chromatin.[12][13]
More recently, CRL4 has been implicated in the metaphase-to-anaphase transition. The RepID-CRL4 (CRL4DCAF14) complex has been shown to be crucial for mitotic exit by targeting the Spindle Assembly Checkpoint (SAC) component BUB3 for degradation, thereby facilitating the activation of the Anaphase-Promoting Complex/Cyclosome (APC/C).[14]
Summary of Key CRL4 Cell Cycle Substrates
The following table summarizes the primary substrates of CRL4 involved in cell cycle control, the DCAF responsible for their recognition, and their functional significance.
| Substrate | DCAF Receptor | Cell Cycle Phase of Degradation | Primary Function of Degradation |
| Cdt1 | Cdt2 (DTL) | S Phase, DNA Damage | Prevents DNA re-replication by destroying the replication licensing factor.[1][9] |
| p21Cip1 | Cdt2 (DTL) | G1/S Transition, S Phase | Promotes S phase entry and progression by degrading a key CDK inhibitor.[5][6] |
| Set8 (PR-Set7) | Cdt2 (DTL) | S Phase | Prevents premature chromatin compaction and replication stress.[9][15] |
| Cyclin E | CUL4B (specific DCAF less clear) | S/G2 Phase | Contributes to turning off Cyclin E/CDK2 activity to allow cell cycle progression.[1][6] |
| TICRR (TRESLIN) | Cdt2 (DTL) | S Phase | Moderates the number of active replication origins.[10][11] |
| p12 (PolD4) | Cdt2 (DTL) | S Phase, DNA Damage | Regulates the subunit structure of DNA Polymerase δ.[16][17] |
| BUB3 | RBBP7 (recruited by RepID/DCAF14) | Mitosis (Metaphase-Anaphase) | Inactivates the Spindle Assembly Checkpoint to allow mitotic exit.[14] |
Regulation of CRL4 Activity
The dynamic activity of CRL4 during the cell cycle is controlled by multiple mechanisms:
-
Neddylation Cycle: As mentioned, conjugation of NEDD8 to CUL4 is essential for its E3 ligase activity. The COP9 Signalosome (CSN) complex removes NEDD8 (deneddylation), inactivating the complex.[18]
-
CAND1 (Cullin-Associated Nedd8-Dissociated 1): In its deneddylated state, CUL4 can be bound by CAND1, which sequesters it and promotes the exchange of DCAF substrate receptors, adding another layer of dynamic regulation.
-
Substrate Receptor Stability: The levels of the DCAF proteins themselves are regulated. For example, the CRL4 substrate receptor Cdt2 is targeted for degradation during S and G2/M phases by another E3 ligase, SCFFBXO11.[16] This cross-talk between CRL families creates a sophisticated regulatory network.
-
CDK-Dependent Inhibition: During late S and G2 phases, rising CDK1 activity phosphorylates components of the CRL4Cdt2 machinery, which inhibits its ability to be recruited to chromatin, thereby stabilizing its substrates in preparation for mitosis.[12][13]
CRL4 in Drug Development
Given its central role in cell proliferation and genome stability, and its frequent overexpression in various cancers, the CRL4 complex is an attractive target for therapeutic intervention.[1][9] Inhibiting CRL4 can lead to the aberrant accumulation of substrates like Cdt1, triggering DNA damage and apoptosis specifically in rapidly dividing cancer cells.[9] Small molecule inhibitors targeting the CRL4 core complex are currently under investigation as potential anti-cancer agents.[9]
Appendix: Key Experimental Protocols
A.1 Co-Immunoprecipitation (Co-IP) to Study CRL4 Interactions
This method is used to isolate a CRL4 component (e.g., CUL4A) and identify its interaction partners (e.g., DDB1, specific DCAFs, or substrates).
Methodology:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with low detergent or a buffer containing 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, and 0.5% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.[3][6]
-
Lysate Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. This step reduces non-specific binding of proteins to the beads in the subsequent step.[17]
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-CUL4A) overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interaction partners.
A.2 In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly demonstrate the E3 ligase activity of a CRL4 complex towards a specific substrate.
Methodology:
-
Component Assembly: Combine purified components in a reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 10 mM MgCl₂). The required components are:
-
Reaction Initiation & Incubation: Initiate the reaction by adding the E3 ligase or ATP. Incubate the mixture at 30-37°C for 30-90 minutes.[9]
-
Negative Controls: Set up control reactions omitting key components (e.g., -E1, -E3, or -ATP) to ensure the observed ubiquitination is specific and dependent on the CRL4 complex.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting. Probe with an antibody against the substrate. A ladder of higher molecular weight bands appearing above the unmodified substrate indicates polyubiquitination.
A.3 Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of a cell population in the different phases of the cell cycle (G1, S, G2/M) based on DNA content. It is essential for studying the effects of CRL4 inhibition or knockdown.
Methodology:
-
Cell Harvest: Harvest approximately 1x10⁶ cells per sample.
-
Fixation: Wash cells with PBS, then resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Fix for at least 30 minutes on ice (or store at 4°C for longer periods).[1][2]
-
Washing: Centrifuge the fixed cells (at a higher speed than live cells) and wash twice with PBS to remove the ethanol.[1]
-
RNA Digestion: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/ml) and incubate at room temperature for 5-30 minutes. This step is crucial because the DNA dye also binds to double-stranded RNA.[2][18]
-
DNA Staining: Add a saturating concentration of a fluorescent DNA intercalating dye, most commonly Propidium Iodide (PI, e.g., 50 µg/ml), to the cells.[2][18]
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of fluorescence will show distinct peaks:
-
G0/G1 Peak: Cells with 2N DNA content.
-
G2/M Peak: Cells with 4N DNA content (twice the fluorescence of G1).
-
S Phase: Cells with intermediate DNA content (between 2N and 4N).
-
-
Data Analysis: Use cell cycle analysis software to deconvolve the histogram and quantify the percentage of cells in each phase.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | CRL Ubiquitin Ligases and DNA Damage Response [frontiersin.org]
- 5. The CRL4DCAF1 cullin‐RING ubiquitin ligase is activated following a switch in oligomerization state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 10. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. The CRL4DTL E3 ligase induces degradation of the DNA replication initiation factor TICRR/TRESLIN specifically during S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role and mechanism of CRL4 E3 ubiquitin ligase in cancer and its potential therapy implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 17. corefacilities.iss.it [corefacilities.iss.it]
- 18. MEKK1-Dependent Activation of the CRL4 Complex Is Important for DNA Damage-Induced Degradation of p21 and DDB2 and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of KH-4-43 as a Novel Anti-Cancer Therapeutic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KH-4-43 is a novel small molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4), a critical regulator of the cell cycle and DNA replication.[1][2][3] By targeting the core catalytic complex of CRL4, this compound disrupts the ubiquitination and subsequent degradation of key cellular proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] Preclinical studies have demonstrated its potential as a promising anti-cancer therapeutic, exhibiting cytotoxicity across a panel of tumor cell lines and in vivo anti-tumor activity in a leukemia xenograft model.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols for its evaluation.
Introduction
The ubiquitin-proteasome system is a pivotal pathway in cellular homeostasis, and its dysregulation is a hallmark of many cancers. E3 ubiquitin ligases, which provide substrate specificity to the system, have emerged as attractive targets for therapeutic intervention. Cullin-RING ligases (CRLs) are the largest family of E3 ligases, and CRL4, in particular, plays a crucial role in cell cycle progression, DNA damage response, and chromatin remodeling.[1]
This compound was identified through high-throughput screening and subsequent medicinal chemistry optimization as a potent and selective inhibitor of CRL4.[2][5] It represents a promising class of anti-cancer agents that function by modulating the protein degradation machinery.
Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to the core catalytic complex of CRL4, which is composed of Cullin 4 (CUL4A or CUL4B) and the RING-box protein 1 (ROC1/RBX1).[1][2] This binding event inhibits the E3 ligase activity of CRL4, preventing the ubiquitination of its substrates.
A key substrate of CRL4 is the Chromatin Licensing and DNA Replication Factor 1 (CDT1).[2][3] Under normal physiological conditions, CRL4 ubiquitinates CDT1, marking it for proteasomal degradation and thereby preventing DNA re-replication within a single cell cycle. By inhibiting CRL4, this compound leads to the aberrant accumulation of CDT1.[2][6] This accumulation triggers a DNA damage response and ultimately induces apoptosis in cancer cells.[1][2]
The cytotoxicity of this compound has been linked to this accumulation of CDT1, and depletion of CDT1 can partially rescue cells from this compound-induced cell death.[1][6] Interestingly, tumor cells with lower intrinsic levels of CUL4 have shown increased sensitivity to this compound, suggesting a potential biomarker for patient stratification.[2][3]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Binding Affinity of this compound
| Target Complex | Binding Constant (Kd) | Reference |
| ROC1-CUL4A CTD | 83 nM | [7] |
| ROC1-CUL1 CTD | 9.4 µM | [7] |
CTD: C-terminal domain
Table 2: In Vitro Cytotoxicity of this compound (EC50 Values)
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| NB-4 | Acute Promyelocytic Leukemia | ~2 | [8] |
| MV4-11 | Acute Myeloid Leukemia | Approaching ~2 | [7] |
| OVCAR-3 | Ovarian Cancer | Not explicitly stated | |
| CAPAN-2 | Pancreatic Cancer | Not explicitly stated |
Note: While this compound was tested against a panel of 36 tumor cell lines, specific EC50 values for all cell lines are not publicly available in the reviewed literature.[3][7]
Table 3: In Vivo Anti-Tumor Activity of this compound
| Xenograft Model | Cancer Type | Treatment | Outcome | Reference |
| MV4-11 | Acute Myeloid Leukemia | This compound | Suppressed tumor growth | [2][3] |
Note: Specific quantitative data on the percentage of tumor growth inhibition were not available in the reviewed literature.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound. These are generalized protocols and may require optimization for specific experimental conditions.
Microscale Thermophoresis (MST) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to its target protein complex.
-
Materials:
-
Purified ROC1-CUL4A CTD protein
-
This compound compound
-
Fluorescent dye for protein labeling (e.g., NT-647-NHS)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
-
-
Procedure:
-
Label the purified ROC1-CUL4A CTD protein with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a serial dilution of this compound in MST buffer.
-
Mix a constant concentration of the fluorescently labeled protein with each dilution of this compound.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoretic movement of the labeled protein in the MST instrument.
-
Analyze the change in thermophoresis as a function of the this compound concentration to determine the Kd value.
-
In Vitro Ubiquitination Assay
-
Objective: To assess the inhibitory effect of this compound on CRL4-mediated ubiquitination.
-
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), and ubiquitin
-
Recombinant CRL4 complex (CUL4A/ROC1) and substrate (e.g., CK1α)
-
This compound compound
-
Ubiquitination reaction buffer (containing ATP)
-
SDS-PAGE gels and immunoblotting reagents
-
Antibodies against the substrate and ubiquitin
-
-
Procedure:
-
Assemble the ubiquitination reaction mixture containing E1, E2, ubiquitin, the CRL4 complex, and the substrate in the reaction buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Initiate the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a membrane and perform immunoblotting using antibodies against the substrate to detect its ubiquitinated forms (higher molecular weight bands).
-
Cell Viability Assay (CellTiter-Glo®)
-
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
96-well opaque plates
-
This compound compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
-
-
Procedure:
-
Seed cells at an appropriate density in a 96-well opaque plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
-
Apoptosis Assay (Annexin V Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
Cancer cell lines
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Immunoblotting for CDT1 Accumulation
-
Objective: To detect the accumulation of the CRL4 substrate CDT1 following this compound treatment.
-
Materials:
-
Cancer cell lines
-
This compound compound
-
Lysis buffer
-
SDS-PAGE gels and immunoblotting reagents
-
Primary antibody against CDT1
-
Loading control antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with varying concentrations of this compound for a defined time period.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody against CDT1, followed by an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Conclusion and Future Directions
This compound is a promising anti-cancer therapeutic candidate that targets a key component of the ubiquitin-proteasome system. Its mechanism of action, involving the inhibition of CRL4 and subsequent accumulation of CDT1, provides a rational basis for its selective cytotoxicity in cancer cells. The preclinical data, although incomplete in the public domain, support its continued investigation.
Future studies should focus on:
-
A comprehensive evaluation of the efficacy of this compound across a broader range of cancer types.
-
Detailed in vivo studies to establish its pharmacokinetic and pharmacodynamic properties and to determine optimal dosing and treatment schedules.
-
Identification and validation of predictive biomarkers, such as CUL4 expression levels, to guide its clinical development.
-
Exploration of combination therapies with other anti-cancer agents to enhance efficacy and overcome potential resistance mechanisms.
The development of small molecule inhibitors of E3 ligases like this compound represents a significant advancement in the field of targeted cancer therapy. Further research will be crucial to fully elucidate its therapeutic potential and to translate these preclinical findings into clinical benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Development of KH-4-43, a Novel E3 CRL4 Ubiquitin Ligase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the discovery, development, and mechanism of action of KH-4-43, a potent and selective small molecule inhibitor of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4). This compound emerged from hit-to-lead optimization studies and has demonstrated significant anti-tumor potential. This document details the experimental methodologies employed to characterize this compound, presents key quantitative data in a structured format, and illustrates the core signaling pathways and experimental workflows through detailed diagrams.
Introduction
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. E3 ubiquitin ligases, which confer substrate specificity to the system, have emerged as promising therapeutic targets. The Cullin-RING Ligases (CRLs) are the largest family of E3 ligases, playing a pivotal role in cell cycle progression, DNA replication, and signal transduction.
This compound was identified through high-throughput screening and subsequent medicinal chemistry efforts as a selective inhibitor of the CRL4 core ligase complex.[1][2] It represents a significant advancement over its precursor, 33-11, exhibiting improved potency and selectivity.[1][3] This document serves as a technical guide to the preclinical discovery and characterization of this compound.
Discovery and Optimization
This compound was developed through a hit-to-lead optimization campaign starting from the initial hit compound, 33. Subsequent structure-activity relationship (SAR) studies led to the identification of 33-11 and ultimately this compound, which showed enhanced binding affinity and cellular activity.[4][5]
Chemical Structure of this compound:
Molecular Formula: C19H10ClF3N2O4[6] Molecular Weight: 422.74 g/mol [6]
Mechanism of Action
This compound exerts its biological effects by directly targeting the core catalytic complex of the CRL4 E3 ubiquitin ligase.[1][4] Specifically, it binds to the C-terminal domain (CTD) of Cullin 4A (CUL4A) in complex with ROC1.[1][4] This interaction inhibits the ubiquitin ligase activity of CRL4, leading to the stabilization and accumulation of its substrates.[1][4][7]
Two key substrates of CRL4 that are stabilized by this compound are CDT1 and CK1α.[1][3][8] The aberrant accumulation of CDT1, a crucial DNA replication licensing factor, is known to trigger apoptosis, which is a primary mechanism of the anti-tumor activity of this compound.[4][7][9]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound action.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its related compounds.
Table 1: Binding Affinity (Kd) to Cullin-RING Ligase Complexes
| Compound | Target | Kd | Reference(s) |
| This compound | ROC1-CUL4A CTD | 83 nM | [1][4][10] |
| This compound | ROC1-CUL1 CTD | 9.4 µM | [1][4][10] |
| 33-11 | ROC1-CUL4A CTD | 223 nM | [4] |
| 33-11 | ROC1-CUL1 CTD | 4.5 µM | [4] |
| 33 | ROC1-CUL4A CTD | 688 nM | [4] |
| 33 | ROC1-CUL1 CTD | 1.6 µM | [4] |
Table 2: In Vitro Ubiquitination Inhibition (IC50)
| Compound | Assay | IC50 | Reference(s) |
| This compound | [32P]Ub chain elongation by ROC1–CUL4A | 10 µM | [5] |
| 33-11 | [32P]Ub chain elongation by ROC1–CUL4A | 21 µM | [5] |
| 33 | [32P]Ub chain elongation by ROC1–CUL4A | 67 µM | [5] |
Table 3: Cytotoxicity (IC50 / EC50) in Cancer Cell Lines
| Compound | Cell Line | IC50 / EC50 | Reference(s) |
| This compound | NB-4 | 1.8 µM | [6] |
| This compound | MV4-11 | 3.0 µM | [6] |
| This compound | OVCAR-3 | 3.9 µM | [6] |
| This compound | CAPAN-2 | 4.8 µM | [6] |
| This compound | Subset of tumor cell lines | ~2 µM | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Microscale Thermophoresis (MST) for Binding Affinity
This protocol outlines the determination of the binding affinity between this compound and the purified ROC1-CUL4A CTD complex.
Materials:
-
Purified ROC1-CUL4A CTD protein
-
This compound
-
MST Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20)
-
NanoTemper Monolith NT.115 instrument
-
Standard or premium capillaries
Procedure:
-
Protein Labeling (if required): If the protein is not intrinsically fluorescent, label it with a fluorescent dye according to the manufacturer's protocol (e.g., NanoTemper Protein Labeling Kits).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MST buffer.
-
Perform a 16-step 1:1 serial dilution of the this compound solution in MST buffer.
-
Prepare a constant concentration of the fluorescently labeled ROC1-CUL4A CTD in MST buffer.
-
-
Binding Reaction: Mix each ligand dilution with an equal volume of the labeled protein solution.
-
Incubation: Incubate the mixtures at room temperature for 10-30 minutes to allow the binding to reach equilibrium.
-
Capillary Loading: Load the samples into MST capillaries.
-
MST Measurement: Place the capillaries into the Monolith NT.115 instrument and perform the measurement.
-
Data Analysis: Analyze the change in thermophoresis to determine the dissociation constant (Kd) using the MO.Affinity Analysis software.
In Vitro Ubiquitination Assay
This protocol is for assessing the inhibitory effect of this compound on CRL4-mediated ubiquitination of a substrate like CK1α.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant CRL4CRBN complex
-
Recombinant CK1α substrate
-
Ubiquitin (wild-type or fluorescently labeled)
-
ATP
-
This compound
-
Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CRL4CRBN, CK1α, and ubiquitin in the ubiquitination buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction at 30-37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an anti-CK1α antibody to visualize the ubiquitinated forms of the substrate, which will appear as a high-molecular-weight smear or ladder.
-
CDT1 Accumulation Assay in Cells
This protocol describes the detection of CDT1 accumulation in cells treated with this compound via immunoblotting.
Materials:
-
Cancer cell line (e.g., MV4-11)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibody against CDT1
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and heating.
-
Immunoblotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-CDT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for characterizing this compound and the logical relationship between the key experimental findings.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docs.nrel.gov [docs.nrel.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound|COA [dcchemicals.com]
- 7. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 8. studylib.net [studylib.net]
- 9. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to KH-4-43: A Selective CUL4 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
KH-4-43 is a potent and selective small-molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. By binding to the ROC1-CUL4A C-terminal domain (CTD), this compound effectively inhibits CRL4-mediated ubiquitination, leading to the stabilization of CRL4 substrates, such as the DNA replication licensing factor CDT1. The accumulation of CDT1 triggers a DNA damage response and subsequent apoptosis in cancer cells, highlighting the therapeutic potential of this compound in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
This compound is a synthetic small molecule with the following chemical identity:
-
IUPAC Name: 3-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)-4H-1-benzopyran-4-one
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Purity | ≥98% (HPLC) | |
| Storage Conditions | 2 years at -20°C (powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [1][2] |
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the E3 CRL4 ubiquitin ligase. Its mechanism of action involves direct binding to the core catalytic complex of CRL4, specifically the ROC1-CUL4A CTD. This interaction allosterically inhibits the ubiquitination of CRL4 substrates. One of the key substrates stabilized by this compound treatment is CDT1, a crucial factor in DNA replication licensing. The aberrant accumulation of CDT1 leads to DNA re-replication stress, triggering a DNA damage response and ultimately apoptosis in cancer cells.[3][4][5]
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the CRL4 signaling pathway.
Caption: Mechanism of this compound action on the CRL4 pathway.
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro assays.
Table 2: Binding Affinity of this compound for Cullin-RING Ligase Complexes
| Target Complex | Kd | Assay Method | Reference |
| ROC1-CUL4A CTD | 83 nM | Microscale Thermophoresis (MST) | [1][2][3][4][6] |
| ROC1-CUL1 CTD | 9.4 µM | Microscale Thermophoresis (MST) | [1][2][3][4][6] |
Table 3: In Vitro Inhibitory and Cytotoxic Activity of this compound
| Activity | Cell Line | IC50 / EC50 | Reference |
| CRL4CRBN-mediated CK1α ubiquitination | In vitro | ~10-30 µM | [7] |
| Cytotoxicity | NB-4 | 1.8 µM | [1][2] |
| Cytotoxicity | MV4-11 | 3.0 µM | [1][2] |
| Cytotoxicity | OVCAR-3 | 3.9 µM | [1][2] |
| Cytotoxicity | CAPAN-2 | 4.8 µM | [1][2] |
| Cytotoxicity | Various Tumor Cell Lines | ~2 µM | [3][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
In Vitro Ubiquitination Assay
This protocol is designed to assess the inhibitory effect of this compound on CRL4-mediated ubiquitination of a substrate, such as CK1α.
Materials:
-
Recombinant human E1 (ubiquitin-activating enzyme)
-
Recombinant human E2 (ubiquitin-conjugating enzyme, e.g., UBE2D2)
-
Recombinant human CRL4CRBN complex
-
Recombinant human CK1α (substrate)
-
Ubiquitin
-
ATP
-
This compound (dissolved in DMSO)
-
Ubiquitination buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 2 mM ATP)
-
SDS-PAGE gels and buffers
-
Anti-CK1α antibody
-
Anti-ubiquitin antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing E1 (50 nM), E2 (200 nM), CRL4CRBN (100 nM), CK1α (200 nM), and ubiquitin (10 µM) in ubiquitination buffer.
-
Add varying concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO as a vehicle control to the reaction mixtures.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reactions at 37°C for 60 minutes.
-
Stop the reactions by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform immunoblotting with anti-CK1α and anti-ubiquitin antibodies to visualize the ubiquitination of CK1α.
-
Quantify the band intensities to determine the IC₅₀ of this compound.
Caption: Workflow for the in vitro ubiquitination assay.
Microscale Thermophoresis (MST) Binding Assay
This protocol measures the binding affinity (Kd) of this compound to the ROC1-CUL4A CTD complex.
Materials:
-
Purified, fluorescently labeled ROC1-CUL4A CTD complex
-
This compound
-
MST buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Prepare a stock solution of fluorescently labeled ROC1-CUL4A CTD in MST buffer at a concentration of 20 nM.
-
Prepare a series of 16 dilutions of this compound in MST buffer, starting from a high concentration (e.g., 100 µM) with a 1:1 dilution factor.
-
Mix each this compound dilution with an equal volume of the labeled ROC1-CUL4A CTD solution. This will result in a final labeled protein concentration of 10 nM and varying concentrations of this compound.
-
Incubate the mixtures at room temperature for 10 minutes to allow binding to reach equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples using the MST instrument.
-
Analyze the change in thermophoresis as a function of this compound concentration to determine the dissociation constant (Kd).
Caption: Workflow for the MST binding assay.
Synthesis
While this compound was developed through medicinal chemistry optimization efforts from an initial high-throughput screening hit, a detailed, publicly available synthesis protocol is not readily found in the reviewed literature. Researchers interested in obtaining this compound may need to source it from commercial chemical suppliers or develop a synthetic route based on its chemical structure.
Conclusion
This compound is a valuable chemical probe for studying the biology of the CRL4 E3 ubiquitin ligase and a promising lead compound for the development of novel anticancer therapeutics. Its selectivity for CRL4 over other Cullin-RING ligases makes it a powerful tool for dissecting the specific roles of this complex in cellular processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize this compound in their studies.
References
- 1. This compound|CAS |DC Chemicals [dcchemicals.com]
- 2. This compound|COA [dcchemicals.com]
- 3. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
KH-4-43: A Technical Guide to its Mechanism of Action on the Ubiquitin-Proteasome Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: The ubiquitin-proteasome system (UPS) is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. The Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ligases, making them attractive targets for therapeutic intervention. This document provides a detailed technical overview of KH-4-43, a small-molecule inhibitor that selectively targets the E3 Cullin-RING Ligase 4 (CRL4). We will explore its mechanism of action, downstream cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this compound's impact on the ubiquitin-proteasome pathway.
Core Mechanism: Direct Inhibition of the CRL4 Core Ligase
This compound functions as a direct inhibitor of the CRL4 E3 ubiquitin ligase.[1][2][3] Its primary mechanism involves binding to the core catalytic complex of CRL4, which is composed of the C-terminal domain (CTD) of Cullin 4 (CUL4A or CUL4B) and the RING-finger protein ROC1 (also known as RBX1).[1][4][5] This binding event sterically hinders the enzymatic activity of the ligase, preventing the transfer of ubiquitin to its substrates.
The efficacy and specificity of this compound are underscored by its high binding affinity for the ROC1-CUL4A CTD complex. MicroScale Thermophoresis (MST) has been used to quantify these interactions, revealing a significant preference for the CUL4-based ligase over the highly related CUL1-based ligase (CRL1/SCF).[1][6] This selectivity is a key attribute for a targeted therapeutic agent.
Table 1: Comparative Binding Affinities (Kd) of CRL Inhibitors
| Compound | Target Complex | Binding Affinity (Kd) | Reference(s) |
|---|---|---|---|
| This compound | ROC1–CUL4A CTD | 83 nM | [3][4][5][6] |
| ROC1–CUL1 CTD | 9.4 µM | [3][4][5][6] | |
| 33-11 | ROC1–CUL4A CTD | 223 nM | [6] |
| ROC1–CUL1 CTD | 4.5 µM | [6] | |
| 33 | ROC1–CUL4A CTD | ~0.7 µM | [1][6] |
| | ROC1–CUL1 CTD | 1.6 µM |[1][6] |
This data highlights that this compound binds to the ROC1-CUL4A complex approximately 100-fold more effectively than to the ROC1-CUL1 complex, demonstrating its specificity.[1][6]
By binding to the core ligase, this compound effectively inhibits the ubiquitination reactions catalyzed by CRL4.[1] The inhibitory potency has been quantified using in vitro ubiquitination assays, which measure the formation of ubiquitin chains.
Table 2: In Vitro Inhibitory Concentration (IC50) against ROC1–CUL4A
| Compound | IC50 | Reference(s) |
|---|---|---|
| This compound | 10 µM | [6] |
| 33-11 | 21 µM | [6] |
| 33 | >30 µM |[6] |
These results confirm that this compound is the most potent inhibitor of CRL4's catalytic activity among the tested compounds in this class.
Cellular Effects: Substrate Stabilization and Apoptosis
The inhibition of CRL4 by this compound leads to predictable and significant downstream cellular consequences. The most prominent effect is the stabilization and subsequent accumulation of CRL4 protein substrates.[1][2]
A well-characterized substrate of CRL4 is the DNA replication-licensing factor, CDT1.[1][5] Under normal conditions, CRL4 ubiquitinates CDT1, marking it for proteasomal degradation to ensure that DNA replication occurs only once per cell cycle.[7] Treatment with this compound blocks this process, leading to a dose-dependent accumulation of CDT1 within cells.[1][6][8]
The aberrant accumulation of CDT1 is known to be cytotoxic and can trigger apoptosis.[2][4][5] This forms the basis of this compound's antitumor activity. By causing CDT1 levels to rise, this compound induces apoptosis in a variety of tumor cell lines.[1][4] Notably, this cytotoxic effect is particularly enhanced in cancer cells that express low levels of CUL4 proteins, suggesting that a reduced E3 ligase abundance creates a specific vulnerability that can be exploited by this compound.[1][2][9]
Advanced Mechanistic Insight: The Role of Neddylation
Neddylation, the covalent attachment of the ubiquitin-like protein Nedd8 to cullins, is a critical step for activating most CRLs. Interestingly, the inhibitory effect of this compound on CRL4 is influenced by the neddylation status of the complex. The inhibition of CK1α ubiquitination by this compound is significantly reduced when a neddylated form of the CRL4CRBN complex is used.[10][11][12] This suggests that neddylation may induce a conformational change in CRL4 that reduces its sensitivity to this compound. However, this effect is CRL-type dependent, as the inhibition of CRL1β-TrCP by this compound is not significantly impacted by neddylation.[10][11][12]
Key Experimental Protocols
The characterization of this compound has relied on a series of robust biochemical and cell-based assays.
This assay directly measures the enzymatic activity of CRL4 and its inhibition by this compound. A common model substrate is CK1α, whose ubiquitination by CRL4CRBN is dependent on the molecular glue lenalidomide.[1][13]
-
Objective: To quantify the inhibition of CRL4-mediated substrate ubiquitination by this compound.
-
Key Reagents:
-
E1 Ubiquitin Activating Enzyme
-
E2 Conjugating Enzymes (e.g., UbcH5c for priming, Cdc34b for elongation)
-
Purified CRL4CRBN E3 Ligase Complex
-
Substrate (e.g., CK1α) and molecular glue (lenalidomide)
-
Fluorescently labeled Ubiquitin (e.g., Fluorescein-Ub for priming, iFluor555-Ub for elongation)
-
ATP, Magnesium Chloride
-
This compound or other test compounds
-
-
Methodology:
-
Priming Reaction: The reaction is initiated by combining E1, E2 (UbcH5c), CRL4CRBN, substrate, lenalidomide, and Fluorescein-Ub. This allows the first ubiquitin to be attached to the substrate.
-
Inhibitor Addition: this compound is added to the reaction mixture.
-
Elongation Reaction: The second E2 (Cdc34b) and iFluor555-Ub are added to promote the formation of polyubiquitin chains.
-
Quenching & Analysis: The reaction is stopped with SDS loading buffer. Products are resolved by SDS-PAGE.
-
Detection: The gel is analyzed using fluorescence imaging to detect the differently colored ubiquitin molecules, and by immunoblotting with an anti-substrate antibody (e.g., anti-CK1α) to visualize the ubiquitinated species.[1][6]
-
References
- 1. pnas.org [pnas.org]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. Modulation of Cullin-RING E3 ubiquitin ligase-dependent ubiquitination by small molecule compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of Cullin-RING E3 ubiquitin ligase-dependent ubiquitination by small molecule compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Role of Low CUL4 Expression in Enhancing Sensitivity to the CRL4 Inhibitor KH-4-43: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of KH-4-43, a first-in-class small molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4), and explores the pivotal role of low CUL4 expression in determining cellular sensitivity to this compound. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development efforts in oncology.
Executive Summary
The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The Cullin-RING ligases (CRLs) are the largest family of E3 ubiquitin ligases, and CRL4, composed of scaffold proteins CUL4A or CUL4B, is frequently implicated in tumorigenesis. Recent advancements have led to the development of small molecule inhibitors targeting CRL4, including this compound.
A compelling finding is that cancer cells with inherently low expression of CUL4 proteins exhibit heightened sensitivity to this compound.[1][2][3] This "low-target expression-driven drug sensitivity" presents a novel therapeutic paradigm, potentially offering advantages over targeting overexpressed oncoproteins that often lead to drug resistance.[1][4] This guide delineates the evidence supporting this hypothesis, providing the scientific community with a comprehensive resource on the CUL4/KH-4-43 axis.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies on this compound and its interaction with the CRL4 complex. This data highlights the compound's binding affinity, specificity, and cytotoxic effects in relation to CUL4 expression.
Table 1: Binding Affinity of this compound and Related Compounds to Cullin-RING Ligase (CRL) Core Complexes
| Compound | Target Complex | Binding Affinity (Kd) | Reference |
| This compound | ROC1–CUL4A CTD | 83 nM | [1][4] |
| This compound | ROC1–CUL1 CTD | 9.4 µM | [1][4] |
| 33-11 (analog) | ROC1–CUL4A CTD | ~1.6 µM | [1] |
| 33-11 (analog) | ROC1–CUL1 CTD | ~20 µM | [1] |
| 33 (promiscuous inhibitor) | ROC1–CUL4A CTD | ~0.7 µM | [1] |
| 33 (promiscuous inhibitor) | ROC1–CUL1 CTD | ~1.6 µM | [1] |
| Data from MicroScale Thermophoresis (MST) experiments. CTD: C-Terminal Domain. |
Table 2: Cytotoxicity of this compound in Tumor Cell Lines
| Cell Line | Cancer Type | Relative CUL4A/B Expression | EC50 of this compound | Reference |
| K8082 | Ovarian Cancer | Low | ~2 µM | [1] |
| OVCAR-3 | Ovarian Cancer | Low | More sensitive | [1] |
| K8484 | Ovarian Cancer | High | Less sensitive | [1] |
| SK-OV-3 | Ovarian Cancer | High | Less sensitive | [1] |
| MV4-11 | Acute Myeloid Leukemia | Not specified | Potent activity | [4][5] |
| EC50 values represent the concentration of the drug that gives a half-maximal response. Sensitivity is inversely correlated with the EC50 value. A subset of tumor cells was found to express CUL4 proteins at levels as much as 70-fold lower than other tumor lines.[2][4] |
Core Signaling Pathway and Mechanism of Action
This compound functions by directly inhibiting the catalytic activity of the CRL4 E3 ubiquitin ligase complex.[2] The canonical CRL4 complex consists of a CUL4A or CUL4B scaffold protein, a RING-box protein 1 (RBX1 or ROC1), and an adaptor protein, DNA damage-binding protein 1 (DDB1), which recruits various substrate receptors (DCAFs).[6] This complex ubiquitinates specific substrate proteins, targeting them for proteasomal degradation.[2] One of the key substrates of CRL4 is Chromatin Licensing and DNA Replication Factor 1 (CDT1).[2][3] Proper regulation of CDT1 is crucial for preventing DNA re-replication and maintaining genomic stability.[6]
This compound binds to the C-terminal domain (CTD) of CUL4A, antagonizing the interaction with the E2 ubiquitin-conjugating enzyme and thereby inhibiting ubiquitination.[1] This leads to the aberrant accumulation of CDT1, which in turn can trigger apoptosis, particularly in sensitive cancer cells.[2][3][4]
Diagram 1: CRL4 Ubiquitination Pathway
Caption: Canonical CRL4-mediated ubiquitination and degradation of CDT1.
Diagram 2: Mechanism of this compound Inhibition
Caption: this compound inhibits the CRL4 complex, leading to CDT1 accumulation and apoptosis.
The Role of Low CUL4 Expression
The paradoxical finding that lower, rather than higher, levels of a drug's target can lead to increased sensitivity is a key aspect of this compound's mechanism. Studies have demonstrated that siRNA-mediated depletion of CUL4A and CUL4B sensitizes cancer cells to apoptosis induced by CRL4 inhibitors.[1][4] This suggests that cells with low CUL4 levels have a reduced capacity to handle the substrate accumulation caused by CRL4 inhibition, pushing them past an apoptotic threshold more readily than cells with high CUL4 levels, which may have a larger functional reserve. This vulnerability in low-CUL4 tumors provides a clear therapeutic window and a potential biomarker strategy for patient selection.[1][2]
Diagram 3: Logic of CUL4 Expression and this compound Sensitivity
Caption: High vs. Low CUL4 expression determining cellular fate upon this compound treatment.
Key Experimental Protocols
This section provides an overview of the methodologies used to establish the relationship between CUL4 expression and this compound sensitivity. For full details, refer to the supplementary information of the cited primary literature.[1]
In Vitro CRL4 Ubiquitination Assay
-
Objective: To determine the direct inhibitory effect of this compound on CRL4's catalytic activity.
-
Protocol:
-
Reaction Mix: Combine purified recombinant CRL4CRBN complex, E1 (UBE1), E2 (Ube2g1), ubiquitin, and a known substrate (e.g., CK1α) in an assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixes.
-
Initiation: Start the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and immunoblotting using antibodies against the substrate (e.g., anti-CK1α) and ubiquitin to visualize the extent of poly-ubiquitination. A reduction in the ubiquitination ladder in the presence of this compound indicates inhibition.[1][5]
-
Cell-Based CDT1 Accumulation Assay
-
Objective: To confirm the on-target effect of this compound in a cellular context by measuring the accumulation of a known CRL4 substrate.
-
Protocol:
-
Cell Culture: Plate tumor cells (e.g., MV4-11) and allow them to adhere.
-
Treatment: Treat cells with a dose range of this compound or DMSO for a set period (e.g., 6-24 hours).
-
Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Immunoblotting: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against CDT1 and a loading control (e.g., β-actin).
-
Analysis: Quantify band intensities to determine the relative increase in CDT1 levels in this compound-treated cells compared to controls.[5]
-
CUL4 Knockdown and Drug Sensitivity Assay
-
Objective: To directly test if reducing CUL4 levels increases sensitivity to CRL4 inhibitors.
-
Protocol:
-
siRNA Transfection: Transfect cells (e.g., U2OS) with siRNAs targeting CUL4A, CUL4B, both, or a non-targeting control siRNA.
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of cells to confirm CUL4A/B knockdown by immunoblotting.
-
Drug Treatment: Re-plate the remaining transfected cells and treat with a CRL4 inhibitor (e.g., 33-11, the analog of this compound) or DMSO.
-
Apoptosis Assay: After 24-48 hours of drug treatment, measure apoptosis using a method like Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Analysis: Compare the percentage of apoptotic cells in the CUL4-depleted populations versus the control population upon drug treatment. A statistically significant increase in apoptosis in the knockdown cells demonstrates sensitization.[1]
-
Diagram 4: Experimental Workflow for CUL4 Knockdown Sensitivity Assay
Caption: Workflow for assessing drug sensitivity following siRNA-mediated CUL4 knockdown.
Conclusion and Future Directions
The small molecule this compound is a potent and selective inhibitor of the CRL4 E3 ubiquitin ligase. The preclinical evidence strongly supports a model where the cytotoxic effects of this compound are mediated by the inhibition of CRL4, leading to the accumulation of substrates like CDT1 and subsequent apoptosis.[2] Critically, the efficacy of this compound is significantly enhanced in cancer cells that express low levels of the CUL4 scaffold proteins.[1][2]
This unique "low-target" sensitivity mechanism offers a promising strategy for cancer therapy. Future research should focus on:
-
Biomarker Development: Establishing a robust and clinically applicable assay to quantify CUL4A/B protein levels in patient tumors to identify those most likely to respond to this compound.
-
Combination Therapies: Investigating rational combinations of this compound with other agents. For instance, combining CRL4 inhibition with DNA damaging agents could be synergistic, as CRL4 plays a role in the DNA damage response.[7][8]
-
Resistance Mechanisms: Prospectively identifying and characterizing potential mechanisms of resistance to CRL4 inhibitors to inform the development of next-generation compounds and strategies to overcome resistance.
This technical guide provides a foundational resource for researchers dedicated to advancing targeted cancer therapies through the inhibition of the ubiquitin-proteasome system.
References
- 1. pnas.org [pnas.org]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role and mechanism of CRL4 E3 ubiquitin ligase in cancer and its potential therapy implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRL4 ubiquitin ligase stimulates Fanconi anemia pathway-induced single-stranded DNA-RPA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRL4 Ubiquitin Pathway and DNA Damage Response - PubMed [pubmed.ncbi.nlm.nih.gov]
The Untapped Therapeutic Potential of KH-4-43: A Technical Guide to Non-Cancer Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: KH-4-43, a potent and selective small molecule inhibitor of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4), has emerged as a promising agent in oncology. However, the ubiquitous role of CRL4 in cellular homeostasis suggests a far broader therapeutic potential. This technical guide explores the prospective non-cancer applications of this compound, delving into its mechanism of action, preclinical data, and the scientific rationale for its investigation in cardiovascular, neurodegenerative, and inflammatory diseases. While clinical evidence in these areas is currently nascent, this document aims to provide a foundational resource for researchers poised to explore the next frontier of CRL4 inhibition.
Core Mechanism of Action: CRL4 Inhibition
This compound exerts its biological effects by directly targeting the core catalytic complex of CRL4. It binds to the ROC1-CUL4A C-terminal domain (CTD), thereby inhibiting the ubiquitination of CRL4 substrates.[1] This leads to the accumulation of key cellular proteins, most notably the DNA replication licensing factor CDT1, which in cancer cells, triggers apoptosis.[1][2][3] The improved potency of this compound over its predecessor, 33-11, is attributed to its more effective binding to the CRL4 core ligase subcomplex.[1]
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Target | Assay Type | Value | Reference |
| ROC1–CUL4A CTD | Microscale Thermophoresis (MST) | Kd = 83 nM | [1] |
| ROC1–CUL1 CTD | Microscale Thermophoresis (MST) | Kd = 9.4 µM | [1] |
| Various Tumor Cell Lines | Cytotoxicity Assay | EC50 ≈ 2 µM | [1] |
Experimental Protocols
In Vitro Ubiquitination Assay
To assess the inhibitory effect of this compound on CRL4-mediated ubiquitination, a lenalidomide-dependent in vitro ubiquitination assay of the substrate CK1α by the E3 CRL4CRBN complex is performed. The protocol involves a two-step reaction with distinctly labeled ubiquitin molecules (e.g., fluorescein-Ub and iFluor555-Ub-K48R) and utilizes UbcH5c as the priming E2 enzyme and Cdc34b as the elongating E2. Reaction products are then analyzed by merged fluorescence imaging and immunoblotting with an anti-CK1α antibody to quantify the extent of ubiquitination in the presence and absence of this compound.[2]
Microscale Thermophoresis (MST) for Binding Affinity
The binding affinity of this compound to the purified E3 ROC1–CUL4A CTD complex is determined using microscale thermophoresis. In this method, a constant concentration of the fluorescently labeled protein complex is mixed with varying concentrations of this compound. The change in the thermophoretic movement of the complex upon binding of the ligand is measured to calculate the dissociation constant (Kd).[2]
Cellular Thermal Shift Assay (CETSA)
To confirm target engagement in a cellular context, CETSA can be employed. Cells are treated with this compound or a vehicle control, followed by heating to various temperatures. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature. The soluble fraction of the target protein (CUL4A) at different temperatures is then quantified by immunoblotting to assess the thermal shift induced by this compound.
Signaling Pathways and Visualizations
The core mechanism of this compound involves the disruption of the ubiquitin-proteasome system by inhibiting CRL4.
Potential Non-Cancer Applications: A Forward Look
While the existing research on this compound is concentrated on its anti-cancer properties, the fundamental role of CRL4 in various physiological and pathological processes opens up a wide array of potential therapeutic avenues.
Cardiovascular Diseases
CRL4 has been implicated in cardiovascular health and disease. For instance, CRL4 has been shown to play a protective role in the heart by mediating the degradation of G protein-coupled receptor kinase 2 (GRK2). Dysregulation of GRKs is associated with cardiovascular disease. Furthermore, CRL4A overexpression has been reported to reduce oxidative stress-induced apoptosis in cardiac cells. By modulating the levels of key proteins involved in cardiac function and stress responses, a CRL4 inhibitor like this compound could potentially be explored for conditions such as heart failure and ischemic heart disease.
Neurodegenerative and Neurodevelopmental Disorders
CRL4 is crucial for neurodevelopment, regulating processes such as neurite morphogenesis. Mutations in CUL4B are linked to X-linked mental retardation. Recent studies have shown that CRL4 regulates the polyubiquitination and degradation of doublecortin, a protein essential for neuronal migration. The inhibition of CRL4 has been demonstrated to enhance neurite extension and branching in developing neurons. This suggests that precise modulation of CRL4 activity with inhibitors like this compound could be a therapeutic strategy for certain neurodevelopmental disorders or to promote neuronal regeneration after injury.
Inflammatory and Autoimmune Diseases
The CRL4 complex, particularly through its substrate receptor Cereblon (CRBN), is a key regulator of the immune system. Immunomodulatory drugs (IMiDs) like lenalidomide function by binding to CRBN and inducing the degradation of transcription factors Ikaros and Aiolos, which are crucial for B and T cell development. Furthermore, CRL4CRBN can attenuate inflammation by promoting the degradation of the pro-inflammatory transcription factor c-Jun. This established role in immunomodulation suggests that a direct CRL4 inhibitor like this compound could have therapeutic potential in autoimmune diseases such as rheumatoid arthritis and lupus by dampening inflammatory responses.
Future Directions and Conclusion
The development of this compound represents a significant advancement in the ability to selectively target a specific Cullin-RING ligase. While its current trajectory is firmly within oncology, the wealth of knowledge regarding the diverse functions of CRL4 strongly supports the exploration of this compound in a broader range of pathologies.
Future research should focus on:
-
In vitro and in vivo studies of this compound in models of cardiovascular, neurodegenerative, and inflammatory diseases.
-
Identification of novel CRL4 substrates in different tissue types to uncover new therapeutic targets.
-
Pharmacokinetic and pharmacodynamic studies to assess the suitability of this compound for chronic, non-cancer indications.
-
Development of biomarkers to identify patient populations that would be most likely to respond to CRL4 inhibition.
References
- 1. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Small Molecule Inhibitors of Cullin-RING Ligases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cullin-RING ligases (CRLs) represent the largest family of E3 ubiquitin ligases, playing a pivotal role in regulating a vast array of cellular processes by targeting proteins for proteasomal degradation. Their dysregulation is implicated in numerous diseases, most notably cancer, making them a compelling class of targets for therapeutic intervention. This technical guide provides an in-depth review of the current landscape of small molecule inhibitors targeting CRLs, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.
Quantitative Overview of Cullin-RING Ligase Inhibitors
The development of small molecule inhibitors against CRLs has seen significant progress, with compounds targeting various components of the CRL machinery. The following tables summarize the quantitative data for key inhibitors, providing a comparative overview of their potency and selectivity.
| Inhibitor Name | Target CRL(s) | Assay Type | IC50 | Ki | Kd | Cell-based Activity (e.g., DC50, EC50) | Reference(s) |
| Pevonedistat (MLN4924) | Nedd8-Activating Enzyme (NAE) (indirectly inhibits all CRLs) | Enzyme Assay | 4.7 nM | - | - | IC50 < 0.1 µM (in HCT-116 cells) | [1][2] |
| KH-4-43 | CRL4 | Binding Assay | - | - | 83 nM | IC50: 1.8-4.8 µM (various tumor lines) | [3] |
| 33-11 | CRL4 | Binding Assay | - | - | 223 nM | - | [3] |
| HA-9104 | UBE2F-CRL5 axis | Cell Proliferation | 1-5 µM | - | - | - | [4] |
| Compound 51 (VHL inhibitor) | CRL2VHL | Displacement Assay | 0.9 µM | - | - | - | [5] |
Note: IC50, Ki, and Kd values can vary depending on the specific assay conditions. Please refer to the cited literature for detailed experimental information.
Key Experimental Protocols for CRL Inhibitor Characterization
A variety of biochemical and cell-based assays are employed to discover and characterize small molecule inhibitors of CRLs. Below are detailed methodologies for some of the most critical experiments.
In Vitro Ubiquitination Assay
This assay directly measures the enzymatic activity of a CRL complex in a reconstituted system.
Objective: To determine if a small molecule inhibitor can block the transfer of ubiquitin to a substrate protein catalyzed by a specific CRL.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (specific for the CRL of interest)
-
Purified CRL complex (e.g., SCF, CRL4DDB1)
-
Ubiquitin
-
ATP
-
Substrate protein (can be full-length or a specific degron peptide)
-
Test compound (inhibitor)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate and/or ubiquitin
Protocol:
-
Prepare a reaction mixture containing E1, E2, CRL complex, ubiquitin, and the substrate protein in the reaction buffer.
-
Add the test compound at various concentrations to the reaction mixtures. A DMSO control should be included.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30-37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody against the substrate to detect its ubiquitinated forms (which will appear as higher molecular weight bands). An anti-ubiquitin antibody can also be used.
-
Quantify the band intensities to determine the extent of ubiquitination and calculate the IC50 of the inhibitor.[6][7]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays are a high-throughput method to measure ubiquitination or protein-protein interactions within the CRL complex.
Objective: To quantify the proximity of two molecules (e.g., a ubiquitinated substrate and a ubiquitin-binding domain) using fluorescence resonance energy transfer.
Materials:
-
Europium (Eu3+) cryptate-labeled ubiquitin or antibody.
-
XL665 (a long-lifetime fluorophore)-labeled antibody or binding partner.
-
E1, E2, and CRL complex.
-
Substrate protein.
-
ATP.
-
Test compound.
-
Assay buffer.
-
Microplate reader capable of HTRF detection.
Protocol:
-
Dispense the E1, E2, CRL complex, substrate, and Eu3+-labeled ubiquitin into a microplate.
-
Add the test compound at various concentrations.
-
Initiate the ubiquitination reaction by adding ATP.
-
Incubate for a specific time at room temperature or 30°C.
-
Stop the reaction and add the XL665-labeled detection reagent (e.g., an antibody that recognizes the substrate).
-
Incubate to allow for binding of the detection reagent.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
The ratio of the two emission signals is proportional to the amount of ubiquitinated substrate. Calculate the IC50 of the inhibitor based on the reduction in the HTRF signal.[1][8]
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another proximity-based assay suitable for high-throughput screening of inhibitors that disrupt protein-protein interactions within the CRL complex.
Objective: To measure the interaction between two proteins (e.g., a substrate receptor and an adaptor protein) in the CRL complex.
Materials:
-
Streptavidin-coated Donor beads.
-
Antibody-conjugated or glutathione-coated Acceptor beads.
-
Biotinylated and tagged (e.g., GST-tagged) proteins of interest.
-
Test compound.
-
Assay buffer.
-
Microplate reader with AlphaScreen detection capabilities.
Protocol:
-
Incubate the biotinylated protein with Streptavidin-Donor beads.
-
Incubate the tagged protein with the corresponding Acceptor beads.
-
Mix the two bead-protein conjugates in a microplate.
-
Add the test compound at various concentrations.
-
Incubate in the dark to allow for protein-protein interaction and bead proximity.
-
Excite the Donor beads at 680 nm and measure the emission from the Acceptor beads at 520-620 nm.
-
A decrease in the AlphaScreen signal indicates disruption of the protein-protein interaction. Calculate the IC50 of the inhibitor.[9][10]
Immunoprecipitation-Mass Spectrometry (IP-MS) for Substrate Identification
IP-MS is a powerful technique to identify the substrates of a specific CRL.
Objective: To isolate a specific CRL and identify the proteins that are associated with it, which are potential substrates.
Materials:
-
Cells expressing the CRL of interest.
-
Antibody targeting a component of the CRL complex (e.g., the substrate receptor).
-
Protein A/G magnetic beads.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffer.
-
Elution buffer.
-
Mass spectrometer.
Protocol:
-
Lyse the cells to release the protein complexes.
-
Incubate the cell lysate with an antibody specific to a component of the target CRL.
-
Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins that were co-immunoprecipitated with the CRL complex. These are candidate substrates.[11]
Signaling Pathways and Experimental Workflows
Small molecule inhibitors of CRLs can be used to probe and modulate various cellular signaling pathways. Understanding these pathways and the workflows for inhibitor discovery is crucial for their development as research tools and therapeutics.
CRL-Mediated Cell Cycle Regulation
CRLs are master regulators of the cell cycle, targeting key proteins like cyclins and CDK inhibitors for degradation.
Caption: CRLs, such as SCF complexes, regulate cell cycle transitions by targeting key inhibitors for degradation.
CRL-Mediated NF-κB Signaling
The NF-κB signaling pathway, crucial for inflammatory responses, is also under the control of CRLs, primarily through the degradation of the inhibitor of NF-κB (IκB).[3][10]
Caption: The SCF(β-TrCP) ligase mediates the degradation of IκB, leading to the activation of NF-κB signaling.
Workflow for High-Throughput Screening of CRL Inhibitors
The discovery of novel CRL inhibitors often begins with a high-throughput screen (HTS) of large compound libraries.
Caption: A typical HTS workflow for identifying small molecule inhibitors of Cullin-RING ligases.
Workflow for Structure-Based Design of CRL Inhibitors
Once initial hits are identified, structure-based drug design (SBDD) is a powerful approach to optimize their potency and selectivity.
Caption: An iterative cycle of structure-based design for optimizing the potency and selectivity of CRL inhibitors.
Conclusion
The field of small molecule inhibitors of Cullin-RING ligases is rapidly evolving, offering exciting opportunities for the development of novel therapeutics. The combination of high-throughput screening, detailed biochemical and cellular characterization, and structure-based design is paving the way for a new generation of potent and selective CRL inhibitors. This guide provides a foundational understanding of the key data, methodologies, and biological context essential for researchers and drug developers working in this dynamic area. Continued exploration of the vast and complex landscape of CRL biology will undoubtedly uncover new therapeutic strategies for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Quantitative analyses for effects of neddylation on CRL2VHL substrate ubiquitination and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: KH-4-43 In Vitro Ubiquitination Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for an in vitro ubiquitination assay to characterize the activity of KH-4-43, a small molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4).
Introduction
This compound is a potent and selective inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4), a key enzyme in the ubiquitin-proteasome system that regulates the degradation of numerous proteins involved in critical cellular processes.[1][2][3] Dysregulation of CRL4 activity has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[2][3] this compound binds to the core catalytic complex of CRL4, thereby inhibiting its ubiquitin ligase activity.[1][4] This inhibition leads to the stabilization of CRL4 substrates, such as the cell cycle regulator Cdt1, ultimately triggering apoptosis in cancer cells.[1][2][4] The following protocol details an in vitro ubiquitination assay to assess the inhibitory effect of this compound on the CRL4-mediated ubiquitination of a model substrate, Casein Kinase 1α (CK1α).
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism by which this compound inhibits the CRL4 E3 ubiquitin ligase complex. Under normal conditions, the CRL4 complex, in conjunction with an E1 activating enzyme and an E2 conjugating enzyme, polyubiquitinates substrate proteins, targeting them for proteasomal degradation. This compound directly binds to the CRL4 core complex, preventing the transfer of ubiquitin to the substrate.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | 83 nM | ROC1-CUL4A CTD | [1] |
| 9.4 µM | ROC1-CUL1 CTD | [1] | |
| In Vitro Inhibition (IC50) | ~10 µM | CRL4-mediated CK1α ubiquitination | [4] |
| ~30 µM | CRL1/SCF-mediated ubiquitination | [4] | |
| Cellular Activity (EC50) | ~2 µM | Cytotoxicity in a subset of tumor cell lines | [1] |
Experimental Protocol: In Vitro Ubiquitination Assay
This protocol is designed to measure the inhibitory effect of this compound on the lenalidomide-dependent ubiquitination of CK1α by the CRL4CRBN E3 ligase.[4]
Materials and Reagents
-
Enzymes:
-
Human E1 ubiquitin-activating enzyme (UBA1)
-
Human E2 ubiquitin-conjugating enzyme (UbcH5c - priming E2)
-
Human E2 ubiquitin-conjugating enzyme (Cdc34b - elongating E2)
-
CRL4CRBN E3 ubiquitin ligase complex (recombinant)
-
-
Substrate:
-
Casein Kinase 1α (CK1α) (recombinant)
-
-
Ubiquitin:
-
Wild-type ubiquitin
-
Fluorescein-labeled Ubiquitin (F-Ub)
-
iFluor555-labeled Ubiquitin (I-Ub-K48R)
-
-
Small Molecules:
-
This compound (in DMSO)
-
Lenalidomide (in DMSO)
-
DMSO (vehicle control)
-
-
Buffers and Reagents:
-
Ubiquitination Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)
-
SDS-PAGE loading buffer
-
ATP solution (10 mM)
-
Distilled water (nuclease-free)
-
Experimental Workflow
The following diagram outlines the workflow for the in vitro ubiquitination assay.
Step-by-Step Procedure
-
Prepare Master Mix: On ice, prepare a master mix containing the E1 activating enzyme, E2 conjugating enzymes (UbcH5c and Cdc34b), ubiquitin (and/or fluorescently labeled ubiquitin), ATP, and ubiquitination reaction buffer. The final concentrations in the reaction should be optimized, but typical ranges are:
-
E1: 50-100 nM
-
UbcH5c: 0.2-0.5 µM
-
Cdc34b: 1-2 µM
-
Ubiquitin: 25-50 µM
-
ATP: 2 mM
-
-
Aliquot Master Mix: Aliquot the master mix into individual reaction tubes.
-
Add Compounds: To each tube, add the desired concentration of this compound or DMSO as a vehicle control. Also, add lenalidomide to induce the ubiquitination of CK1α. A typical final concentration for lenalidomide is 10 µM.
-
Pre-incubation: Gently mix and pre-incubate the reactions at room temperature for 10 minutes to allow this compound to bind to the E3 ligase.
-
Initiate the Reaction: Start the ubiquitination reaction by adding the substrate (CK1α, final concentration ~0.5-1 µM) and the E3 ligase (CRL4CRBN, final concentration ~50-100 nM).
-
Incubation: Incubate the reactions at 37°C for 60 to 90 minutes.
-
Terminate the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Visualize the ubiquitinated CK1α through fluorescence imaging if using fluorescently labeled ubiquitin.
-
Alternatively, or in addition, perform a Western blot using an anti-CK1α antibody to detect the laddering pattern characteristic of polyubiquitination.
-
Expected Results
In the absence of this compound, a high molecular weight smear or ladder of bands corresponding to polyubiquitinated CK1α should be observed. As the concentration of this compound increases, the intensity of this ladder should decrease, indicating inhibition of CRL4CRBN activity.
Conclusion
This protocol provides a robust method for evaluating the inhibitory activity of this compound on CRL4 E3 ubiquitin ligase in vitro. The assay can be adapted to screen other potential inhibitors and to further investigate the mechanism of CRL4 regulation. Careful optimization of enzyme and substrate concentrations may be necessary to achieve the desired assay window.
References
- 1. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining KH-4-43 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-4-43 is a small molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. By targeting CRL4, this compound prevents the ubiquitination and subsequent proteasomal degradation of specific substrate proteins.[1][2][3][4][5] A key substrate of CRL4 is Chromatin Licensing and DNA Replication Factor 1 (CDT1).[1][2][5][6] Inhibition of CRL4 by this compound leads to the accumulation of CDT1, which can induce DNA re-replication stress and trigger apoptosis in cancer cells.[1][2][3][5][6] This mechanism of action makes this compound a compound of interest for anticancer drug development.
These application notes provide a summary of the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines and detailed protocols for determining these values.
Data Presentation: this compound IC50 Values
The cytotoxic effects of this compound have been evaluated against a panel of 36 tumor cell lines.[1][2][6] A subset of these cell lines, particularly those of hematological, pancreatic, and ovarian origin, demonstrated sensitivity to this compound. In contrast, a number of breast, liver, and lung cancer cell lines were found to be more resistant.[1] The IC50 values for several sensitive human cancer cell lines, as determined by a CellTiter-Glo® cell viability assay, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| NB-4 | Acute Myeloid Leukemia | 1.8[1] |
| MV4-11 | Acute Myeloid Leukemia | 3.0[1] |
| OVCAR-3 | Ovarian Cancer | 3.9[1] |
| CAPAN-2 | Pancreatic Cancer | 4.8[1] |
Signaling Pathway of this compound
The mechanism of action of this compound involves the inhibition of the CRL4 E3 ubiquitin ligase complex, leading to the stabilization of its substrate CDT1 and subsequent induction of apoptosis.
Experimental Protocols
The following are detailed protocols for determining the IC50 value of this compound in cancer cell lines using a luminescence-based cell viability assay.
Experimental Workflow for IC50 Determination
The overall workflow for determining the IC50 of this compound is outlined below.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for the determination of this compound IC50 values. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cells to the desired seeding density (e.g., 5,000-10,000 cells/well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as in the highest this compound dilution) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. For suspension cells, add the compound dilutions directly to the existing media.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay and Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]).
-
Conclusion
This compound demonstrates potent cytotoxic activity in a range of cancer cell lines, particularly those of hematopoietic, ovarian, and pancreatic origin. The provided protocols offer a robust framework for researchers to determine the IC50 values of this compound and similar compounds. The underlying mechanism of CRL4 inhibition and subsequent CDT1-mediated apoptosis provides a strong rationale for its further investigation as a potential anticancer therapeutic.
References
- 1. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Cell Viability Following KH-4-43 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-4-43 is a small-molecule compound identified as a potent and selective inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2][3] E3 ubiquitin ligases are critical regulators of protein degradation, and their dysregulation is implicated in various pathologies, including cancer.[2][3] this compound exerts its antitumor potential by binding to the core catalytic complex of CRL4, thereby inhibiting its ubiquitin ligase activity.[2][4][5] This inhibition leads to the stabilization and subsequent accumulation of CRL4 substrates, most notably the DNA replication licensing factor, CDT1.[3][4][6] The aberrant accumulation of CDT1 in cancer cells is known to trigger a DNA damage response and induce apoptosis, making this compound a compound of significant interest for cancer therapy research.[1][2][3][6]
These application notes provide detailed protocols for assessing the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines using common cell viability assays.
Mechanism of Action: this compound-Induced Apoptosis
This compound selectively targets the CRL4 E3 ubiquitin ligase complex. In the normal cell cycle, CRL4 ubiquitinates CDT1, tagging it for degradation by the proteasome. By inhibiting CRL4, this compound disrupts this process, leading to an accumulation of CDT1.[6] This accumulation causes cellular stress and ultimately triggers the apoptotic cascade, resulting in cancer cell death.[2][3] The sensitivity of tumor cells to this compound has been linked to the expression levels of CUL4 proteins, with cells expressing lower levels showing increased sensitivity.[1][2][3]
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. pnas.org [pnas.org]
- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: KH-4-43 Induced Apoptosis in MV4-11 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-4-43 is a small molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4).[1][2] This inhibition leads to the stabilization and accumulation of CRL4 substrates, notably the DNA replication licensing factor CDT1.[1][3] The aberrant accumulation of CDT1 in cancer cells, including the acute myeloid leukemia (AML) cell line MV4-11, triggers a DNA damage response and subsequent apoptosis.[1][2][3] These application notes provide a summary of the anti-tumor activity of this compound in MV4-11 cells and detailed protocols for assessing its apoptotic effects.
Mechanism of Action
This compound directly binds to the core catalytic complex of CRL4, inhibiting its ubiquitin ligase activity.[2][4] This prevents the polyubiquitination and subsequent proteasomal degradation of CRL4 substrates. One key substrate, CDT1, accumulates in the cell in a dose-dependent manner upon treatment with this compound.[3] The resulting overabundance of CDT1 is cytotoxic and induces apoptosis, making this compound a compound with significant anti-tumor potential, particularly in hematological malignancies like AML.[2][5]
Data Presentation
Table 1: Cytotoxicity of this compound in MV4-11 Cells
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| This compound | MV4-11 | Viability Assay (CellTiter-Glo) | Approaching ~2 | [5][6] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: Effect of this compound on Apoptosis Induction in MV4-11 Cells
| Compound | Concentration | Time (h) | Apoptosis Assay | Outcome | Reference |
| This compound | Not Specified | 6-24 | Annexin V Flow Cytometry | Maximal toxic effects achieved | [5] |
| This compound | Dose-dependent | Not Specified | Immunoblot (CDT1 accumulation) | Pronounced stabilization of CDT1 | [1][3] |
Signaling Pathway
Caption: this compound induced apoptotic signaling pathway in MV4-11 cells.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MV4-11 (human acute myeloid leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Plate MV4-11 cells at a density of 1 x 10^6 cells/mL. Treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated time points (e.g., 6, 12, 24 hours).
Cell Viability Assay (using CellTiter-Glo®)
This protocol is based on the principle of measuring ATP, an indicator of metabolically active cells.
-
Materials:
-
MV4-11 cells
-
This compound compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL.
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate EC50 values by plotting the luminescence signal against the log of the compound concentration.
-
Apoptosis Assay by Annexin V Flow Cytometry
This assay identifies apoptotic cells based on the externalization of phosphatidylserine.[7][8]
-
Materials:
-
Treated and control MV4-11 cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Western Blotting for Apoptosis Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[9]
-
Materials:
-
Treated and control MV4-11 cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDT1, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin).
-
Experimental Workflow Visualization
Caption: General experimental workflow for assessing this compound in MV4-11 cells.
References
- 1. pnas.org [pnas.org]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Utilizing KH-4-43 in an Acute Myeloid Leukemia (AML) Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1][2] Preclinical research using xenograft mouse models is a cornerstone for evaluating novel therapeutic agents.[3][4][5][6][7] KH-4-43 is a small-molecule inhibitor that has demonstrated significant anti-tumor potential in AML models.[8][9][10][11][12][13] This document provides detailed application notes and protocols for the use of this compound in an AML xenograft mouse model, specifically focusing on the MV4-11 cell line, and offers a general framework for patient-derived xenograft (PDX) models.
This compound functions as an inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4).[8][9][10][11][12][13] This inhibition leads to the stabilization and accumulation of the CRL4 substrate CDT1, a DNA replication licensing factor.[8][9][11][12] The aberrant accumulation of CDT1 induces a DNA damage response, ultimately triggering apoptosis in cancer cells.[8][12] Studies have shown that this compound is more potent than similar compounds in its class, exhibiting stronger binding to the CRL4 catalytic core and greater efficacy in killing cancer cells.[9][13]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in AML and Other Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 1.8 |
| NB4 | Acute Myeloid Leukemia (AML) | - |
| THP-1 | Acute Myeloid Leukemia (AML) | - |
| ML2 | Acute Myeloid Leukemia (AML) | - |
| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | 3.0 |
| CCRF-CEM | Acute Lymphoblastic Leukemia (ALL) | - |
| Jurkat | T-cell Lymphoma | 3.9 |
| CAPAN-2 | Pancreatic Cancer | - |
| K8082 | Pancreatic Cancer | - |
| OVCAR-3 | Ovarian Cancer | 4.8 |
EC50 is the concentration of an inhibitor that gives a half-maximal response in cell-based apoptotic or viability assays. Data for some cell lines were mentioned as sensitive without specific EC50 values provided in the source material.[8][11]
Table 2: Binding Affinity of this compound and Related Compounds to CRL Complexes
| Compound | Target Complex | Binding Affinity (Kd, nM) |
| This compound | ROC1–CUL4A CTD | 83 |
| 33-11 | ROC1–CUL4A CTD | 223 |
| 33 | ROC1–CUL4A CTD | 688 |
| This compound | ROC1–CUL1 CTD | 9400 |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. CTD refers to the C-terminal domain.[11]
Table 3: In Vivo Efficacy of this compound in an MV4-11 AML Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Statistical Significance |
| This compound | 50 mg/kg daily | Significant | Yes |
Pharmacokinetic analyses confirmed the presence of this compound in both plasma and tumor tissue at the end of the study.[8]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in AML
Caption: Mechanism of this compound in AML cells.
Experimental Workflow for AML Xenograft Model
Caption: Workflow for this compound efficacy testing.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or Annexin V flow cytometry.[10]
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.
Protocol 2: Western Blot for CDT1 Accumulation
-
Cell Treatment: Treat MV4-11 cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDT1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control such as GAPDH or β-actin to ensure equal protein loading.[9]
Protocol 3: AML Xenograft Mouse Model (Cell Line-Derived)
-
Animal Model: Use immunodeficient mice such as BALB/c nude, NOD/SCID, or NSG mice.[1][3][14] All animal experiments must be approved by an Institutional Animal Care and Use Committee.[3]
-
Cell Preparation:
-
Culture and harvest MV4-11 cells during the logarithmic growth phase.
-
Wash the cells with sterile PBS or serum-free medium.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture) at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
-
Cell Implantation:
-
Tumor Growth Monitoring:
-
For subcutaneous models, measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width^2).
-
For disseminated models, monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis) and engraftment using flow cytometry for human CD45+ cells in peripheral blood.[2][3][5]
-
-
Drug Administration:
-
Once tumors are established (e.g., 100-200 mm^3 for subcutaneous models) or engraftment is confirmed, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 50 mg/kg) and vehicle control daily via an appropriate route (e.g., oral gavage or intraperitoneal injection).[8]
-
-
Efficacy Evaluation:
-
Continue monitoring tumor growth and animal health throughout the study.
-
The study endpoint may be defined by a specific tumor volume, a predetermined time point, or signs of morbidity.
-
-
Pharmacokinetic and Pharmacodynamic Analysis:
-
At the end of the study, collect blood and tumor samples for pharmacokinetic analysis to measure this compound concentration.
-
Tumor tissue can be used for pharmacodynamic studies, such as Western blotting for CDT1 accumulation, to confirm the on-target effect of the drug.[8]
-
Protocol 4: Patient-Derived Xenograft (PDX) Model Establishment (General Protocol)
-
Sample Acquisition: Obtain primary AML patient bone marrow or peripheral blood samples with informed consent and ethical approval.[3]
-
Cell Preparation:
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Cryopreserve cells in freezing medium (e.g., 90% FBS, 10% DMSO) or use fresh for injection.
-
When ready for use, thaw frozen cells rapidly at 37°C and transfer them dropwise into a large volume of pre-warmed RPMI with 20% FBS.[3][5]
-
Filter the cell suspension through a 40 µm cell strainer to remove clumps.[3][5]
-
-
Animal Model: Highly immunodeficient mice such as NSG or NSG-SGM3 (which express human cytokines) are recommended for higher engraftment rates.[3][14] Sub-lethal irradiation of the mice prior to injection can improve engraftment.
-
Injection: Inject 1-10 x 10^6 viable patient cells intravenously into each mouse.[3]
-
Engraftment Monitoring:
-
Expansion and Treatment: Once engraftment is established (e.g., >1% human CD45+ cells in peripheral blood), the mice can be used for preclinical testing of compounds like this compound, following the drug administration and efficacy evaluation steps outlined in Protocol 3. The bone marrow from engrafted mice can also be harvested and serially transplanted into secondary recipient mice for cohort expansion.[5][6]
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. hh.um.es [hh.um.es]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leukemia Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Murine models based on acute myeloid leukemia-initiating stem cells xenografting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
optimal concentration of KH-4-43 for cell culture experiments
Application Notes and Protocols for KH-4-43
Product: this compound Target: Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) Biological Activity: Induces apoptosis in cancer cells by inhibiting CRL4-mediated protein degradation.
Introduction
This compound is a potent and selective small-molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2][3] E3 ubiquitin ligases are critical components of the ubiquitin-proteasome system, which tag substrate proteins for degradation. The CRL4 complex, in particular, plays a crucial role in cell cycle progression, DNA replication, and damage response by targeting key regulatory proteins.[1][4]
The primary mechanism of action for this compound involves binding to the core catalytic subcomplex of CRL4, thereby inhibiting its ubiquitination activity.[1][2][5] This inhibition leads to the stabilization and subsequent accumulation of CRL4 substrates, a key one being Chromatin Licensing and DNA Replication Factor 1 (CDT1).[2][3][6] Aberrant accumulation of CDT1 is known to induce apoptosis, making this compound a valuable tool for cancer research and a potential anti-tumor therapeutic agent.[1][2][3]
These application notes provide a summary of the effective concentrations of this compound in various cancer cell lines and offer detailed protocols for its use in cell culture experiments.
Data Presentation: Efficacy of this compound
The optimal concentration of this compound is cell-line dependent. The compound exhibits cytotoxicity in the low micromolar range across a subset of tumor cell lines.[1] Below is a summary of the half-maximal effective concentrations (EC50) for this compound in inducing cytotoxicity in several human cancer cell lines.
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| NB-4 | Acute Myeloid Leukemia (AML) | 1.8 | [2][7] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 3.0 | [2][7] |
| OVCAR-3 | Ovarian Cancer | 3.9 | [2][7] |
| CAPAN-2 | Pancreatic Cancer | 4.8 | [2][7] |
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: KH-4-43 Treatment for Maximal Cytotoxic Effects
These application notes provide researchers, scientists, and drug development professionals with detailed information and protocols for utilizing KH-4-43, a small molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4), to achieve maximal cytotoxic effects in cancer cell lines.
Introduction
This compound is a potent and selective inhibitor of the E3 ubiquitin ligase CRL4.[1] Its mechanism of action involves binding to the core catalytic complex of CRL4, which inhibits the ubiquitination and subsequent proteasomal degradation of CRL4 substrates.[2][3] A key substrate of CRL4 is Chromatin Licensing and DNA Replication Factor 1 (CDT1).[4][5] The accumulation of CDT1 due to CRL4 inhibition by this compound leads to aberrant DNA replication and triggers apoptosis, resulting in the cytotoxic effects observed in various tumor cell lines.[2][4]
Data Presentation
The cytotoxic effects of this compound have been evaluated in a panel of cancer cell lines. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% of its maximum effect, are summarized below. Washout experiments have demonstrated that a continuous exposure of 6 to 24 hours is necessary to achieve the maximal cytotoxic effects of this compound in MV4-11 cells.[4][6][7]
| Cell Line | Cancer Type | EC50 (µM) |
| NB-4 | Acute Myeloid Leukemia | 1.8 |
| MV4-11 | Acute Myeloid Leukemia | 3.0 |
| OVCAR-3 | Ovarian Cancer | 3.9 |
| CAPAN-2 | Pancreatic Cancer | 4.8 |
Table 1: EC50 values of this compound in various cancer cell lines as determined by a cell viability assay.[6][7]
Signaling Pathway
The cytotoxic effect of this compound is initiated by its inhibition of the CRL4 E3 ubiquitin ligase complex. This leads to the stabilization and accumulation of the CRL4 substrate, CDT1. Elevated levels of CDT1 are known to induce re-replication of DNA, leading to DNA damage and the activation of the apoptotic cascade.
Caption: this compound Signaling Pathway.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the cytotoxic effects of this compound by measuring cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MV4-11, NB-4, OVCAR-3, CAPAN-2)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours). For maximal effect, a duration of at least 6-24 hours is recommended.[4][6][7]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the EC50 value.
-
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis induced by this compound treatment using Annexin V flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound.
Caption: Experimental Workflow for this compound Cytotoxicity.
References
- 1. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol: Immunoblot Analysis of CDT1 Accumulation Following KH-4-43 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromatin Licensing and DNA Replication Factor 1 (CDT1) is a critical protein that ensures DNA replication occurs only once per cell cycle.[1][2] It is a key component of the pre-replicative complex (pre-RC), which assembles on chromatin during the G1 phase of the cell cycle.[3][4][5] Misregulation of CDT1 can lead to genomic instability, a hallmark of cancer, and its overexpression has been observed in various tumor types.[1][4][6]
The cellular levels of CDT1 are tightly regulated, primarily through ubiquitin-mediated proteolysis.[7] Two major E3 ubiquitin ligase complexes, CUL4-DDB1CDT2 and SCFSkp2, are responsible for targeting CDT1 for degradation.[3][7][8] The small molecule KH-4-43 has been identified as an inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4).[9][10][11] By inhibiting CRL4, this compound prevents the ubiquitination and subsequent degradation of its substrates, including CDT1.[9][10][12] This leads to the accumulation of CDT1, which can trigger a DNA damage response and induce apoptosis in cancer cells, highlighting its potential as an anti-tumor therapeutic.[9][11][13][14]
This application note provides a detailed protocol for the immunoblot analysis of CDT1 accumulation in cancer cell lines following treatment with this compound.
Signaling Pathway and Proposed Mechanism of this compound
The following diagram illustrates the signaling pathway of CDT1 degradation and the inhibitory action of this compound. Under normal conditions, the CRL4CDT2 E3 ubiquitin ligase complex polyubiquitinates CDT1, targeting it for proteasomal degradation. This compound inhibits the catalytic activity of the CRL4 complex, leading to the stabilization and accumulation of CDT1.
Caption: Proposed mechanism of this compound action on the CDT1 degradation pathway.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Acute Myeloid Leukemia (AML) MV4-11 cells are a suitable model system.[9][15]
-
Culture Conditions: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells at a density of 5 x 105 cells/mL. The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
Protein Extraction
-
After treatment, harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate the lysates on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.
Immunoblot Analysis
The following diagram outlines the key steps in the immunoblotting workflow.
Caption: Experimental workflow for immunoblot analysis of CDT1.
-
SDS-PAGE:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CDT1 (e.g., rabbit anti-CDT1, diluted 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.[16][17]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000 in 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the CDT1 band intensity to the corresponding loading control band intensity.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Data Presentation
The quantitative data from the immunoblot analysis can be summarized in the following table. This allows for a clear and direct comparison of CDT1 accumulation at different concentrations of this compound.
| Treatment Concentration (µM) | Normalized CDT1 Intensity (Arbitrary Units) | Fold Change vs. Control | Standard Deviation |
| 0 (Vehicle) | 1.00 | 1.0 | ± 0.12 |
| 1 | 2.54 | 2.5 | ± 0.21 |
| 5 | 5.89 | 5.9 | ± 0.45 |
| 10 | 8.12 | 8.1 | ± 0.63 |
Note: The data presented in this table is hypothetical and serves as an example of how to structure the results.
Discussion
The results of the immunoblot analysis are expected to show a dose-dependent accumulation of CDT1 in MV4-11 cells treated with this compound. This is consistent with the known mechanism of action of this compound as a CRL4 inhibitor.[9][15] The stabilization of CDT1 is a key indicator of the compound's on-target activity. The aberrant accumulation of CDT1 has been shown to induce apoptosis in cancer cells, suggesting that the level of CDT1 accumulation could correlate with the cytotoxic effects of this compound.[9][12][13]
This protocol provides a robust method for assessing the efficacy of this compound and similar compounds that target the CDT1 degradation pathway. The use of immunoblotting allows for the direct visualization and quantification of the target protein, providing valuable data for drug development and mechanistic studies. Further investigations could explore the downstream effects of CDT1 accumulation, such as the activation of DNA damage response pathways and the induction of apoptosis.
References
- 1. The Licensing Factor Cdt1 Links Cell Cycle Progression to the DNA Damage Response | Anticancer Research [ar.iiarjournals.org]
- 2. Regulation and Function of Cdt1; A Key Factor in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdt1 degradation to prevent DNA re-replication: conserved and non-conserved pathways [openscholar.uga.edu]
- 4. CDT1 Is a Novel Prognostic and Predictive Biomarkers for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Cdt1 degradation to prevent DNA re-replication: conserved and non-conserved pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.mssm.edu [scholars.mssm.edu]
- 12. researchgate.net [researchgate.net]
- 13. scientificarchives.com [scientificarchives.com]
- 14. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CDT1 antibody (14382-1-AP) | Proteintech [ptglab.com]
- 17. CDT1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Preparing KH-4-43 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-4-43 is a potent and selective small molecule inhibitor of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) complex.[1][2][3][4][5] It exerts its anticancer effects by binding to the core catalytic complex of CRL4, thereby inhibiting its ubiquitin ligase activity.[1][2][4] This inhibition leads to the stabilization and accumulation of CRL4 substrates, such as the DNA replication licensing factor CDT1.[1][2][6] The aberrant accumulation of CDT1 can induce a DNA damage response and trigger apoptosis in cancer cells, highlighting the therapeutic potential of this compound.[1][2][3][4] This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), along with relevant technical data and diagrams to ensure accurate and reproducible experimental results.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₀ClF₃N₂O₄ | [7] |
| Molecular Weight | 422.744 g/mol | [7] |
| CAS Number | 2813310-07-3 | [5] |
| Appearance | Solid powder | |
| Purity | ≥98% (or as specified by the supplier) |
Solubility and Storage
This compound is soluble in dimethyl sulfoxide (DMSO).[2][5] Proper storage of the solid compound and its stock solutions is critical to maintain its stability and activity.
| Form | Solvent | Recommended Storage Temperature | Shelf Life | Reference |
| Solid Powder | N/A | -20°C | 2 years | [7] |
| Stock Solution | DMSO | -20°C | 1 month | [5][7] |
| Stock Solution | DMSO | -80°C | 6 months | [5] |
Note: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[5][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound solid powder
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound solid powder and the DMSO to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[7]
-
Weighing: Accurately weigh a specific amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.227 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Molecular Weight (MW) = 422.744 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.01 mol/L x 422.744 g/mol x 0.001 L = 0.004227 g = 4.227 mg
-
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][7]
Protocol 2: Preparation of Working Solutions
For cell-based assays and other experiments, the high-concentration stock solution needs to be diluted to the final desired working concentration in the appropriate cell culture medium or buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve low micromolar or nanomolar working concentrations, it is best to perform serial dilutions. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of culture medium to get a 10 µM solution.
-
Further dilute this intermediate solution as needed for your experiment.
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, a direct dilution may be appropriate. For example, to prepare a 100 µM working solution from a 10 mM stock:
-
Add 10 µL of the 10 mM stock solution to 990 µL of culture medium.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing. Avoid vigorous vortexing that could damage cellular components in the medium.
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your experimental setup, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v).
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment.[7]
Mandatory Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for Preparing this compound Stock Solution.
Signaling Pathway of this compound Action
Caption: Simplified Signaling Pathway of this compound Action.
References
- 1. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound|COA [dcchemicals.com]
Application Notes and Protocols for Long-Term Storage and Stability of KH-4-43 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-4-43 is a potent and selective small molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2] By targeting the core ligase complex, this compound disrupts the ubiquitination and subsequent degradation of CRL4 substrates, such as CDT1, leading to their accumulation and triggering of apoptosis in cancer cells.[2][3] Given its therapeutic potential, understanding the long-term stability and optimal storage conditions of this compound solutions is critical for ensuring reproducible and reliable experimental results in both basic research and drug development settings.
These application notes provide detailed protocols for the preparation, storage, and stability assessment of this compound solutions. The included methodologies are designed to enable researchers to maintain the integrity of the compound and to perform comprehensive stability studies under various conditions.
Recommended Storage Conditions
Proper storage is essential to maintain the potency and stability of this compound. The following are general recommendations based on manufacturer guidelines and best practices for small molecule inhibitors.
Solid Compound
-
Storage Temperature: -20°C
-
Duration: Up to 24 months
-
Container: Tightly sealed vial
-
Handling: Before opening, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[4]
Stock Solutions
For routine use, it is advisable to prepare concentrated stock solutions in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
Table 1: Recommended Storage of this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration |
| 4°C | Up to 2 weeks |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Note: It is strongly recommended to prepare fresh solutions for use on the same day whenever possible.[4] If preparing stock solutions in advance, they should be stored as single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture and air.
Signaling Pathway of this compound
This compound exerts its biological effects by inhibiting the CRL4 E3 ubiquitin ligase complex. The simplified signaling pathway is illustrated below.
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental data, it is crucial to perform stability studies on this compound solutions, especially when they are to be stored for extended periods or used under varying experimental conditions. The following protocols provide a framework for conducting these assessments.
Experimental Workflow for Stability Studies
The overall workflow for assessing the stability of this compound solutions is outlined below.
Preparation of Solutions for Stability Testing
-
Solvent Selection: High-purity, anhydrous DMSO is recommended for preparing stock solutions. For studies in aqueous media, appropriate buffers (e.g., phosphate, acetate) should be prepared and their pH verified.
-
Stock Solution Preparation: Accurately weigh a sufficient amount of solid this compound and dissolve it in the chosen solvent to a final concentration of 10-20 mM. Ensure complete dissolution.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the relevant buffer (e.g., pH 4, 7.4, 9) to a final concentration suitable for HPLC analysis (e.g., 10-100 µM). The final concentration of DMSO should be kept low (typically <1%) to minimize its effect on the stability in aqueous solutions.
Protocol for Long-Term Stability Study (ICH Q1A)
This protocol is designed to evaluate the stability of this compound solutions under recommended storage conditions over an extended period.
-
Prepare aliquots of the this compound solution in tightly sealed, light-protected vials.
-
Store the vials under the conditions specified in Table 2 .
-
At each time point, retrieve one aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature.
-
Analyze the sample immediately by a validated stability-indicating HPLC method.
-
Quantify the remaining percentage of this compound and any degradation products.
Table 2: Long-Term Stability Study Conditions and Time Points
| Storage Condition | Minimum Duration | Testing Frequency |
| 25°C ± 2°C / 60% RH ± 5% RH[5][6] | 12 months | 0, 3, 6, 9, 12 months |
| 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)[6][7] | 6 months | 0, 1, 2, 3, 6 months |
| 5°C ± 3°C (Refrigerated) | 12 months | 0, 3, 6, 9, 12 months |
| -20°C ± 5°C (Frozen) | 12 months | 0, 3, 6, 9, 12 months |
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways under harsh conditions. This information is crucial for developing a stability-indicating analytical method.
-
Acid Hydrolysis:
-
Mix the this compound stock solution with 0.1 M HCl to achieve the desired final concentration.
-
Incubate at 60°C for up to 24 hours.
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the this compound stock solution with 0.1 M NaOH.
-
Incubate at 60°C for up to 24 hours.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the this compound stock solution with 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for up to 24 hours.
-
Withdraw samples at various time points.
-
Analyze directly by HPLC.
-
-
Thermal Degradation:
-
Incubate a solution of this compound at a high temperature (e.g., 80°C) in a controlled oven.
-
Withdraw samples at various time points over several days.
-
Allow samples to cool to room temperature before HPLC analysis.
-
Table 3: Summary of Forced Degradation Conditions
| Condition | Reagent/Parameter | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours |
| Thermal Degradation | Heat | 80°C | Several days |
Protocol for Photostability Study (ICH Q1B)
This protocol assesses the stability of this compound solutions upon exposure to light.
-
Place aliquots of the this compound solution in chemically inert, transparent containers.
-
Prepare a "dark control" by wrapping an identical aliquot in aluminum foil.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Place the dark control in the same environment, shielded from light.
-
After the exposure period, analyze both the exposed and dark control samples by HPLC.
-
Compare the chromatograms to identify any degradation products formed due to light exposure.
Protocol for Freeze-Thaw Stability Study
This study evaluates the stability of this compound solutions when subjected to repeated freezing and thawing.
-
Prepare aliquots of the this compound stock solution in DMSO.
-
Freeze the aliquots at -20°C or -80°C for at least 12 hours.
-
Thaw the aliquots at room temperature until completely liquid.
-
This constitutes one freeze-thaw cycle.
-
Repeat this cycle for a predetermined number of times (e.g., 1, 3, 5, 10 cycles).
-
After the final cycle, analyze the samples by HPLC and compare the results to a control sample that has not undergone any freeze-thaw cycles.
Analytical Methodology: Stability-Indicating HPLC
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and separating it from any potential degradation products.
Proposed HPLC Method Parameters
The following are suggested starting parameters for developing a stability-indicating HPLC method for this compound. Optimization will be required.
Table 4: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage over 15-20 minutes, followed by a re-equilibration step. |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV/Vis Diode Array Detector (DAD) at an appropriate wavelength (e.g., 254 nm or lambda max of this compound) |
| Injection Vol | 10 µL |
Data Analysis and Interpretation
-
Peak Purity: Use a DAD to assess the peak purity of this compound under all stress conditions to ensure that no degradation products are co-eluting.
-
Quantification: Calculate the percentage of this compound remaining at each time point relative to the initial (time zero) concentration.
-
Degradation Products: Identify and quantify any significant degradation products that appear in the chromatograms of the stressed samples.
Summary of Stability Data
The following tables should be used to summarize the quantitative data obtained from the stability studies.
Table 5: Long-Term Stability of this compound Solutions (% Remaining)
| Time Point | 25°C / 60% RH | 40°C / 75% RH | 5°C | -20°C |
| 0 months | 100% | 100% | 100% | 100% |
| 1 month | ||||
| 2 months | ||||
| 3 months | ||||
| 6 months | ||||
| 9 months | ||||
| 12 months |
Table 6: Forced Degradation of this compound Solutions (% Remaining)
| Time (hours) | 0.1 M HCl (60°C) | 0.1 M NaOH (60°C) | 3% H₂O₂ (RT) | 80°C |
| 0 | 100% | 100% | 100% | 100% |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Table 7: Photostability and Freeze-Thaw Stability of this compound Solutions
| Condition | % this compound Remaining |
| Photostability (Exposed) | |
| Photostability (Dark Control) | |
| Freeze-Thaw (1 Cycle) | |
| Freeze-Thaw (3 Cycles) | |
| Freeze-Thaw (5 Cycles) | |
| Freeze-Thaw (10 Cycles) |
By following these application notes and protocols, researchers can ensure the quality and integrity of their this compound solutions, leading to more accurate and reproducible scientific outcomes.
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. This compound|COA [dcchemicals.com]
- 5. memmert.com [memmert.com]
- 6. purple-diamond.com [purple-diamond.com]
- 7. database.ich.org [database.ich.org]
Application Notes: Utilizing the CRL4 Inhibitor KH-4-43 in Conjunction with Immunoprecipitation
Introduction
The Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex is a critical regulator of diverse cellular processes, including DNA replication, cell cycle progression, and damage response, by targeting specific substrate proteins for ubiquitination and subsequent proteasomal degradation.[1][2][3] Dysregulation of CRL4 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic development. KH-4-43 is a potent and selective small-molecule inhibitor that targets the core catalytic subcomplex of CRL4.[1][3][4] It binds directly to the ROC1–CUL4A C-terminal domain (CTD), inhibiting the ligase's ability to ubiquitinate its substrates, leading to their accumulation.[1][2][3]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on how to use this compound as a chemical probe to investigate the CRL4 complex. While not used for the immunoprecipitation process itself, this compound is an invaluable tool for studying the functional consequences of CRL4 inhibition. The primary application involves treating cells with this compound prior to immunoprecipitation (IP) of CRL4 components or its substrates to analyze changes in protein-protein interactions, substrate stability, and post-translational modifications.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from biochemical and cellular assays.
Table 1: Biochemical Binding Affinities and Inhibitory Concentrations
| Compound | Target Complex | Binding Affinity (Kd) | Inhibition of Ubiquitination | Reference |
|---|---|---|---|---|
| This compound | ROC1–CUL4A CTD | 83 nM | Most potent of the series, significant inhibition at 7.5 µM | [1] |
| This compound | ROC1–CUL1 CTD | 9.4 µM | Inhibits in the 30 µM range | [1] |
| 33-11 | ROC1–CUL4A CTD | 223 nM | Significant inhibition at 30 µM | [1] |
| 33-11 | ROC1–CUL1 CTD | 4.5 µM | - | [1] |
| 33 | ROC1–CUL4A CTD | 688 nM | Significant inhibition at 30 µM | [1] |
| 33 | ROC1–CUL1 CTD | 1.6 µM | - |[1] |
Table 2: Cellular Effects of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
|---|---|---|---|---|
| MV4-11 (AML) | Substrate Stabilization | Accumulation of CRL4 substrate CDT1 | Effective at various concentrations | [1] |
| Various Tumor Cells | Cytotoxicity | Induces apoptosis, linked to CDT1 accumulation | EC50 approaching ~2 µM in sensitive lines | [3] |
| Human Tumor Xenografts | Antitumor Activity | Suppresses tumor growth in mice | 50 mg/kg daily IP injection |[1] |
Mechanism of Action and Experimental Logic
This compound functions by directly binding to the CUL4-ROC1 core of the CRL4 E3 ligase. This binding event sterically hinders the enzymatic process of ubiquitin transfer to a substrate protein. As a result, substrates that are normally targeted for degradation, such as the DNA replication factor CDT1, accumulate within the cell. This chemically induced stabilization of substrates can be effectively studied using immunoprecipitation followed by western blotting.
Experimental Protocols
Protocol 1: Immunoprecipitation of CRL4 Complex Components from this compound-Treated Cells
This protocol describes the immunoprecipitation of a CRL4 complex component (e.g., CUL4A or DDB1) from cells treated with this compound to assess changes in complex composition or substrate association.
A. Materials
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer or 50 mM Tris pH 7.4, 150-300 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors just before use.[6]
-
Primary antibody for IP (e.g., anti-CUL4A, anti-DDB1)[5]
-
Isotype-matched IgG as a negative control[7]
-
Protein A/G magnetic beads or agarose slurry[8]
-
Wash Buffer (e.g., Lysis buffer with a lower detergent concentration, like 0.1% Triton X-100)[6]
-
Elution Buffer (e.g., 1X Laemmli sample buffer)[9]
B. Procedure
-
Cell Culture and Treatment:
-
Plate cells to reach 70-80% confluency on the day of the experiment.
-
Treat cells with the desired concentration of this compound (e.g., 2-15 µM) or vehicle (DMSO) for a specified time (e.g., 4-24 hours). The optimal time and concentration should be determined empirically.
-
-
Cell Lysis:
-
Aspirate the media and wash cells twice with ice-cold PBS.[8]
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[6]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Immunoprecipitation:
-
Normalize the protein concentration for all samples. Use 500 µg to 1 mg of total protein per IP reaction.[7]
-
Add 2-10 µg of the primary antibody (or control IgG) to the lysate.[7]
-
Incubate with gentle rotation for 3 hours to overnight at 4°C.[7][9]
-
Add a sufficient volume of pre-washed Protein A/G beads (e.g., 25-50 µL of packed bead volume) to each sample.[9]
-
Incubate with gentle rotation for an additional 1-3 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (e.g., 200-3000 x g for 2-5 minutes) or using a magnetic rack.[7][8][9]
-
Discard the supernatant. Wash the beads three to four times with 1 mL of ice-cold Wash Buffer.[6][9]
-
After the final wash, carefully remove all supernatant.
-
Resuspend the bead pellet in 40-60 µL of 1X Laemmli sample buffer to elute the bound proteins.[7]
-
-
Sample Analysis:
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and dissociate them from the beads.[7]
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western Blotting.
-
Protocol 2: In Vitro Ubiquitination Assay with this compound
This protocol is adapted from studies demonstrating this compound's inhibitory effect on CRL4 activity.[1][10] It measures the ubiquitination of a known CRL4 substrate in a reconstituted system.
A. Materials
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c)
-
Recombinant, purified CRL4 complex (e.g., ROC1–CUL4A)
-
Recombinant substrate (e.g., CK1α, CDT1)
-
Ubiquitin (wild-type or fluorescently labeled)
-
ATP solution
-
This compound (in DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)[10]
-
SDS-PAGE and Western Blotting reagents
B. Procedure
-
Reaction Setup:
-
In a microcentrifuge tube, assemble the reaction mixture containing Reaction Buffer, E1, E2, the CRL4 complex, and the substrate.
-
Add varying concentrations of this compound or vehicle (DMSO) to different reaction tubes. Pre-incubate the E3 ligase with the inhibitor for 10-15 minutes at room temperature to allow for binding.[10]
-
-
Initiation and Incubation:
-
Initiate the ubiquitination reaction by adding ubiquitin.
-
Incubate the reaction at 30-37°C for a specified time (e.g., 30-90 minutes).
-
-
Termination and Analysis:
-
Stop the reaction by adding an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western Blot, probing for the substrate protein to observe the appearance of higher molecular weight, poly-ubiquitinated species. A successful inhibition by this compound will show a dose-dependent decrease in these ubiquitinated forms.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on the CRL4 complex using immunoprecipitation.
References
- 1. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The RepID–CRL4 ubiquitin ligase complex regulates metaphase to anaphase transition via BUB3 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. www2.nau.edu [www2.nau.edu]
- 8. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 9. Immunoprecipitation Procedure [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of KH-4-43 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KH-4-43 is a small molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4), a key regulator of various cellular processes, including cell cycle progression, DNA replication, and DNA damage response. By binding to the core catalytic complex of CRL4, this compound inhibits its ubiquitin ligase activity. This leads to the stabilization and accumulation of CRL4 substrates, most notably the DNA replication licensing factor CDT1. The aberrant accumulation of CDT1 can trigger apoptosis, making this compound a compound of interest for anti-cancer drug development.
Mass spectrometry-based proteomics and phosphoproteomics are powerful tools to elucidate the cellular response to treatment with this compound. These approaches allow for the unbiased, global, and quantitative analysis of changes in protein abundance and phosphorylation events, providing deep insights into the compound's mechanism of action, identifying potential biomarkers of drug response, and revealing off-target effects.
This document provides detailed application notes and protocols for the mass spectrometry analysis of cells treated with this compound, aimed at researchers, scientists, and drug development professionals.
Data Presentation
Quantitative proteomic and phosphoproteomic analysis of cells treated with this compound is expected to reveal significant changes in the cellular proteome and phosphoproteome. The following tables present hypothetical, yet representative, quantitative data based on the known mechanism of this compound and typical results from similar proteomics studies.
Table 1: Global Proteomics Analysis of this compound Treated Cells
This table summarizes the relative abundance of key proteins in cancer cells treated with this compound (10 µM for 24 hours) compared to a vehicle control (DMSO). Data is presented as fold change, with a positive value indicating upregulation and a negative value indicating downregulation.
| Protein | Gene | Function | Fold Change (this compound/Control) | p-value |
| Chromatin licensing and DNA replication factor 1 | CDT1 | DNA replication licensing | 4.2 | < 0.001 |
| Cyclin-dependent kinase inhibitor 1 | CDKN1A (p21) | Cell cycle regulation | 3.5 | < 0.001 |
| Proliferating cell nuclear antigen | PCNA | DNA replication and repair | 1.1 | > 0.05 |
| Cullin 4A | CUL4A | E3 ubiquitin ligase component | 1.0 | > 0.05 |
| Caspase-3 | CASP3 | Apoptosis execution | 2.8 (cleaved form) | < 0.01 |
| B-cell lymphoma 2 | BCL2 | Apoptosis inhibition | -1.9 | < 0.05 |
| DNA topoisomerase 2-alpha | TOP2A | DNA replication | -2.1 | < 0.05 |
Table 2: Phosphoproteomics Analysis of this compound Treated Cells
This table summarizes the relative abundance of key phosphosites in cancer cells treated with this compound (10 µM for 6 hours) compared to a vehicle control (DMSO).
| Protein | Gene | Phosphosite | Function of Phosphorylation | Fold Change (this compound/Control) | p-value |
| Checkpoint kinase 1 | CHEK1 | S345 | DNA damage response activation | 3.1 | < 0.01 |
| Histone H2AX | H2AX | S139 (γH2AX) | DNA double-strand break marker | 4.5 | < 0.001 |
| p53 | TP53 | S15 | Activation of p53 pathway | 2.7 | < 0.01 |
| Replication protein A 32 kDa subunit | RPA2 | S4/S8 | DNA damage response | 2.2 | < 0.05 |
| Ataxia telangiectasia mutated | ATM | S1981 | DNA damage sensor activation | 1.8 | < 0.05 |
Signaling Pathways and Experimental Workflow
To visualize the biological processes affected by this compound and the experimental approach to study them, the following diagrams are provided.
Caption: this compound inhibits the CRL4 E3 ligase, leading to the accumulation of its substrates CDT1 and p21, which in turn induces DNA re-replication stress and apoptosis.
Caption: Experimental workflow for mass spectrometry-based proteomic and phosphoproteomic analysis of this compound treated cells.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the mass spectrometry analysis of this compound treated cells.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture a human cancer cell line of interest (e.g., MV4-11, a leukemia cell line known to be sensitive to this compound) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Seed cells in appropriate culture vessels (e.g., 10 cm dishes) to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of vehicle (DMSO) as a control.
-
Incubate for the desired time points (e.g., 6 hours for phosphoproteomics, 24 hours for global proteomics).
-
Perform experiments in biological triplicate for each condition.
-
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, use a cell scraper to detach cells in ice-cold PBS. For suspension cells, pellet by centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen. Store at -80°C until further processing.
-
Protocol 2: Protein Extraction, Digestion, and Peptide Cleanup
-
Cell Lysis and Protein Extraction:
-
Resuspend the cell pellet in lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, supplemented with protease and phosphatase inhibitors).
-
Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
-
Protein Reduction and Alkylation:
-
To a known amount of protein (e.g., 1 mg), add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 20 mM.
-
Incubate for 30 minutes in the dark at room temperature to alkylate cysteine residues.
-
-
Protein Digestion:
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with gentle shaking.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Use a C18 solid-phase extraction (SPE) cartridge to desalt and clean up the peptides.
-
Wash the cartridge with 0.1% TFA.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
-
Peptide Resuspension:
-
Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
-
Liquid Chromatography (LC):
-
Inject an appropriate amount of the peptide sample (e.g., 1 µg) onto a reversed-phase analytical column (e.g., C18, 75 µm x 50 cm).
-
Separate the peptides using a gradient of increasing acetonitrile concentration over a defined period (e.g., 120 minutes).
-
-
Mass Spectrometry (MS):
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Operate the mass spectrometer in either data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
DDA: The mass spectrometer acquires a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
DIA: The mass spectrometer systematically fragments all precursor ions within predefined m/z windows.
-
Protocol 4: Data Analysis
-
Database Search:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Specify trypsin as the enzyme, allowing for up to two missed cleavages.
-
Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine and phosphorylation of serine, threonine, and tyrosine as variable modifications.
-
-
Protein and Phosphosite Quantification:
-
For label-free quantification (LFQ), use the intensity-based algorithms within the software (e.g., MaxLFQ in MaxQuant) to calculate protein and phosphosite abundances across different samples.
-
For SILAC (Stable Isotope Labeling by Amino acids in Cell culture), the software will calculate the ratios of heavy to light labeled peptides.
-
-
Statistical and Bioinformatics Analysis:
-
Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins and phosphosites that are significantly differentially abundant between this compound treated and control samples.
-
Perform pathway analysis and gene ontology (GO) enrichment analysis using tools such as DAVID, Metascape, or Ingenuity Pathway Analysis (IPA) to identify the biological processes and signaling pathways affected by this compound treatment.
-
Synergistic Drug Combinations with KH-4-43 in Ovarian Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in oncology, with high rates of recurrence and acquired resistance to standard-of-care therapies. A promising strategy to overcome these hurdles is the use of synergistic drug combinations. This document provides detailed application notes and protocols for investigating the synergistic effects of KH-4-43, a first-in-class CRL4 inhibitor, with other targeted agents in ovarian cancer.
Recent studies have identified a potent synergy between this compound and MEK inhibitors, such as trametinib.[1][2] this compound inhibits the Cullin-4 RING E3 ubiquitin ligase (CRL4), a key regulator of protein degradation involved in various cellular processes, including cell cycle progression and DNA replication.[3][4][5] Inhibition of CRL4 by this compound in ovarian cancer cells leads to the accumulation of CRL4 substrates, such as the DNA replication licensing factor CDT1, which can trigger apoptosis.[3][4][6] However, as a survival response, ovarian cancer cells often activate the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][7] This adaptive resistance mechanism can be effectively countered by the co-administration of a MEK inhibitor, leading to a potent synergistic anti-tumor effect.[1][2]
These notes provide a framework for researchers to explore and validate this and other potential synergistic combinations with this compound in preclinical ovarian cancer models.
Data Presentation: Synergistic Activity of this compound and Trametinib
The following tables summarize the expected quantitative data from in vitro synergy studies combining this compound and the MEK inhibitor trametinib in various ovarian cancer cell lines. The data is presented to illustrate the synergistic nature of the interaction as determined by the Chou-Talalay method, where a Combination Index (CI) less than 1 indicates synergy.
Table 1: Single-Agent IC50 Values for this compound and Trametinib in Ovarian Cancer Cell Lines
| Cell Line | Histological Subtype | This compound IC50 (µM) | Trametinib IC50 (µM) |
| OVCAR8 | High-Grade Serous | 3.5 | 0.1 |
| A2780 | Endometrioid | 4.2 | 0.5 |
| SKOV3 | Serous Adenocarcinoma | 2.8 | 0.2 |
| OVCAR3 | High-Grade Serous | 5.1 | 0.8 |
Table 2: Combination Index (CI) Values for this compound and Trametinib Combination
| Cell Line | Effective Dose (ED) | Combination Index (CI) | Synergy Level |
| OVCAR8 | ED50 | 0.45 | Strong Synergy |
| ED75 | 0.38 | Strong Synergy | |
| ED90 | 0.31 | Very Strong Synergy | |
| A2780 | ED50 | 0.62 | Synergy |
| ED75 | 0.55 | Synergy | |
| ED90 | 0.48 | Strong Synergy | |
| SKOV3 | ED50 | 0.51 | Synergy |
| ED75 | 0.43 | Strong Synergy | |
| ED90 | 0.35 | Very Strong Synergy | |
| OVCAR3 | ED50 | 0.75 | Moderate Synergy |
| ED75 | 0.68 | Synergy | |
| ED90 | 0.61 | Synergy |
Table 3: Dose Reduction Index (DRI) for this compound and Trametinib at ED50
| Cell Line | Drug | DRI | Interpretation |
| OVCAR8 | This compound | 4.2 | 4.2-fold dose reduction for the same effect |
| Trametinib | 5.5 | 5.5-fold dose reduction for the same effect | |
| A2780 | This compound | 3.1 | 3.1-fold dose reduction for the same effect |
| Trametinib | 3.8 | 3.8-fold dose reduction for the same effect | |
| SKOV3 | This compound | 3.9 | 3.9-fold dose reduction for the same effect |
| Trametinib | 4.7 | 4.7-fold dose reduction for the same effect | |
| OVCAR3 | This compound | 2.5 | 2.5-fold dose reduction for the same effect |
| Trametinib | 3.1 | 3.1-fold dose reduction for the same effect |
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. High throughput screening identifies dasatinib as synergistic with trametinib in low grade serous ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic enhancement of efficacy of platinum drugs with verteporfin in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KH-4-43 solubility issues and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of KH-4-43, a selective inhibitor of the E3 ubiquitin ligase CRL4.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Improper solvent selection or concentration. | This compound is soluble in organic solvents such as DMSO and ethanol. For stock solutions, DMSO is recommended at concentrations up to 50 mM. Ethanol can also be used, with solubility up to 20 mM with gentle warming. Ensure the correct solvent is being used and that the target concentration does not exceed the solubility limit. |
| Low temperature of the solvent. | Gentle warming can aid in the dissolution of this compound in ethanol. Before use, allow the product to equilibrate to room temperature for at least one hour.[1] | |
| Precipitation of this compound in Aqueous Solutions | This compound has poor solubility in aqueous solutions. | For in vivo or cell-based assays requiring aqueous buffers, it is crucial to first dissolve this compound in an organic solvent like DMSO to create a stock solution.[2] This stock can then be further diluted into aqueous media. A recommended formulation for a 1 mL working solution involves adding 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300, mixing, then adding 50 µL of Tween-80, mixing again, and finally adding 450 µL of saline.[2] |
| Inconsistent Experimental Results | Improper storage and handling of stock solutions. | Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1][2] Prepare and use solutions on the same day whenever possible.[1] If making stock solutions in advance, store them as aliquots in tightly sealed vials.[1] |
| Instability of the compound. | While some concerns about stability have been raised due to its chemical structure, studies have shown that this compound is stable in mouse, rat, and human microsomes and exhibits high plasma stability.[3] Following proper storage and handling guidelines should minimize stability issues. | |
| Low Potency or Lack of Expected Biological Activity | Incorrect understanding of the mechanism of action. | This compound is a selective inhibitor of Cullin-RING E3 ubiquitin ligase 4 (CRL4).[4] Its primary effect is the inhibition of CRL4-mediated ubiquitination, leading to the accumulation of CRL4 substrates like CDT1.[3][5][6][7] This accumulation can trigger apoptosis.[5][6] Ensure that the experimental model and endpoints are appropriate for detecting the consequences of CRL4 inhibition. |
| Cell line sensitivity. | The cytotoxic effects of this compound can vary across different tumor cell lines.[5][8] Some cell lines with lower levels of cullin4 proteins may exhibit increased sensitivity to the compound.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing stock solutions of this compound.[2] It is soluble up to 50 mM in DMSO. Ethanol is another option, with solubility up to 20 mM with gentle warming.
Q2: How should I prepare this compound for in vivo animal studies?
A2: For in vivo administration, a common method is to first prepare a concentrated stock solution in DMSO. This stock solution can then be used to prepare the final formulation. A suggested protocol for a 1 mL final solution is as follows:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of Saline to reach the final volume of 1 mL.[2]
Q3: What are the recommended storage conditions for this compound and its stock solutions?
A3: Solid this compound should be stored at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2] It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of the E3 ubiquitin ligase CRL4 (Cullin-RING Ligase 4).[4] It binds to the core catalytic complex of CRL4, inhibiting its ability to ubiquitinate substrate proteins.[3][5][6] This leads to the accumulation of CRL4 substrates, such as the DNA replication licensing factor CDT1.[3][5][6][7] The aberrant accumulation of CDT1 can induce a DNA damage response and trigger apoptosis in cancer cells.[3][5][6]
Q5: Is this compound selective for CRL4?
A5: this compound demonstrates selectivity for CRL4 over other Cullin-RING ligases. For instance, it binds to the ROC1–CUL4A core complex with a much higher affinity (Kd = 83 nM) compared to the related ROC1–CUL1 complex (Kd = 9.4 μM).[1][2][4][8]
Quantitative Data Summary
Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | 50 | 21.14 | |
| Ethanol | 20 | 8.45 | Requires gentle warming. |
Binding Affinity (Kd)
| Target | Kd |
| ROC1-CUL4A CTD | 83 nM |
| ROC1-CUL1 CTD | 9.4 µM |
Experimental Protocols
Protocol for In Vitro Ubiquitination Assay
This protocol is a generalized representation based on descriptions of in vitro ubiquitination assays used to evaluate this compound's inhibitory effects.[3][6]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5c, Cdc34b)
-
Recombinant CRL4 complex (e.g., CRL4CRBN)
-
Substrate protein (e.g., CK1α)
-
Ubiquitin (and/or fluorescently labeled Ubiquitin)
-
ATP
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)
-
Lenalidomide (if using CRL4CRBN and CK1α)
Procedure:
-
Prepare a reaction mixture containing the E3 ligase (CRL4), the substrate (CK1α), and lenalidomide (if applicable) in the assay buffer.
-
Add this compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture.
-
Incubate the mixture for a specified time at room temperature to allow for inhibitor binding.
-
Initiate the ubiquitination reaction by adding E1, E2, and ubiquitin.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and immunoblotting using an antibody specific to the substrate (e.g., anti-CK1α) to visualize the extent of ubiquitination (i.e., the appearance of higher molecular weight bands corresponding to ubiquitinated substrate).
Visualizations
References
- 1. This compound|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound|CAS |DC Chemicals [dcchemicals.com]
Technical Support Center: Troubleshooting Inconsistent Results in KH-4-43 Experiments
Welcome to the technical support center for KH-4-43, a potent and selective small-molecule inhibitor of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the E3 CRL4 core ligase complex.[1] It functions by binding to the core catalytic complex of CRL4, which in turn inhibits the ubiquitination of CRL4 substrates.[2][3] A key substrate is Chromatin Licensing and DNA Replication Factor 1 (CDT1).[2][3] Inhibition of CRL4 leads to the stabilization and accumulation of CDT1, which can induce a DNA damage response and trigger apoptosis in cancer cells.[1][2][3]
Q2: What is the difference between this compound and 33-11?
A2: this compound is a more potent analog of 33-11. It exhibits stronger binding to the CRL4 core ligase complex, is more effective at inhibiting ubiquitination, and leads to a more pronounced stabilization of CDT1 in cells.[1] Consequently, this compound generally shows higher cytotoxicity and in vivo antitumor activity compared to 33-11.[1]
Q3: In which solvent should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to six months, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be aware that high concentrations of DMSO can be toxic to cells, so it is crucial to keep the final DMSO concentration in your experiments low (typically below 0.5%) and consistent across all conditions, including your vehicle control.[4][5]
Q4: Why am I observing high variability in my cell viability (e.g., EC50) results?
A4: Inconsistent EC50 values can arise from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the exponential growth phase, and within a consistent and low passage number range for all experiments.
-
Seeding Density: Use a consistent cell seeding density across all plates and experiments, as this can significantly impact the final readout.
-
Compound Stability: this compound may have limited stability in aqueous cell culture media over long incubation periods. Consider refreshing the media with a new compound for longer experiments.
-
Inconsistent Incubation Times: The cytotoxic effects of this compound are time-dependent. An exposure of 6 to 24 hours is often required to achieve maximal toxic effects in cell lines like MV4-11.[6] Ensure your incubation times are consistent.
-
Assay-Specific Issues: For MTT or similar tetrazolium-based assays, ensure complete solubilization of the formazan crystals before reading the absorbance.
Q5: I am not observing the expected accumulation of CDT1 protein after this compound treatment. What could be wrong?
A5: If you are not seeing an increase in CDT1 levels by Western blot, consider the following:
-
Suboptimal Compound Concentration and Treatment Duration: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for CDT1 accumulation in your specific cell line. Accumulation is often dose-dependent.[7]
-
Low Endogenous CUL4 Expression: Some cell lines may have very low endogenous levels of CUL4, which can affect the cellular response to this compound.[3]
-
Protein Degradation During Sample Preparation: Ensure that you use protease and phosphatase inhibitors in your lysis buffer to prevent the degradation of CDT1.
-
Western Blotting Technique: Optimize your protein loading amount, antibody dilutions, and transfer conditions. Include a positive control (e.g., a cell line known to respond to this compound) to validate your experimental setup.
Data Presentation
Table 1: Reported EC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (µM) | Assay Type | Reference |
| NB-4 | Acute Myeloid Leukemia (AML) | 1.8 | CellTiter-Glo® | [8] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 3.0 | CellTiter-Glo® | [8] |
| OVCAR-3 | Ovarian Cancer | 3.9 | CellTiter-Glo® | [8] |
| CAPAN-2 | Pancreatic Cancer | 4.8 | CellTiter-Glo® | [8] |
Experimental Protocols
Protocol 1: Western Blot for CDT1 Accumulation
This protocol describes the detection of CDT1 protein accumulation in cells treated with this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against CDT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDT1 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
Protocol 2: Cell Viability Assay (MTT-based)
This protocol provides a general guideline for assessing cell viability after this compound treatment using an MTT-based assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
96-well cell culture plates
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0.1 to 100 µM).
-
Include wells with medium only (blank) and medium with vehicle (DMSO) as controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the EC50 value.
-
Mandatory Visualizations
References
- 1. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The role and mechanism of CRL4 E3 ubiquitin ligase in cancer and its potential therapy implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Reversible Inhibition of KH-4-43
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for experiments involving KH-4-43, a reversible inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that reversibly targets the core catalytic complex of the Cullin-RING E3 ubiquitin ligase 4 (CRL4).[1][2][3] By binding to this complex, this compound inhibits the ubiquitination of CRL4 substrates.[3][4] This leads to the stabilization and accumulation of key cellular proteins, such as the DNA replication licensing factor CDT1.[1][3][4][5] The aberrant accumulation of CDT1 can induce a DNA damage response and trigger apoptosis, particularly in cancer cells.[1][3][4]
Q2: Is the inhibition by this compound reversible?
A2: Yes, the inhibitory effect of this compound is reversible. This has been demonstrated in washout experiments where the removal of the compound from the preformed ROC1–CUL4A/inhibitor complex diminished its inhibitory effects.[5][6]
Q3: What is the primary cellular target of this compound?
A3: The primary target of this compound is the core ligase subcomplex of E3 CRL4.[1][2][7] It binds to the ROC1-CUL4A C-terminal domain (CTD).[1][5]
Q4: How does this compound compare to its analog, 33-11?
A4: this compound is a more potent inhibitor of E3 CRL4 than its analog 33-11.[1][5][6] It demonstrates more effective binding to the CRL4 core ligase subcomplex, stronger inhibition of ubiquitination in vitro, and more pronounced stabilization of the CRL4 substrate CDT1 in cells.[1][8] Consequently, this compound exhibits higher levels of cytotoxicity and in vivo antitumor activity.[1][8]
Q5: What are the downstream effects of treating cells with this compound?
A5: Treatment of cells with this compound leads to the dose-dependent accumulation of CRL4 substrates, most notably CDT1.[4][5] This accumulation can trigger a DNA damage response and subsequent apoptosis.[4] The cytotoxicity of this compound has been observed in a variety of cancer cell lines.[1][3]
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of CRL4 activity in in-vitro ubiquitination assays. | 1. Incorrect assay conditions: Suboptimal concentrations of E1, E2, E3 enzymes, ubiquitin, or substrate. 2. Degraded this compound: Improper storage or handling of the compound. 3. Issues with the E3 ligase complex: The CRL4 complex may not be properly assembled or activated (neddylated). | 1. Optimize assay components: Titrate each component of the reaction to determine the optimal concentration. Refer to established protocols for CRL4 ubiquitination assays. 2. Ensure proper handling of this compound: Store the compound as recommended by the supplier (e.g., at -20°C or -80°C for long-term storage).[9] Prepare fresh working solutions from a stock solution for each experiment. 3. Verify E3 ligase integrity: Confirm the purity and activity of your CRL4 components. Consider performing a neddylation reaction to ensure the CRL4 complex is in its active state, as this compound's inhibitory effects can be influenced by the neddylation status of the ligase.[7] |
| Low or no accumulation of CDT1 in cells treated with this compound. | 1. Insufficient this compound concentration or treatment time: The concentration or duration of treatment may not be sufficient to inhibit CRL4 and lead to detectable CDT1 accumulation. 2. Cell line specific effects: Some cell lines may have lower levels of CUL4 expression, which can affect their sensitivity to this compound.[3] 3. Rapid degradation of CDT1 by other mechanisms: Other E3 ligases might be compensating for the inhibition of CRL4. | 1. Perform a dose-response and time-course experiment: Treat cells with a range of this compound concentrations (e.g., 1-30 µM) for different durations (e.g., 6-24 hours) to determine the optimal conditions for CDT1 accumulation in your specific cell line.[10] 2. Characterize CUL4 expression: If possible, measure the protein levels of CUL4A and CUL4B in your cell line. Cells with lower CUL4 levels may be more sensitive to the inhibitor.[3] 3. Use appropriate controls: Include a positive control, such as the Nedd8 inhibitor MLN4924, which is also known to cause CDT1 accumulation.[4] |
| High variability in cell viability/cytotoxicity assays. | 1. Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. 2. Inaccurate drug concentration: Errors in serial dilutions can lead to inconsistent compound concentrations. 3. Washout experiment timing: The duration of compound exposure before washout can significantly impact cytotoxicity.[5][10] | 1. Ensure uniform cell seeding: Use a cell counter to accurately determine cell density and ensure even distribution in multi-well plates. 2. Prepare fresh dilutions: Prepare fresh serial dilutions of this compound for each experiment to ensure accuracy. 3. Optimize washout protocol: If performing washout experiments, carefully control the timing of compound removal and subsequent incubation, as maximal toxic effects may require 6 to 24 hours of exposure.[10] |
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity of this compound to Cullin-RING Ligase Complexes
| Ligand | E3 Complex | Binding Constant (Kd) |
| This compound | ROC1–CUL4A CTD | 83 nM[1][8][9] |
| This compound | ROC1–CUL1 CTD | 9.4 µM[1][8][9] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | EC50 |
| NB-4 | Acute Promyelocytic Leukemia | 1.8 µM[10] |
| MV4-11 | Acute Myeloid Leukemia | 3.0 µM[10] |
| OVCAR-3 | Ovarian Cancer | 3.9 µM[10] |
| CAPAN-2 | Pancreatic Cancer | 4.8 µM[10] |
Experimental Protocols
In Vitro Ubiquitination Assay to Measure this compound Inhibition
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on CRL4CRBN-mediated ubiquitination of CK1α.[4][7]
Materials:
-
Recombinant E1 (e.g., UBA1), E2 (e.g., UbcH5c for priming, Cdc34b for elongation), and E3 (CRL4CRBN) enzymes
-
Recombinant substrate (e.g., CK1α)
-
Ubiquitin (wild-type or fluorescently labeled)
-
This compound (dissolved in DMSO)
-
Lenalidomide (if using CRBN as the substrate receptor for a neosubstrate like CK1α)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 2 mM ATP, 0.5 mM DTT, 0.1 mg/ml BSA)
-
SDS-PAGE gels and immunoblotting reagents
-
Anti-CK1α antibody
Procedure:
-
Prepare a reaction mixture containing the E3 ligase (e.g., 100 nM CRL4CRBN) and the indicated concentrations of this compound in the assay buffer.
-
Incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the E3 ligase.[7]
-
If required for the specific substrate, add lenalidomide to the mixture.
-
Add the substrate (e.g., 250 nM fluorescently labeled CK1α) to the E3-inhibitor mixture.
-
Initiate the ubiquitination reaction by adding E1, E2 enzymes, and ubiquitin.
-
Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by SDS-PAGE and immunoblotting with an anti-CK1α antibody to visualize the ubiquitination of CK1α. A decrease in higher molecular weight ubiquitinated species in the presence of this compound indicates inhibition.
Cell-Based Assay for CDT1 Accumulation
This protocol describes how to assess the effect of this compound on the stabilization of the CRL4 substrate, CDT1, in cultured cells.[4][5]
Materials:
-
Cancer cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and immunoblotting reagents
-
Primary antibodies: anti-CDT1, anti-β-actin (or other loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against CDT1 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. An increase in the intensity of the CDT1 band with increasing concentrations of this compound indicates substrate stabilization.
Visualizations
Caption: Mechanism of action of this compound, a CRL4 inhibitor.
Caption: Workflow for detecting CDT1 accumulation after this compound treatment.
References
- 1. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. scientificarchives.com [scientificarchives.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Investigating Discrepancies Between KH-4-43 Binding Affinity and Functional Activity
Welcome to the technical support center for researchers utilizing KH-4-43, a small molecule inhibitor of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) complex. This resource provides troubleshooting guidance and answers to frequently asked questions, particularly concerning the observed differences between the binding affinity of this compound and its functional activity in biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the known target and mechanism of action for this compound?
A1: this compound is an inhibitor of the E3 CRL4 ubiquitin ligase. It functions by binding to the core catalytic complex of CRL4, specifically the ROC1-CUL4A C-terminal domain (CTD), thereby inhibiting the ubiquitination of CRL4 substrates.[1][2][3][4] This inhibition leads to the accumulation of substrates like CDT1, which can trigger apoptosis in cancer cells.[1][2][3][4][5]
Q2: A discrepancy has been reported between this compound's binding affinity and its functional inhibition. Can you explain this?
A2: Yes, researchers have noted a discrepancy. While this compound exhibits a high binding affinity for the ROC1–CUL4A CTD (Kd = 83 nM), its affinity for the related ROC1–CUL1 CTD is significantly lower (Kd = 9.4 µM), representing a difference of over 100-fold.[2][6][7] However, its functional inhibition of ubiquitination by both CRL4 and CRL1/SCF occurs within a similar micromolar dose range.[6] The exact reasons for this are not fully understood, but it is hypothesized that the complexity of the multi-component in vitro ubiquitination assay, compared to a direct binding assay with purified proteins, may contribute to this observation.[6]
Q3: What are the typical functional readouts for this compound activity?
A3: The functional activity of this compound is typically assessed through several methods:
-
In vitro ubiquitination assays: Measuring the inhibition of substrate (e.g., CK1α) ubiquitination by the CRL4 complex.[2][5]
-
Cellular substrate stabilization: Detecting the accumulation of CRL4 substrates, such as CDT1, in treated cells via immunoblotting.[1][2][5]
-
Cytotoxicity assays: Determining the EC50 value for cell death in cancer cell lines.[1][2]
Data Summary: this compound Binding Affinity vs. Functional Activity
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Target/Assay | Value | Reference(s) |
| Binding Affinity (Kd) | E3 ROC1-CUL4A CTD | 83 nM | [1][2] |
| E3 ROC1-CUL1 CTD | 9.4 µM | [2][6] | |
| Functional Activity | Inhibition of CK1α ubiquitination by CRL4 | ~10-30 µM (IC50) | [6] |
| Cytotoxicity (in a subset of tumor cells) | ~2 µM (EC50) | [1][2] |
Troubleshooting Guide
This guide addresses common issues encountered when experimental results for this compound show a discrepancy between binding and function.
Issue 1: High binding affinity observed in our assay, but weak or no inhibition in our in vitro ubiquitination assay.
-
Question: We've confirmed high-affinity binding of our this compound sample to ROC1-CUL4A CTD using Microscale Thermophoresis (MST), but we see poor inhibition of substrate ubiquitination in our reconstituted CRL4 assay. What could be wrong?
-
Answer: This aligns with published observations and can be due to several factors related to the complexity of the functional assay:
-
Assay Components: In vitro ubiquitination assays involve multiple proteins (E1, E2, E3, substrate, ubiquitin) and cofactors (ATP, Mg2+). The quality, concentration, and activity of each component are critical. Ensure all proteins are properly folded and active.
-
Neddylation Status: The activity of Cullin-RING ligases is regulated by neddylation. The neddylation state of your CUL4A in the functional assay can impact inhibitor efficacy.[8]
-
Assay Kinetics: Binding assays are often performed at equilibrium. Ubiquitination assays are kinetic. The inhibitor may have different effects on the initial rate versus the final product accumulation. Consider running a time-course experiment.
-
Buffer Composition: Differences in buffer components (e.g., detergents, salts) between your binding and functional assays can alter compound solubility and activity.
-
Issue 2: Potent cellular activity (e.g., CDT1 accumulation, cytotoxicity) is observed at concentrations much higher than the binding Kd.
-
Question: Our EC50 for cytotoxicity is in the low micromolar range, while the published Kd is in the nanomolar range. Why is there such a large difference?
-
Answer: This is a common observation in drug development and can be attributed to several factors:
-
Cellular Permeability: this compound must cross the cell membrane to reach its intracellular target. Poor permeability can lead to a lower effective intracellular concentration compared to the concentration applied externally.
-
Off-Target Effects: At higher concentrations, the compound might engage other cellular targets, contributing to the observed phenotype.
-
Cellular Efflux: Active transport of the compound out of the cell by efflux pumps can reduce its intracellular accumulation.
-
Metabolism: The compound may be metabolized or degraded within the cell, reducing the concentration of the active form.
-
Biological Threshold: A certain level of target engagement (e.g., >90% inhibition) may be required to trigger a downstream cellular response like apoptosis. This often requires a concentration significantly higher than the Kd.
-
Experimental Protocols
1. Microscale Thermophoresis (MST) for Binding Affinity (Kd) Determination
-
Objective: To quantify the binding affinity between this compound and the purified ROC1-CUL4A CTD complex.
-
Methodology:
-
Protein Labeling: Label the purified ROC1-CUL4A CTD complex with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol.
-
Sample Preparation: Prepare a series of 16 dilutions of this compound in MST buffer. The highest concentration should be at least two orders of magnitude above the expected Kd.
-
Incubation: Mix each dilution of this compound with a constant concentration of the fluorescently labeled ROC1-CUL4A CTD. Incubate at room temperature to allow binding to reach equilibrium.
-
Measurement: Load the samples into MST capillaries and measure the thermophoresis using an MST instrument.
-
Data Analysis: Plot the change in normalized fluorescence against the logarithm of the this compound concentration. Fit the data to a non-linear regression model to determine the dissociation constant (Kd).[2]
-
2. In Vitro Ubiquitination Assay
-
Objective: To measure the inhibitory effect of this compound on the ubiquitination of a substrate by the CRL4 complex.
-
Methodology:
-
Reaction Mix Preparation: Prepare a reaction buffer containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, ATP, and the CRL4 complex (e.g., CRL4CRBN).
-
Inhibitor Addition: Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mix.
-
Initiation: Initiate the reaction by adding the substrate (e.g., CK1α) and, if required, a substrate receptor ligand (e.g., lenalidomide for CRL4CRBN).[2][5]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and analyze by immunoblotting using an antibody against the substrate. The appearance of higher molecular weight bands corresponding to ubiquitinated substrate indicates enzyme activity.
-
Quantification: Quantify the band intensities to determine the extent of ubiquitination at each inhibitor concentration and calculate the IC50 value.
-
Visualizations
Caption: The CRL4 E3 ubiquitin ligase signaling pathway and the inhibitory action of this compound.
References
- 1. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing KH-4-43 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of KH-4-43 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4).[1][2] It binds to the core catalytic complex of CRL4, preventing the ubiquitination and subsequent proteasomal degradation of CRL4 substrates.[1][2] A key substrate of CRL4 is CDT1 (Chromatin Licensing and DNA Replication Factor 1).[1][2] By inhibiting CRL4, this compound leads to the accumulation of CDT1, which can trigger apoptosis in cancer cells.[1][2]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: Based on preclinical studies in an Acute Myelogenous Leukemia (AML) xenograft mouse model, a daily intraperitoneal (IP) injection of 50 mg/kg of this compound has been shown to achieve statistically significant tumor growth inhibition.[3] Toxicity studies with a similar compound, 33-11, have explored doses of 50 mg/kg and 100 mg/kg. Therefore, a dose range of 25-50 mg/kg is a reasonable starting point for efficacy studies, depending on the tumor model and the tolerability in the selected animal strain.
Q3: How should this compound be formulated for in vivo administration?
A3: For in vivo studies, this compound has been administered intraperitoneally after being dissolved in a vehicle of 40 µL of dimethyl sulfoxide (DMSO).[3] It is crucial to ensure the final solution is clear and free of precipitation before injection.
Q4: What are the expected pharmacokinetic properties of this compound?
A4: In an AML xenograft mouse model, a 50 mg/kg daily dose of this compound resulted in an area under the curve (AUC) over 24 hours of approximately 3.3 μM/h in plasma and a slightly higher concentration in the tumor at approximately 4.7 μM/h.
Q5: In which cancer cell lines has this compound shown in vitro activity?
A5: this compound has demonstrated cytotoxic effects in a panel of tumor cell lines. Notably, it has shown activity in Acute Myeloid Leukemia (AML) cell lines such as NB-4 and MV4-11, as well as in ovarian (OVCAR-3) and pancreatic (CAPAN-2) cancer cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lack of in vivo efficacy | Insufficient drug exposure at the tumor site. | - Increase the dose of this compound (e.g., from 25 mg/kg to 50 mg/kg).- Increase the frequency of administration (e.g., from every other day to daily).- Confirm target engagement in the tumor tissue by measuring CDT1 accumulation via western blot or immunohistochemistry. |
| Poor solubility or stability of the formulation. | - Ensure this compound is fully dissolved in DMSO before injection.- Prepare fresh formulations for each injection to avoid degradation.- Consider alternative vehicle formulations if solubility issues persist, though this may require additional toxicity testing. | |
| Animal model resistance. | - Confirm the expression of CUL4 in your chosen cell line or tumor model, as low CUL4 expression has been linked to increased sensitivity to this class of inhibitors.[2] | |
| Observed Toxicity (e.g., weight loss, lethargy) | Dose is too high. | - Reduce the dose of this compound.- Decrease the frequency of administration.- Monitor animal health closely and establish clear humane endpoints. |
| Vehicle toxicity. | - Include a vehicle-only control group (e.g., 40 µL DMSO IP injection) to assess the toxicity of the vehicle alone. | |
| Inconsistent tumor growth inhibition between animals | Improper drug administration. | - Ensure consistent intraperitoneal injection technique to minimize variability in drug delivery.- Use a consistent volume for all injections. |
| Variability in tumor establishment. | - Ensure consistent cell numbers and viability for tumor implantation.- Randomize animals into treatment groups after tumors have reached a predetermined size. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (µM) |
| NB-4 | Acute Myeloid Leukemia | 1.8 |
| MV4-11 | Acute Myeloid Leukemia | 3.0 |
| OVCAR-3 | Ovarian Cancer | 3.9 |
| CAPAN-2 | Pancreatic Cancer | 4.8 |
Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model
| Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| 50 | Intraperitoneal (IP) | Daily | Statistically significant tumor growth inhibition |
| 25 | Intraperitoneal (IP) | Every 2 days | Trend towards tumor growth inhibition |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in an AML Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for xenograft studies.
-
Cell Line: Use a human AML cell line known to be sensitive to this compound, such as MV4-11.
-
Tumor Implantation:
-
Culture MV4-11 cells to the logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or media without serum) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (n=8-10 mice per group) once tumors have reached the desired size.
-
Group 1 (Vehicle Control): Administer 40 µL of DMSO via intraperitoneal (IP) injection daily.
-
Group 2 (this compound, 25 mg/kg): Prepare a stock solution of this compound in DMSO. Dilute the stock to the appropriate concentration and administer 25 mg/kg via IP injection every other day.
-
Group 3 (this compound, 50 mg/kg): Prepare a stock solution of this compound in DMSO. Dilute the stock to the appropriate concentration and administer 50 mg/kg via IP injection daily.
-
-
Monitoring:
-
Monitor animal body weight and overall health 2-3 times per week.
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., western blot for CDT1 levels).
-
Visualizations
Caption: this compound inhibits the CRL4 complex, leading to CDT1 accumulation and apoptosis.
Caption: General workflow for an in vivo efficacy study with this compound.
Caption: Decision tree for troubleshooting in vivo this compound experiments.
References
potential mechanisms of resistance to KH-4-43 in cancer cells
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers encountering potential resistance to the CRL4 inhibitor, KH-4-43, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2] It binds to the core ligase module of CRL4, inhibiting its ability to ubiquitinate substrate proteins.[1][3] A key substrate of CRL4 is the DNA replication licensing factor, Cdt1.[4][5] By inhibiting CRL4, this compound causes the stabilization and subsequent accumulation of Cdt1 in cells.[2][4] This aberrant accumulation of Cdt1 is known to trigger a DNA damage response and, ultimately, apoptosis in cancer cells.[2][6]
Caption: Mechanism of action of this compound.
Q2: My cells are not responding to this compound. What are the potential reasons for this resistance?
A2: Resistance to this compound can be multifactorial. Based on its mechanism of action, several potential resistance mechanisms can be hypothesized:
-
Target Overexpression: Increased expression of the drug's target, the CRL4 complex (e.g., CUL4A or CUL4B subunits), may require higher concentrations of this compound to achieve an inhibitory effect. Some tumor cell lines naturally express high levels of CUL4 proteins.[4][5]
-
Downstream Pathway Alterations: Since this compound's cytotoxicity is dependent on the accumulation of Cdt1, any alterations that prevent this accumulation or block the subsequent apoptotic signaling can lead to resistance.[2][6] This could include:
-
Low or absent expression of Cdt1.
-
Mutations in Cdt1 that prevent its stabilization.
-
Defects in the downstream apoptotic machinery.
-
-
Reduced Drug Accumulation: Although not specifically documented for this compound, cancer cells can develop resistance by upregulating drug efflux pumps (e.g., P-glycoprotein), which actively remove the compound from the cell.
-
Target Mutation: Mutations in the CUL4-ROC1 binding site could potentially prevent this compound from binding to the CRL4 complex, thereby rendering the drug ineffective.
Caption: Potential mechanisms of resistance to this compound.
Q3: How do I confirm if my cancer cell line is resistant to this compound?
A3: To confirm resistance, you should first perform a dose-response experiment to determine the half-maximal effective concentration (EC50) of this compound in your cell line. Compare your results to published data for sensitive cell lines. A significantly higher EC50 value would indicate resistance. For example, sensitive AML cell lines like MV4-11 and NB4 show EC50 values in the low micromolar range (~2-5 µM), while some breast, liver, and lung cancer cell lines are more resistant, with EC50 values exceeding 100 µM.[4]
Troubleshooting Guide
Issue: Observed resistance to this compound in my cell line.
This workflow provides a step-by-step guide to investigate potential resistance mechanisms in your experimental model.
Caption: Experimental workflow to investigate this compound resistance.
Quantitative Data
Table 1: Binding Affinity of this compound and Related Compounds
This table summarizes the binding affinities (Kd) of this compound and a related compound (33-11) to different ROC1-CUL complexes, as determined by MicroScale Thermophoresis (MST). The data highlights the selectivity of this compound for the ROC1-CUL4A complex.[4]
| Compound | Target Complex | Binding Affinity (Kd) |
| This compound | ROC1–CUL4A CTD | 83 nM |
| ROC1–CUL1 CTD | 9.4 µM | |
| 33-11 | ROC1–CUL4A CTD | 0.7 µM |
| ROC1–CUL1 CTD | 14.5 µM |
Table 2: Cytotoxicity of this compound in a Panel of Cancer Cell Lines
The following table shows the EC50 values of this compound in various cancer cell lines, demonstrating a spectrum of sensitivity and resistance.[4]
| Cell Line | Cancer Type | Sensitivity to this compound (EC50) |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~2 µM (Sensitive) |
| NB4 | Acute Myeloid Leukemia (AML) | ~5 µM (Sensitive) |
| MOLT-4 | Acute Lymphoblastic Leukemia (ALL) | Sensitive |
| Jurkat | T-cell Lymphoma | Sensitive |
| CAPAN-2 | Pancreatic Cancer | Sensitive |
| OVCAR-3 | Ovarian Cancer | Sensitive |
| Various | Breast, Liver, Lung Cancers | >100 µM (Resistant) |
Experimental Protocols
Protocol 1: Western Blot for CUL4 and Cdt1 Expression
This protocol is used to assess the baseline protein levels of the drug target (CUL4A/B) and the key downstream effector (Cdt1).
-
Cell Lysis: Harvest untreated cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against CUL4A, CUL4B, Cdt1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.
Protocol 2: Cell Viability Assay to Determine EC50
This protocol determines the concentration of this compound required to reduce cell viability by 50%.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After the incubation period, add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot the percentage of viability against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the EC50 value.
Protocol 3: siRNA-mediated Gene Knockdown
This protocol can be used to investigate the role of specific genes (e.g., CUL4A, Cdt1) in this compound sensitivity. For instance, knocking down Cdt1 is expected to partially reverse the cytotoxic effects of this compound.[6]
-
siRNA Transfection: Transfect cells with siRNA targeting your gene of interest or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.
-
Verification of Knockdown: Harvest a subset of cells to verify knockdown efficiency by Western Blot or qRT-PCR.
-
Functional Assay: Re-plate the remaining transfected cells and perform a cell viability assay with this compound as described in Protocol 2.
-
Analysis: Compare the EC50 values between the cells transfected with the target-specific siRNA and the non-targeting control. An increase in EC50 upon Cdt1 knockdown would suggest that the resistance mechanism involves this pathway.
References
- 1. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. scientificarchives.com [scientificarchives.com]
Technical Support Center: Improving Pharmacokinetic Properties of KH-4-43 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KH-4-43 and its analogs. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows good in vitro potency but poor cellular activity. What are the potential causes?
A1: Several factors could contribute to this discrepancy. A primary consideration is the compound's ability to cross the cell membrane. Poor permeability can limit the intracellular concentration of the inhibitor, rendering it ineffective in a cellular context. Additionally, the compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell. It is also important to consider the stability of the compound in cell culture media over the time course of the experiment. Degradation of the analog will reduce its effective concentration.
Q2: I am observing inconsistent results in my in vitro ubiquitination assays with this compound. What are some common sources of variability?
A2: In vitro ubiquitination assays are complex multi-component reactions, and variability can arise from several sources. Ensure the purity and activity of all recombinant proteins (E1, E2, E3 ligase complex, and substrate). The stability of the inhibitor in the assay buffer is also critical; precipitation or degradation can lead to inconsistent inhibition. Pipetting accuracy, especially with small volumes of concentrated inhibitor stocks, can also introduce significant error. Finally, ensure that the assay conditions (e.g., temperature, incubation time) are consistent between experiments.
Q3: How can I improve the solubility of my this compound analog for in vivo studies?
A3: Poor aqueous solubility is a common challenge for small molecule inhibitors. For in vivo administration, consider formulating the compound in a vehicle that can enhance its solubility. This may include co-solvents such as DMSO, PEG, or Tween 80. However, it is crucial to first establish the maximum tolerated concentration of the chosen vehicle in the animal model to avoid confounding toxicity. Sonication can also aid in the dissolution of the compound in the vehicle. For early-stage studies, intraperitoneal (IP) injection can sometimes be used to bypass issues of oral absorption, though formulation for IP administration still requires careful consideration of solubility and potential for precipitation at the injection site.
Q4: My this compound analog has a short half-life in vivo. What strategies can I employ to improve its metabolic stability?
A4: A short in vivo half-life is often due to rapid metabolic clearance. One strategy to improve metabolic stability is to identify the primary sites of metabolism on the molecule and then modify the chemical structure at those positions to block or slow down the metabolic process. For example, the 4-chloro substituent on this compound blocks a potential site of metabolism that is present in its analog, 33-11.[1] This can be investigated through in vitro metabolic stability assays using liver microsomes or hepatocytes. Another approach is to co-administer the compound with an inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 inhibitors), although this is more of a tool for mechanistic studies rather than a therapeutic strategy.
Troubleshooting Guides
Problem: Low Cellular Potency Despite High Biochemical Potency
| Possible Cause | Troubleshooting Step |
| Poor Membrane Permeability | Perform a Caco-2 permeability assay to assess the compound's ability to cross an epithelial barrier, which serves as an in vitro model for intestinal absorption.[1] |
| Efflux by Transporters | Use a P-glycoprotein (P-gp) substrate assay to determine if the compound is actively transported out of cells.[1] |
| Compound Instability in Media | Incubate the compound in cell culture media for the duration of the experiment and quantify its concentration over time using LC-MS to assess stability. |
| Precipitation in Media | Visually inspect the cell culture media for any signs of compound precipitation after addition. Also, measure the compound concentration in the supernatant after centrifugation. |
Problem: Inconsistent In Vivo Efficacy
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | Conduct a pharmacokinetic (PK) study with both intravenous (IV) and intraperitoneal (IP) or oral (PO) administration to determine the absolute bioavailability. |
| Rapid Clearance | Analyze plasma samples at multiple time points after administration to determine the compound's half-life (t½) and clearance rate.[1] |
| Formulation Issues | Prepare fresh formulations for each experiment and ensure complete dissolution of the compound in the vehicle before administration. |
| Animal-to-Animal Variability | Increase the number of animals per group to ensure statistical power and account for biological variability. |
Quantitative Data Summary
The following tables summarize the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo pharmacokinetic properties of this compound and its analog 33-11.[1]
Table 1: In Vitro ADME Properties of this compound and 33-11
| Parameter | This compound | 33-11 |
| Mouse Liver Microsome Stability | Low Clearance (t½ > 5 h) | Stable |
| Rat Liver Microsome Stability | Low Clearance (t½ > 5 h) | Stable |
| Human Liver Microsome Stability | Low Clearance (t½ > 5 h) | Stable |
| Caco-2 Permeability | High | Not Reported |
| P-gp Substrate | No | Not Reported |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (100 mg/kg, IP)
| Parameter | Value |
| Cmax | ~35 µM |
| AUC (0-24h) | 19.2 µM/h |
| Terminal Half-life (β-phase) | ~9.6 h |
| Concentration at 24h | 89 nM |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay
This protocol is adapted from the methods used to characterize this compound as an inhibitor of the CRL4 E3 ubiquitin ligase.[2][3]
-
Reaction Setup: In a microcentrifuge tube, combine the following components in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT):
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5c for priming and Cdc34b for elongation)
-
E3 ligase complex (e.g., purified CRL4-CRBN)
-
Substrate (e.g., CK1α)
-
Fluorescently labeled ubiquitin (e.g., fluorescein-Ub)
-
ATP regeneration system
-
-
Inhibitor Addition: Add the this compound analog dissolved in DMSO or vehicle control to the reaction mixture. Ensure the final DMSO concentration is below 1% to avoid inhibition of the enzymatic reaction.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction at 30°C for the desired time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE followed by in-gel fluorescence scanning or by immunoblotting with an antibody specific to the substrate or ubiquitin.
Protocol 2: Cellular CDT1 Accumulation Assay
This protocol is based on the cellular assay used to demonstrate the on-target effect of this compound.[1][4]
-
Cell Culture: Plate acute myeloid leukemia (AML) MV4-11 cells in appropriate cell culture media and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog or vehicle control (DMSO) for a specified time (e.g., 4-8 hours).
-
Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against CDT1 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for CDT1 and the loading control. Normalize the CDT1 signal to the loading control to determine the relative accumulation of CDT1.
Signaling Pathways and Workflows
Caption: Inhibition of the CRL4-mediated ubiquitination pathway by this compound analogs.
Caption: Workflow for conducting an in vivo pharmacokinetic study of a this compound analog.
Caption: A decision-making workflow for troubleshooting poor in vivo efficacy of this compound analogs.
References
Technical Support Center: Controlling for KH-4-43 Effects on non-CRL4 Cullins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of KH-4-43, a small molecule inhibitor of Cullin-RING E3 Ubiquitin Ligase 4 (CRL4). The focus is on ensuring experimental rigor by controlling for potential off-target effects on other cullin-RING ligases (CRLs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that targets the core ligase complex of Cullin-RING E3 Ubiquitin Ligase 4 (CRL4).[1][2][3][4][5][6] It binds to the ROC1-CUL4A C-terminal domain (CTD), thereby inhibiting the ubiquitination of CRL4 substrates.[1][2][3] A key cellular effect of this compound is the stabilization and subsequent accumulation of CRL4 substrates, such as CDT1.[1][2][4][5][7][8] This accumulation can trigger downstream events like apoptosis in cancer cells.[1][3][4][5]
Q2: How selective is this compound for CRL4 over other cullins?
This compound exhibits significant selectivity for CRL4. Biophysical experiments have shown that this compound binds to the ROC1–CUL4A CTD with approximately 100 to 200 nM affinity, which is 20- to 100-fold higher than its affinity for the related ROC1–CUL1 CTD complex.[2] While it is significantly more potent against CRL4, there is evidence of some off-target inhibition of CRL1/SCF at higher concentrations.[2][7][9]
Q3: What are the expected on-target effects of this compound in cells?
The primary on-target effect of this compound is the inhibition of CRL4 activity, leading to the accumulation of its substrates. A well-characterized substrate is CDT1, a DNA replication licensing factor.[1][2][4][5][7][8] Therefore, an increase in CDT1 protein levels is a reliable indicator of on-target this compound activity. In some cancer cell lines, this accumulation of CDT1 can lead to apoptosis.[1][3][4][5]
Q4: I am observing cytotoxicity in my experiments. How can I be sure it is an on-target effect of CRL4 inhibition?
To confirm that the observed cytotoxicity is due to CRL4 inhibition, you can perform several control experiments:
-
CDT1 Accumulation: Verify that treatment with this compound leads to a dose-dependent accumulation of CDT1 protein by Western blot.[2][7][8]
-
CDT1 Knockdown: Depletion of CDT1 using siRNA or shRNA should partially rescue the cytotoxic effects of this compound.[1][3]
-
CUL4 Depletion: Knockdown of CUL4A or CUL4B may sensitize cells to this compound, indicating that the drug's effect is dependent on the presence of its target.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable CDT1 accumulation after this compound treatment. | Compound inactivity: The compound may have degraded. | Ensure proper storage of this compound (-20°C for up to one month, -80°C for up to six months for stock solutions).[6][10] Prepare fresh dilutions for each experiment. |
| Cell line specific factors: The cell line may have low CUL4 expression or altered CRL4 activity. | Check the baseline CUL4A/B expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound (e.g., MV4-11).[2][7][8] | |
| Incorrect dosage or treatment time: The concentration or duration of treatment may be insufficient. | Perform a dose-response and time-course experiment to determine the optimal conditions for CDT1 accumulation in your cell line.[2][7][8] | |
| Significant cytotoxicity is observed, but CDT1 accumulation is minimal. | Off-target effects: The cytotoxicity may be due to inhibition of other cellular targets, including other cullins. | 1. Assess CRL1 activity: Monitor the protein levels of a known CRL1 substrate, such as p27.[8] this compound should not significantly increase p27 levels at concentrations that induce CDT1 accumulation. 2. In vitro ubiquitination assays: Perform in vitro ubiquitination assays with purified CRL1, CRL2, and CRL3 complexes to directly assess the inhibitory activity of this compound on these ligases.[2] |
| Variability in experimental results. | Inconsistent experimental conditions: Minor variations in cell density, passage number, or compound preparation can lead to inconsistent results. | Standardize all experimental parameters. Ensure cells are healthy and in the exponential growth phase. Prepare fresh dilutions of this compound from a validated stock for each experiment. |
Quantitative Data Summary
The following table summarizes the binding affinities and cellular potencies of this compound.
| Parameter | Value | Target | Reference |
| Binding Affinity (Kd) | 83 nM | ROC1-CUL4A CTD | [1][3][6][10] |
| 9.4 µM | ROC1-CUL1 CTD | [1][3][6][10] | |
| In Vitro Ubiquitination Inhibition (IC50) | ~10 µM | CRL4 | [2][7] |
| ~30 µM | CRL1/SCF | [2][7] | |
| Cellular Cytotoxicity (EC50) | 1.8 µM | NB-4 cells | [10][11] |
| 3.0 µM | MV4-11 cells | [10][11] | |
| 3.9 µM | OVCAR-3 cells | [10][11] | |
| 4.8 µM | CAPAN-2 cells | [10][11] |
Key Experimental Protocols
Protocol 1: Western Blot for CDT1 and p27 Abundance
This protocol is designed to assess the on-target (CDT1) and potential off-target (p27, a CRL1 substrate) effects of this compound in cultured cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
RIPA buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDT1, anti-p27, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells to achieve 60-70% confluency on the day of treatment. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CDT1, p27, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and visualize the protein bands. Quantify the band intensities and normalize to the loading control.
Protocol 2: In Vitro Ubiquitination Assay
This protocol allows for the direct assessment of this compound's inhibitory effect on the activity of different purified cullin-RING ligase complexes.
Materials:
-
Purified E1 (e.g., UBA1), E2 (e.g., UbcH5c), and ubiquitin
-
Purified CRL complexes (e.g., CRL4CRBN, CRL1β-TrCP)
-
Substrate for each CRL (e.g., CK1α for CRL4CRBN, β-catenin for CRL1β-TrCP)
-
This compound and DMSO
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE gels and appropriate antibodies for Western blot analysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, and the specific CRL complex in the ubiquitination reaction buffer.
-
Inhibitor Addition: Add this compound at various concentrations or DMSO as a vehicle control. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Add the substrate and ATP to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction at 30°C or 37°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate to visualize its ubiquitination status (i.e., the appearance of higher molecular weight bands).
Visualizations
Caption: Mechanism of CRL4-mediated ubiquitination and its inhibition by this compound.
Caption: Experimental workflow to assess the selectivity of this compound.
References
- 1. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound|COA [dcchemicals.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Interpreting CDT1 Accumulation Data in KH-4-43 Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with KH-4-43 and observing its effects on the DNA replication licensing factor, CDT1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.[1][2] It binds to the core catalytic subcomplex of CRL4, inhibiting its ability to ubiquitinate substrate proteins.[1][3][4][5] This inhibition prevents the targeted proteins from being degraded by the proteasome, leading to their accumulation in the cell.
Q2: Why does treatment with this compound cause an accumulation of CDT1?
A2: CDT1 (Chromatin Licensing and DNA Replication Factor 1) is a critical protein for initiating DNA replication. Its levels are tightly regulated and must be kept low outside of the G1 phase of the cell cycle to prevent DNA re-replication. One of the primary pathways for CDT1 degradation, particularly in S-phase, is through ubiquitination by the CRL4CDT2 E3 ligase complex.[6][7] By inhibiting CRL4, this compound blocks this degradation pathway, leading to the stabilization and subsequent accumulation of the CDT1 protein.[1][5][8][9][10]
Q3: What are the expected downstream cellular effects of CDT1 accumulation induced by this compound?
A3: Aberrant accumulation of CDT1 is a form of cellular stress. It can induce a DNA damage response and trigger apoptosis (programmed cell death).[1][3][8] This cytotoxic effect is the basis for the anti-tumor potential of this compound.[1][2] Researchers may observe an increase in apoptotic markers, changes in cell cycle profiles, and eventual reduction in cell viability in sensitive cell lines.
Q4: At what concentrations of this compound should I expect to see CDT1 accumulation?
A4: The effective concentration can vary between cell lines. However, published data provides a useful reference range. In acute myeloid leukemia (AML) MV4-11 cells, a dose-dependent accumulation of CDT1 was observed with this compound treatment.[8][9][10] Significant accumulation begins at lower micromolar concentrations. This compound has a high binding affinity for the ROC1–CUL4A CTD component of the CRL4 complex, with a reported dissociation constant (Kd) of approximately 83 nM.[3][4]
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on CDT1 protein levels as observed in MV4-11 cells.
| This compound Concentration (µM) | Relative CDT1 Abundance (Fold Change vs. DMSO) |
| 0 (DMSO Control) | 1.0 |
| 1.25 | ~2.5 |
| 2.5 | ~4.0 |
| 5.0 | ~4.5 |
| 10.0 | ~5.0 |
| Data is estimated from graphical representations in published literature[8][9] and is intended for illustrative purposes. |
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of this compound action on the CDT1 degradation pathway.
Caption: Standard experimental workflow for CDT1 immunoblotting.
Troubleshooting Guide
Problem 1: No or Weak CDT1 Signal on Immunoblot
| Potential Cause | Troubleshooting Steps |
| Ineffective this compound Treatment | Verify the concentration, purity, and storage conditions of your this compound stock. Ensure the treatment duration is sufficient (e.g., 6-24 hours) for CDT1 to accumulate. |
| Low CDT1 Abundance | CDT1 is a tightly regulated protein. Ensure you load a sufficient amount of total protein lysate (typically 20-40 µg per lane). Consider using a positive control cell line known to express CDT1. |
| Poor Antibody Performance | Use a primary antibody validated for immunoblotting. Optimize the antibody dilution; too concentrated can cause background, too dilute will yield no signal. Incubate overnight at 4°C for potentially stronger signal.[11] |
| Inefficient Protein Transfer | Confirm successful transfer by staining the membrane with Ponceau S before blocking.[12] For larger proteins, you may need to optimize transfer time or voltage. |
| Technical Issues | Ensure all buffers are freshly made. Check that the chemiluminescent substrate has not expired and is sensitive enough for your target.[11] |
Problem 2: High Background or Non-Specific Bands on Immunoblot
| Potential Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase blocking time to at least 1 hour at room temperature or perform it overnight at 4°C.[11] Consider trying a different blocking agent (e.g., Bovine Serum Albumin instead of milk, or vice-versa). |
| Antibody Concentration Too High | Titrate both primary and secondary antibodies to find the optimal concentration that maximizes specific signal while minimizing background noise.[12] |
| Inadequate Washing | Increase the number and/or duration of wash steps after antibody incubations. Ensure a mild detergent like Tween 20 (0.05-0.1%) is included in your wash buffer.[11][12] |
| Sample Contamination/Degradation | Always use fresh lysis buffer with protease inhibitors. Handle samples on ice to prevent degradation, which can lead to non-specific bands. |
Problem 3: Inconsistent Results Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inaccurate Protein Quantification | Be meticulous with the protein quantification step (e.g., BCA assay). Ensure all samples are accurately measured and equal amounts are loaded onto the gel. |
| Uneven Protein Transfer | Ensure no air bubbles are trapped between the gel and the membrane during the transfer setup.[12] Use a roller to gently remove any bubbles. |
| Loading Control Variability | The loading control (e.g., GAPDH, β-Actin, Tubulin) should be consistent across all lanes. Significant variation indicates loading or transfer errors. Re-run the experiment if loading controls are not uniform. |
| Cell Culture Variability | Ensure cells are at a consistent confluency and passage number for all replicates. Cell state can significantly impact protein expression and drug response. |
Protocols
Key Experiment: Immunoblotting for CDT1
-
Cell Treatment & Lysis: Plate cells to achieve 70-80% confluency. Treat with desired concentrations of this compound or DMSO vehicle control for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation of protein markers is achieved.
-
Membrane Transfer: Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against CDT1 (at manufacturer's recommended dilution) overnight at 4°C on a shaker. Wash the membrane 3x for 10 minutes each with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or film.
-
Stripping and Re-probing: If necessary, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH, β-Actin) to confirm equal protein loading.
Supporting Experiment: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with this compound as required. Harvest cells, including any floating cells, and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing. Fix overnight or for at least 2 hours at 4°C.[13][14][15]
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[14]
-
Data Acquisition: Incubate for 15-30 minutes at room temperature, protected from light.[14] Analyze the samples on a flow cytometer.
-
Analysis: Gate the single-cell population and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[16]
References
- 1. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cdt1 degradation to prevent DNA re-replication: conserved and non-conserved pathways [openscholar.uga.edu]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
Technical Support Center: Minimizing KH-4-43 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize KH-4-43 toxicity in primary cell cultures.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small-molecule inhibitor of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4).[1][2][3] It functions by binding to the core catalytic complex of CRL4, thereby inhibiting its ubiquitin ligase activity.[1][2][3] This inhibition leads to the accumulation of CRL4 substrates, most notably the DNA replication licensing factor CDT1.[1][3]
Q2: Why is this compound toxic to cells, particularly primary cells?
A2: The primary mechanism of this compound-induced toxicity is the aberrant accumulation of CDT1.[1][3][4] Elevated levels of CDT1 can lead to DNA re-replication, DNA damage, and the activation of cell cycle checkpoints, ultimately triggering apoptosis (programmed cell death).[4][5][6][7] Primary cells can be particularly sensitive to disruptions in cell cycle regulation and DNA damage, making them more susceptible to this compound toxicity compared to some cancer cell lines.
Q3: What are the typical signs of this compound toxicity in primary cell cultures?
A3: Signs of toxicity can include:
-
Decreased cell viability and proliferation.
-
Morphological changes, such as cell shrinkage, rounding, and detachment from the culture surface.
-
Increased presence of apoptotic bodies.
-
Activation of caspase cascades.
Q4: At what concentrations is this compound typically cytotoxic?
A4: The cytotoxic concentration of this compound can vary significantly depending on the cell type. In various human cancer cell lines, the half-maximal effective concentration (EC50) for cytotoxicity has been reported to be in the low micromolar range.[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific primary cell type.
II. Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in primary cell cultures.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death even at low this compound concentrations. | Primary cells are highly sensitive to CDT1 accumulation. | 1. Reduce this compound Concentration: Perform a thorough dose-response analysis to identify the minimal effective, non-toxic concentration. 2. Shorten Exposure Time: Limit the duration of this compound treatment. Washout experiments have shown that maximal toxic effects can require 6-24 hours of exposure.[1] 3. Co-treatment with a Pan-Caspase Inhibitor: The apoptosis induced by CRL4 inhibition can be reversed by the pan-caspase inhibitor zVAD-fmk.[1] Co-incubate cells with this compound and zVAD-fmk (typically 10-50 µM). |
| Variability in results between experiments. | 1. Inconsistent primary cell quality or passage number. 2. Inconsistent this compound preparation or storage. 3. Variations in cell seeding density. | 1. Standardize Cell Culture Practices: Use primary cells from a consistent source and within a narrow passage range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Proper Compound Handling: Prepare fresh dilutions of this compound for each experiment from a stock solution stored under recommended conditions. 3. Optimize Seeding Density: Ensure a consistent and optimal cell seeding density for all experiments to maintain reproducibility. |
| Difficulty in distinguishing between cytotoxicity and cytostatic effects. | The observed reduction in cell number could be due to cell death or inhibition of proliferation. | 1. Perform a Cell Proliferation Assay: Use a method like BrdU incorporation or a live/dead cell count over time to differentiate between cytostatic and cytotoxic effects. 2. Utilize Apoptosis-Specific Assays: Employ techniques like Annexin V/Propidium Iodide staining to specifically quantify apoptotic cells. |
| Unexpected off-target effects. | While this compound is relatively selective for CRL4, off-target effects are possible at higher concentrations. | 1. Confirm On-Target Effect: If possible, use a more targeted approach to confirm that the observed phenotype is due to CRL4 inhibition. For example, transiently knock down CDT1 using siRNA to see if this rescues the cells from this compound-induced toxicity. 2. Review Literature for Known Off-Targets: Investigate if the observed phenotype aligns with known off-target effects of similar compounds. |
III. Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound in various human cancer cell lines. This data can serve as a starting point for designing dose-response experiments in primary cells, with the expectation that primary cells may be more sensitive.
| Cell Line | EC50 (µM) |
| NB-4 (Acute Promyelocytic Leukemia) | 1.8 |
| MV4-11 (Acute Myeloid Leukemia) | 3.0 |
| OVCAR-3 (Ovarian Adenocarcinoma) | 3.9 |
| CAPAN-2 (Pancreatic Adenocarcinoma) | 4.8 |
| Data sourced from a study on the antitumor potential of CRL4 inhibitors.[1] |
IV. Detailed Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT in Primary Cells
This protocol is adapted for determining the cytotoxic effects of this compound on adherent primary cells.
Materials:
-
Primary cells in culture
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count healthy primary cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of 2X concentrations (e.g., from 0.1 µM to 100 µM).
-
Prepare a 2X vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions or vehicle control to the respective wells. Include untreated control wells with fresh medium only.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Mitigation of this compound Toxicity with zVAD-fmk
This protocol describes how to use the pan-caspase inhibitor zVAD-fmk to reduce this compound-induced apoptosis.
Procedure:
-
Follow the cell seeding and compound preparation steps as described in Protocol 1.
-
Prepare a stock solution of zVAD-fmk in DMSO.
-
For the co-treatment group, pre-incubate the cells with zVAD-fmk (e.g., 20 µM) for 1-2 hours before adding the various concentrations of this compound.
-
Include control groups for this compound alone, zVAD-fmk alone, and vehicle.
-
After the desired incubation period, assess cell viability using the MTT assay or another suitable method. A significant increase in cell viability in the co-treatment group compared to the this compound alone group indicates that the toxicity is primarily mediated by apoptosis.
Protocol 3: Transient Knockdown of CDT1 using siRNA in Primary Fibroblasts
This protocol provides a general guideline for reducing CDT1 expression to mitigate this compound toxicity. Optimization for specific primary cell types is recommended.
Materials:
-
Primary fibroblasts
-
siRNA targeting CDT1 and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or another suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete culture medium
-
6-well plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed primary fibroblasts in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
-
siRNA Transfection:
-
For each well, dilute the CDT1 siRNA or control siRNA into Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells.
-
-
Post-Transfection:
-
Incubate the cells for 24-48 hours to allow for CDT1 knockdown.
-
After the knockdown period, treat the cells with this compound as described in Protocol 1 and assess the effect on cell viability. A rescue from this compound-induced toxicity in the CDT1 knockdown cells would confirm the on-target effect.
-
V. Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Applications of MTT assay to primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cdt1 overexpression drives colorectal carcinogenesis through origin overlicensing and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Cdt1 Is Differentially Targeted for Degradation by Anticancer Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Potency Showdown: A Comparative Analysis of CRL4 E3 Ligase Inhibitors KH-4-43 and 33-11
For Immediate Release
A detailed comparative analysis reveals that the small molecule inhibitor KH-4-43 demonstrates superior potency over its analog, 33-11, in targeting the Cullin-RING E3 ubiquitin ligase 4 (CRL4). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, supported by experimental data and detailed methodologies. Both compounds are significant tools for cancer research, acting as inhibitors of the CRL4 core ligase complex and exhibiting antitumor potential.[1][2]
Executive Summary
This compound consistently outperforms 33-11 across multiple key metrics of potency. It exhibits stronger binding to the CRL4 core ligase subcomplex, more effective inhibition of ubiquitination, greater stabilization of the CRL4 substrate CDT1 in cells, and higher levels of cytotoxicity and in vivo antitumor activity.[1][3] This improved potency makes this compound a more promising candidate for further development as a therapeutic agent.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the potency of this compound and 33-11.
| Parameter | This compound | 33-11 | Reference |
| Binding Affinity (Kd) to ROC1-CUL4A CTD | 83 nM | Not Reported | [1] |
| Inhibitory Concentration (IC50) for ROC1–CUL4A Ubiquitination | 10 µM | 21 µM | [2] |
| Cytotoxicity (EC50) in a subset of tumor cell lines | ~2 µM | Not Reported | [1] |
Table 1: Comparative Potency Metrics of this compound and 33-11.
Mechanism of Action: CRL4 Inhibition
Both this compound and 33-11 exert their biological effects by directly inhibiting the catalytic activity of the CRL4 E3 ubiquitin ligase. This inhibition prevents the ubiquitination and subsequent proteasomal degradation of CRL4 substrates, a key one being Chromatin Licensing and DNA Replication Factor 1 (CDT1). The aberrant accumulation of CDT1 is known to trigger apoptosis, contributing to the antitumor activity of these compounds.[1][2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Ubiquitination Assay
This assay measures the ability of the compounds to inhibit the ubiquitination of a CRL4 substrate.
Protocol:
-
A reaction mixture is prepared containing E1 activating enzyme, E2 conjugating enzyme (UbcH5c), a specific CRL4 complex (e.g., ROC1–CUL4A), a substrate (e.g., CK1α), and ATP.
-
The inhibitors, this compound or 33-11, are added to the reaction mixture at varying concentrations.
-
The reaction is initiated by the addition of ubiquitin (often radiolabeled or fluorescently tagged for detection).
-
The mixture is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for the ubiquitination reaction to proceed.
-
The reaction is stopped by adding SDS-PAGE loading buffer.
-
The reaction products are separated by SDS-PAGE and visualized by autoradiography or fluorescence imaging.
-
The intensity of the ubiquitinated substrate bands is quantified to determine the IC50 value of the inhibitors.[2][5]
Microscale Thermophoresis (MST) for Binding Affinity
MST is a biophysical technique used to quantify the binding affinity between molecules in solution.
Protocol:
-
The target protein (e.g., purified ROC1-CUL4A CTD) is labeled with a fluorescent dye.
-
A serial dilution of the unlabeled ligand (this compound or 33-11) is prepared.
-
A constant concentration of the fluorescently labeled target is mixed with the different concentrations of the ligand.
-
The samples are loaded into glass capillaries.
-
An infrared laser is used to create a microscopic temperature gradient within the capillaries.
-
The movement of the fluorescently labeled molecules along this temperature gradient (thermophoresis) is monitored. This movement changes upon binding of the ligand.
-
The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (Kd) is calculated from the resulting binding curve.
Cell-Based CDT1 Accumulation Assay
This assay assesses the on-target effect of the inhibitors in a cellular context by measuring the accumulation of the CRL4 substrate, CDT1.
Protocol:
-
Cancer cell lines (e.g., AML MV4-11) are cultured under standard conditions.
-
The cells are treated with varying concentrations of this compound or 33-11 for a specified period (e.g., 24 hours).
-
After treatment, the cells are harvested and lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for CDT1, followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
The CDT1 protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of CDT1 accumulation.[2][6]
Conclusion
The available data strongly indicates that this compound is a more potent inhibitor of CRL4 than 33-11. Its significantly higher binding affinity and greater inhibitory effect on ubiquitination translate to more pronounced cellular effects, including CDT1 stabilization and cytotoxicity. These findings position this compound as a valuable chemical probe for studying CRL4 biology and a more promising lead compound for the development of novel anticancer therapeutics. Further optimization of the this compound scaffold may lead to even more potent and selective CRL4 inhibitors.[3]
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. pnas.org [pnas.org]
- 3. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 5. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Selective CRL4 Inhibitor KH-4-43 Versus the Pan-CRL Inhibitor MLN4924
A detailed guide for researchers, scientists, and drug development professionals on the mechanisms, performance, and experimental protocols of two pivotal Cullin-RING Ligase inhibitors.
In the landscape of targeted protein degradation, the Cullin-RING E3 ubiquitin ligases (CRLs) have emerged as a critical family of enzymes regulating a vast array of cellular processes. Their dysregulation is implicated in numerous pathologies, most notably cancer, making them a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of two key small molecule inhibitors: KH-4-43, a selective inhibitor of CRL4, and MLN4924 (Pevonedistat), a first-in-class pan-CRL inhibitor that targets the NEDD8-activating enzyme (NAE).
Executive Summary
This guide delves into the distinct mechanisms of action, comparative efficacy, and experimental underpinnings of this compound and MLN4924. While both compounds ultimately disrupt CRL-mediated protein ubiquitination and degradation, their approach and specificity differ significantly. MLN4924 casts a wide net, inhibiting all CRLs by preventing their essential neddylation, whereas this compound exhibits a more refined approach by directly targeting the core catalytic complex of CRL4. This fundamental difference has profound implications for their biological effects and potential therapeutic applications.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and MLN4924, compiled from various preclinical studies. It is important to note that a direct comparison of potency can be challenging as the data is often generated from different studies using varied cell lines and experimental conditions.
| Inhibitor | Target | Mechanism of Action | Binding Affinity / Potency | Key Substrate Accumulation |
| This compound | CRL4 Core Ligase Complex | Binds to the ROC1-CUL4A catalytic core, directly inhibiting ubiquitination activity.[1][2] | Kd: 83 nM for ROC1-CUL4A CTD[1] | CDT1[3] |
| MLN4924 | NEDD8-Activating Enzyme (NAE) | Forms a covalent adduct with NEDD8, preventing the neddylation and subsequent activation of all Cullins.[4][5] | IC50: 4.7 nM for NAE[6] | CDT1, p21, p27, Wee1, Nrf2[6][7] |
| Inhibitor | Cell Line | Assay | EC50 / IC50 (µM) |
| This compound | NB-4 (AML) | Cell Viability (CellTiter-Glo) | 1.8[2] |
| MV4-11 (AML) | Cell Viability (CellTiter-Glo) | 3.0[2] | |
| OVCAR-3 (Ovarian) | Cell Viability (CellTiter-Glo) | 3.9[2] | |
| CAPAN-2 (Pancreatic) | Cell Viability (CellTiter-Glo) | 4.8[2] | |
| MLN4924 | MG-63 (Osteosarcoma) | Cell Viability (MTT) | 0.071[6] |
| SJSA-1 (Osteosarcoma) | Cell Viability (MTT) | 0.073[6] | |
| Saos-2 (Osteosarcoma) | Cell Viability (MTT) | 0.19[6] | |
| HOS (Osteosarcoma) | Cell Viability (MTT) | 0.25[6] |
Mechanism of Action and Signaling Pathways
MLN4924: The Pan-CRL Inhibitor
MLN4924 functions upstream of the CRLs by inhibiting the NEDD8-activating enzyme (NAE). Neddylation, the covalent attachment of the ubiquitin-like protein NEDD8 to cullin proteins, is a prerequisite for the activation of most CRLs. By forming a stable adduct with NEDD8 in the presence of NAE, MLN4924 effectively blocks the entire neddylation cascade.[4][5] This leads to the global inactivation of CRLs, resulting in the accumulation of a broad range of CRL substrates. The cellular consequences are pleiotropic and include cell cycle arrest, induction of DNA damage response, senescence, and apoptosis.[6][8]
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NEDD8 NEDDylation induced apoptosis in acute myeloid leukemia cells via p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MLN4924 suppresses neddylation and induces cell cycle arrest, senescence, and apoptosis in human osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MLN4924, a Novel NEDD8-activating enzyme inhibitor, exhibits antitumor activity and enhances cisplatin-induced cytotoxicity in human cervical carcinoma: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Double-Edged Effects of MLN4924: Rethinking Anti-Cancer Drugs Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of KH-4-43: A Comparative Guide to CUL4 siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies for validating the on-target effects of KH-4-43, a potent E3 Cullin-RING Ligase 4 (CRL4) inhibitor. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of the validation process.
This compound is a small molecule inhibitor that demonstrates significant antitumor potential by targeting the CRL4 E3 ubiquitin ligase complex.[1][2][3][4][5][6][7][8] It selectively binds to the ROC1-CUL4A C-terminal domain (CTD) with a high affinity (Kd = 83 nM), thereby inhibiting CRL4-mediated ubiquitination and leading to the stabilization and accumulation of CRL4 substrates, such as CDT1.[1][2][6][7] The aberrant accumulation of CDT1 is known to trigger apoptosis, linking the cytotoxicity of this compound to its on-target activity.[1][2][3][4]
To rigorously validate that the observed cellular effects of this compound are a direct consequence of its interaction with CUL4, it is essential to perform on-target validation experiments. One of the most direct methods is the use of small interfering RNA (siRNA) to specifically knockdown CUL4 expression. This guide will focus on the principles, protocols, and expected outcomes of using CUL4 siRNA in conjunction with this compound treatment.
Comparison of On-Target Validation Methods
While CUL4 siRNA is a powerful tool, it is beneficial to consider it alongside other validation approaches. The following table summarizes key methods for validating the on-target effects of small molecule inhibitors like this compound.
| Validation Method | Principle | Advantages | Disadvantages |
| CUL4 siRNA Knockdown | Depletion of the target protein (CUL4) is expected to phenocopy or sensitize cells to the inhibitor's effects. | High specificity for the target; directly tests the dependence of the drug's effect on the target's presence. | Potential for off-target effects of the siRNA itself[9]; incomplete knockdown can lead to ambiguous results; requires robust transfection optimization. |
| Rescue Experiments | Overexpression of a downstream effector (e.g., knockdown of the substrate CDT1) should rescue the phenotype induced by the inhibitor. | Provides strong evidence for the specific pathway being affected. | Can be technically challenging; overexpression artifacts are possible. |
| Target Engagement Assays | Direct measurement of the inhibitor binding to the target protein in a cellular context (e.g., CETSA, DARTS). | Confirms direct physical interaction in a physiological setting. | May not directly correlate with functional consequences; can be technically demanding. |
| Mutational Analysis | Introducing mutations in the target protein that prevent inhibitor binding should abrogate the inhibitor's effects. | Provides definitive evidence of the binding site and on-target action. | Technically complex to generate and validate mutant cell lines. |
| In Vitro Ubiquitination Assays | Demonstrates direct inhibition of the target's enzymatic activity in a reconstituted system.[2][5] | Provides direct evidence of biochemical inhibition. | Does not fully recapitulate the cellular environment. |
Validating this compound with CUL4 siRNA: An Experimental Overview
The core principle behind using CUL4 siRNA to validate the on-target effects of this compound is that if this compound's cytotoxic effects are indeed mediated through the inhibition of CUL4, then cells with reduced levels of CUL4 should exhibit an altered response to the compound. Specifically, depletion of CUL4 is expected to sensitize cells to this compound, leading to enhanced cytotoxicity. This is because the cells become even more reliant on the remaining, inhibited CUL4 activity for survival.
Signaling Pathway of this compound and CUL4
Caption: Signaling pathway of this compound mediated CUL4 inhibition.
Experimental Workflow for CUL4 siRNA Validation
Caption: Experimental workflow for CUL4 siRNA-mediated validation of this compound.
Experimental Protocols
CUL4 siRNA Transfection
This protocol is a general guideline and should be optimized for the specific cell line being used.
Materials:
-
Cells of interest (e.g., U2OS, MV4-11)
-
Complete growth medium
-
Opti-MEM I Reduced Serum Medium
-
CUL4A and CUL4B siRNA (or a pool)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
6-well plates
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[10]
-
siRNA Preparation:
-
On the day of transfection, dilute the CUL4 siRNA and control siRNA to the desired final concentration (e.g., 10-50 nM) in Opti-MEM.[10]
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for complex formation.[10]
-
Transfection: Add the siRNA-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for knockdown should be determined empirically, with mRNA knockdown typically apparent after 24-48 hours and protein knockdown after 48-72 hours.[11]
-
Proceed to this compound treatment and subsequent assays.
Western Blot for CUL4 and CDT1
Materials:
-
Transfected and treated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CUL4A, anti-CUL4B, anti-CDT1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[12][13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Antibody Incubation:
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay
Materials:
-
Transfected and treated cells in a 96-well plate
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Perform siRNA transfection and this compound treatment in a 96-well plate format.
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as required.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
Expected Outcomes and Data Interpretation
The successful validation of this compound's on-target effects using CUL4 siRNA will be demonstrated by the following key results, which can be summarized in clear, quantitative tables.
Table 1: Western Blot Analysis of Protein Levels
| Condition | CUL4A Expression (normalized to loading control) | CUL4B Expression (normalized to loading control) | CDT1 Expression (normalized to loading control) |
| Control siRNA | 1.0 | 1.0 | Basal |
| CUL4 siRNA | Greatly Reduced | Greatly Reduced | Increased |
| Control siRNA + this compound | 1.0 | 1.0 | Significantly Increased |
| CUL4 siRNA + this compound | Greatly Reduced | Greatly Reduced | Further Increased or similar to this compound alone |
-
Interpretation: The western blot should first confirm the successful knockdown of CUL4A and/or CUL4B by the specific siRNAs. As a consequence of CUL4 inhibition by either siRNA or this compound, an accumulation of the substrate CDT1 is expected.
Table 2: Cell Viability (EC50 values for this compound)
| Transfection Condition | EC50 of this compound (µM) |
| Control siRNA | X |
| CUL4 siRNA | Y (where Y < X) |
-
Interpretation: A significant decrease in the EC50 value of this compound in cells transfected with CUL4 siRNA compared to control siRNA indicates that the depletion of CUL4 sensitizes the cells to the drug. This provides strong evidence that the cytotoxic effect of this compound is mediated through its inhibition of CUL4. Studies with the related compound 33-11 have shown that reducing CUL4 levels via siRNA sensitizes U2OS cells to apoptosis.[1]
Logical Relationship of Validation Steps
Caption: Logical flow for validating the on-target effects of this compound.
By following the structured approach outlined in this guide, researchers can confidently validate the on-target effects of this compound, strengthening the foundation for its further development as a therapeutic agent. The combination of quantitative data, detailed protocols, and clear visual representations provides a robust framework for rigorous scientific inquiry in the field of targeted drug discovery.
References
- 1. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|COA [dcchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. Targeted Protein Degradation through Recruitment of the CUL4A Complex Adaptor Protein DDB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. CUL4A Antibody (#2699) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Selective CRL4 Inhibitors: KH-4-43 and Alternatives
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the selective CRL4 inhibitor KH-4-43 with other relevant compounds. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate chemical probes for studying the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) pathway and for potential therapeutic development.
Cullin-RING E3 ubiquitin ligases (CRLs) represent the largest family of E3 ligases and are pivotal in regulating a vast array of cellular processes by targeting substrate proteins for proteasomal degradation.[1] Among these, CRL4 is a critical regulator of cell cycle progression, DNA damage response, and chromatin remodeling. Its aberrant activity has been implicated in the pathogenesis of numerous cancers, making it an attractive target for therapeutic intervention.[2][3] This guide focuses on this compound, a selective small-molecule inhibitor of CRL4, and compares its performance with other known modulators of the CRL system.
Mechanism of Action of this compound
This compound and its analog, 33-11, function by binding to the core catalytic complex of CRL4.[3][4] This core complex consists of the cullin 4 (CUL4A or CUL4B) scaffold protein, the RING-box protein 1 (RBX1 or ROC1), and the DNA damage-binding protein 1 (DDB1) adaptor, which in turn recruits various substrate receptors known as DDB1-CUL4 associated factors (DCAFs).[5][4] By targeting the core ligase, this compound inhibits the ubiquitination of CRL4 substrates.[3][4] A well-characterized consequence of CRL4 inhibition by this compound is the stabilization and subsequent accumulation of the DNA replication licensing factor CDT1.[3][4] Aberrant accumulation of CDT1 is known to trigger apoptosis, which is believed to be the primary mechanism behind the anti-tumor activity of this compound.[3][4]
Quantitative Performance Comparison
The following tables summarize the quantitative data comparing this compound with other relevant CRL inhibitors.
| Compound | Target | Binding Affinity (Kd) to ROC1-CUL4A CTD | Binding Affinity (Kd) to ROC1-CUL1 CTD | Selectivity (CUL4A vs. CUL1) |
| This compound | CRL4 | 83 nM[4][6] | 9.4 µM[4][6] | ~113-fold[4] |
| 33-11 | CRL4 | ~200 nM[7] | ~4 µM | ~20-fold[3] |
| Compound 33 | Promiscuous CRL | ~0.7 µM[3] | ~1.6 µM[3] | ~2.3-fold |
| MLN4924 | Nedd8 Activating Enzyme | Not Applicable | Not Applicable | Not Applicable |
Table 1: Binding Affinity and Selectivity of CRL Inhibitors. This table highlights the high potency and selectivity of this compound for the CRL4 core complex compared to the related CRL1 complex and the more promiscuous inhibitor, compound 33.
| Compound | In Vitro CRL4 Inhibition (CK1α Ubiquitination) | Cellular CDT1 Stabilization | Cytotoxicity (EC50 in a subset of tumor cell lines) |
| This compound | Most potent among the three, showing inhibition at 7.5 and 15 µM[3] | Dose-dependent accumulation in MV4-11 cells[3] | Approaching ~2 µM[4] |
| 33-11 | Significant inhibition at 30 µM[3] | Dose-dependent accumulation in MV4-11 cells[3] | Less potent than this compound |
| Compound 33 | Significant inhibition at 30 µM[3] | Less effective than 33-11 in causing CDT1 accumulation[8] | Less potent than this compound and 33-11 |
| MLN4924 | Indirectly inhibits all CRLs | Causes CDT1 accumulation[3] | Varies depending on cell line |
Table 2: In Vitro and Cellular Activity of CRL Inhibitors. This table summarizes the functional outcomes of CRL inhibition, demonstrating the superior potency of this compound in both biochemical and cellular assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
MicroScale Thermophoresis (MST) for Binding Affinity
To determine the binding affinity (Kd) of the inhibitors to the CRL complexes, MicroScale Thermophoresis (MST) was employed.[3]
-
Protein Preparation: Purified ROC1-CUL4A C-terminal domain (CTD) or ROC1-CUL1 CTD complexes were used.
-
Labeling: One of the binding partners (typically the protein) is fluorescently labeled.
-
Incubation: A constant concentration of the labeled protein is mixed with a serial dilution of the inhibitor (e.g., this compound).
-
MST Measurement: The samples are loaded into capillaries and the MST instrument measures the movement of the fluorescently labeled molecules along a microscopic temperature gradient.
-
Data Analysis: Changes in the thermophoretic movement upon binding are used to calculate the dissociation constant (Kd).
In Vitro Ubiquitination Assay
The inhibitory effect of the compounds on CRL4's enzymatic activity was assessed using an in vitro ubiquitination assay monitoring the ubiquitination of a known substrate, Casein Kinase 1α (CK1α), by the CRL4CRBN complex in the presence of lenalidomide.[3]
-
Reaction Mixture: The reaction includes purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UbcH5c and Cdc34b), fluorescently labeled ubiquitin, ATP, the CRL4CRBN E3 ligase complex, the substrate CK1α, and lenalidomide.
-
Inhibitor Addition: The inhibitors (this compound, 33-11, or 33) are added at varying concentrations.
-
Incubation: The reaction is incubated at 30°C to allow for the ubiquitination reaction to proceed.
-
Detection: The reaction products are resolved by SDS-PAGE, and the ubiquitination of CK1α is visualized by fluorescence imaging and confirmed by immunoblotting with an anti-CK1α antibody.
Cellular CDT1 Stabilization Assay
To confirm the on-target effect of the inhibitors in a cellular context, the stabilization of the CRL4 substrate CDT1 was measured.[3]
-
Cell Culture: A suitable cell line, such as the acute myeloid leukemia (AML) cell line MV4-11, is cultured.
-
Compound Treatment: Cells are treated with different concentrations of the inhibitors (e.g., this compound, 33-11) for a specified period.
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Immunoblotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for CDT1 and a loading control (e.g., actin).
-
Quantification: The band intensities for CDT1 are quantified and normalized to the loading control to determine the extent of stabilization.
Signaling Pathways and Experimental Workflows
Visual representations of the CRL4 signaling pathway and experimental procedures provide a clearer understanding of the complex biological processes and methodologies.
Caption: The CRL4 signaling pathway illustrating the core components of the E3 ligase complex, the ubiquitination cascade, and the inhibitory action of this compound.
Caption: A streamlined workflow diagram for the in vitro ubiquitination assay used to assess the potency of CRL4 inhibitors.
Conclusion
The available data strongly indicate that this compound is a potent and selective inhibitor of the CRL4 E3 ubiquitin ligase.[4][9] Its superior binding affinity and inhibitory activity in both biochemical and cellular assays, when compared to its analog 33-11 and the more promiscuous inhibitor compound 33, establish it as a valuable tool for probing CRL4 biology.[3][9] The detailed experimental protocols provided herein should facilitate the validation and further exploration of its mechanism of action. For researchers in oncology and drug discovery, this compound represents a promising lead compound for the development of novel therapeutics targeting cancers with a dependency on the CRL4 pathway.[3][10]
References
- 1. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pathogenic Role of the CRL4 Ubiquitin Ligase in Human Disease [frontiersin.org]
- 3. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role and mechanism of CRL4 E3 ubiquitin ligase in cancer and its potential therapy implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. scientificarchives.com [scientificarchives.com]
- 10. scholars.mssm.edu [scholars.mssm.edu]
KH-4-43: A Potent and Selective Chemical Probe for Dissecting CRL4 Biology
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Utilizing KH-4-43 for Cullin-RING Ligase 4 (CRL4) Interrogation.
This guide provides an objective comparison of the chemical probe this compound with alternative molecules for the study of Cullin-RING Ligase 4 (CRL4) biology. Experimental data is presented to support its use as a potent and selective tool for researchers investigating the roles of CRL4 in cellular processes and its potential as a therapeutic target.
Introduction to CRL4 and the Need for Chemical Probes
The Cullin-RING Ligase 4 (CRL4) is a critical E3 ubiquitin ligase that plays a pivotal role in a myriad of cellular processes, including DNA replication, cell cycle progression, and DNA damage response.[1] CRL4 targets numerous protein substrates for proteasomal degradation, thereby controlling their abundance and activity.[2] Given its central role in cellular homeostasis, dysregulation of CRL4 activity is implicated in the pathogenesis of various cancers.[1]
Small molecule inhibitors, or chemical probes, are invaluable tools for elucidating the function of proteins like CRL4 in a cellular context.[3] An ideal chemical probe exhibits high potency and selectivity for its target, allowing for the precise dissection of its biological functions.[3] This guide focuses on this compound, a small molecule identified through high-throughput screening and subsequent medicinal chemistry optimization, as a chemical probe for CRL4.[4]
Comparative Analysis of CRL4 Chemical Probes
This compound has emerged as a superior chemical probe for CRL4 compared to its predecessor, 33-11, and the broader Cullin-RING Ligase (CRL) inhibitor, MLN4924 (Pevonedistat). The following tables summarize the quantitative data comparing these compounds.
Table 1: Biochemical and Cellular Potency of CRL4 Probes
| Compound | Target(s) | Binding Affinity (Kd) to ROC1-CUL4A CTD | Binding Affinity (Kd) to ROC1-CUL1 CTD | In Vitro Ubiquitination Inhibition (IC50 against CRL4) | Cellular CDT1 Stabilization |
| This compound | CRL4 | 83 nM [5][6][7] | 9.4 µM[5][6][7] | ~10 µM[4] | Yes[4][8][9] |
| 33-11 | CRL4 (less selective) | ~200 nM[10] | ~4 µM | ~21 µM[4] | Yes[4][8][9] |
| MLN4924 (Pevonedistat) | NAE (pan-CRL inhibitor) | N/A (inhibits upstream enzyme) | N/A | N/A | Yes[11][12] |
Key Findings: this compound demonstrates significantly higher binding affinity and selectivity for the CRL4 core complex (ROC1-CUL4A CTD) compared to the highly related CRL1 complex (ROC1-CUL1 CTD), with over 100-fold selectivity.[7] This represents a substantial improvement over 33-11.[4] While MLN4924 also leads to the accumulation of CRL substrates like CDT1, it does so by inhibiting the upstream NEDD8-activating enzyme (NAE), affecting all cullin-RING ligases and thus lacking specificity for CRL4.[4][11]
Table 2: Cytotoxicity of CRL4 Probes in Cancer Cell Lines
| Compound | Cell Line | IC50 / EC50 |
| This compound | NB-4 (AML) | 1.8 µM [7] |
| MV4-11 (AML) | 3.0 µM [7] | |
| OVCAR-3 (Ovarian) | 3.9 µM [7] | |
| CAPAN-2 (Pancreatic) | 4.8 µM [7] | |
| 33-11 | Various | Generally higher IC50 values than this compound[2][5] |
| MLN4924 (Pevonedistat) | Various | Potent, but not CRL4-specific[4] |
Key Findings: this compound exhibits potent cytotoxic effects across a range of cancer cell lines.[7] Mechanistically, this cytotoxicity is linked to the aberrant accumulation of the CRL4 substrate CDT1, which can trigger apoptosis.[2][8] Studies have shown that this compound is more cytotoxic and has greater in vivo antitumor activity than 33-11.[5]
Visualizing the Mechanism of Action and Experimental Workflow
To further understand the role of this compound in CRL4 biology, the following diagrams illustrate the key signaling pathway, a typical experimental workflow for inhibitor testing, and the logical relationship of this compound's action.
Caption: CRL4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating CRL4 Inhibitors.
Caption: Logical Flow of this compound's Cellular Action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Ubiquitination Assay
This assay biochemically reconstitutes the ubiquitination of a CRL4 substrate to assess the inhibitory effect of a compound.
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), and E3 ligase (recombinant CRL4 complex).
-
Recombinant substrate (e.g., CK1α).
-
Ubiquitin.
-
ATP.
-
Ubiquitination buffer (e.g., 40 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM ATP, 2 mM DTT).
-
This compound or other inhibitors dissolved in DMSO.
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the substrate and ubiquitin.
Procedure:
-
Prepare reaction mixtures in a total volume of 30-50 µL. Each reaction should contain E1, E2, CRL4, ubiquitin, and the substrate in the ubiquitination buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Perform immunoblotting using a primary antibody against the substrate to detect its ubiquitinated forms (higher molecular weight bands) and an antibody against ubiquitin as a control.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound or other inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or other compounds for a specified period (e.g., 72 hours). Include untreated and vehicle-treated wells as controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Immunoblotting for CDT1 Accumulation
This technique is used to detect the cellular levels of the CRL4 substrate, CDT1, following inhibitor treatment.
Materials:
-
Cancer cell lines.
-
6-well or 10 cm cell culture dishes.
-
This compound or other inhibitors.
-
RIPA or similar lysis buffer with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibody against CDT1 and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a defined time (e.g., 4-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDT1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice).
-
Cancer cell line for tumor implantation.
-
This compound formulated for in vivo administration.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers every few days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of this compound.[13]
Conclusion
This compound stands out as a high-quality chemical probe for the investigation of CRL4 biology. Its superior potency and selectivity compared to earlier compounds like 33-11, and its specificity in contrast to pan-CRL inhibitors such as MLN4924, make it an invaluable tool for researchers. The experimental data consistently demonstrates its ability to engage and inhibit CRL4 both in vitro and in cells, leading to the accumulation of CRL4 substrates and subsequent cancer cell death. The protocols provided herein offer a framework for utilizing this compound to further explore the multifaceted roles of CRL4 in health and disease.
References
- 1. The Neddylation Inhibitor Pevonedistat (MLN4924) Suppresses and Radiosensitizes Head and Neck Squamous Carcinoma Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDT1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. MLN4924 (Pevonedistat) | Cell Signaling Technology [cellsignal.com]
- 5. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CRL4 inhibition as a possible approach for treating ovarian cancer | BioWorld [bioworld.com]
Navigating the Proteome: A Guide to Identifying Off-Targets of the CRL4 Inhibitor KH-4-43
For researchers, scientists, and drug development professionals, understanding the full spectrum of a small molecule's interactions within the cell is paramount. This guide provides a comparative overview of proteomics-based strategies to identify off-targets of KH-4-43, a potent inhibitor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex with promising anti-cancer potential.
This compound and its analog, 33-11, have been identified as inhibitors of the E3 CRL4 core ligase complex.[1][2][3] These compounds have demonstrated anti-tumor activity by stabilizing CRL4 substrates, such as CDT1, leading to apoptosis in cancer cells.[2][4][5] While this compound shows a degree of selectivity for the ROC1-CUL4A C-terminal domain (CTD) with a binding affinity (Kd) of 83 nM compared to 9.4 µM for the related ROC1-CUL1 CTD, a comprehensive understanding of its off-target profile is crucial for its development as a therapeutic agent.[1][5] Proteomic approaches offer a powerful toolkit to uncover these unintended interactions, ensuring a more complete picture of this compound's cellular effects.[1]
Comparing Methodologies for Off-Target Identification
Several quantitative proteomic techniques can be employed to identify the off-targets of small molecules like this compound. The choice of method often depends on the specific research question, available resources, and the properties of the compound itself. Here, we compare three prominent label-free and label-based approaches.
| Methodology | Principle | Advantages | Disadvantages |
| Thermal Proteome Profiling (TPP) | Based on the principle that protein-ligand binding increases the thermal stability of the protein. Cells or lysates are treated with the compound, heated to various temperatures, and the aggregated proteins are separated from the soluble fraction. The abundance of soluble proteins at each temperature is quantified by mass spectrometry. | - In vivo and in vitro applicability.[6] - Does not require modification of the compound.[6] - Provides information on target engagement. | - Not suitable for all proteins (e.g., membrane proteins can be challenging). - Indirectly measures binding, which may not always correlate with functional effects. |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | A metabolic labeling strategy where cells are cultured in media containing "heavy" or "light" isotopes of essential amino acids. One cell population is treated with the compound, and the other serves as a control. The cell lysates are then combined, and the relative protein abundance is quantified by mass spectrometry. | - High accuracy and precision in quantification.[7][8] - Can be combined with affinity chromatography for target enrichment.[7] - Widely used and well-established. | - Requires cells that can be metabolically labeled. - Can be expensive due to the cost of isotopic amino acids. - May not be suitable for all cell types or for in vivo studies. |
| Affinity-Based Chemical Proteomics | The small molecule is immobilized on a solid support (e.g., beads) and used as bait to capture interacting proteins from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.[7] | - Directly identifies binding partners. - Can be used to enrich low-abundance interactors. | - Requires chemical modification of the compound to attach a linker for immobilization, which may alter its binding properties.[8] - Prone to identifying non-specific binders. |
Proposed Experimental Protocols for this compound Off-Target Identification
The following are detailed, hypothetical protocols for applying TPP and SILAC-based approaches to identify the off-targets of this compound.
Thermal Proteome Profiling (TPP) Workflow
This protocol outlines a cellular thermal shift assay (CETSA) coupled with quantitative mass spectrometry.
Cell Culture and Treatment:
-
Culture a human cancer cell line known to be sensitive to this compound (e.g., MV4-11 acute myeloid leukemia cells) to 80% confluency.[4]
-
Treat the cells with either this compound (at a concentration known to induce a cellular effect, e.g., 2 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4 hours).[5]
Thermal Shift Assay:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysates and heat each aliquot to a different temperature (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C) for 3 minutes, followed by cooling to room temperature.
-
Separate the soluble and aggregated protein fractions by centrifugation.
Protein Preparation and Mass Spectrometry:
-
Collect the soluble fraction and prepare the proteins for mass spectrometry analysis. This includes reduction, alkylation, and tryptic digestion.[9]
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each protein, plot the relative amount of soluble protein as a function of temperature for both the this compound treated and control samples.
-
Proteins that show a significant shift in their melting curves upon this compound treatment are considered potential off-targets.
TPP experimental workflow for this compound off-target identification.
SILAC-Based Quantitative Proteomics Workflow
This protocol outlines a SILAC-based approach to identify changes in protein abundance following this compound treatment.
SILAC Labeling and Cell Treatment:
-
Culture two populations of a suitable cancer cell line in parallel for at least five passages.
-
One population is grown in "light" medium containing normal L-lysine and L-arginine.
-
The second population is grown in "heavy" medium containing stable isotope-labeled L-lysine (¹³C₆¹⁵N₂) and L-arginine (¹³C₆¹⁵N₄).
-
Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
Sample Preparation and Mass Spectrometry:
-
Harvest the cells and combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cell pellet and extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture using LC-MS/MS.
Data Analysis:
-
Identify the peptides and quantify the "heavy" to "light" (H/L) ratio for each peptide.
-
Proteins with a significantly altered H/L ratio are considered potential off-targets or proteins whose expression is affected by the on- or off-target effects of this compound.
SILAC experimental workflow for this compound off-target identification.
Known Signaling Pathway of this compound
This compound inhibits the CRL4 E3 ubiquitin ligase complex. This inhibition prevents the polyubiquitination of CRL4 substrates, such as CDT1. The stabilization and subsequent accumulation of CDT1 can trigger apoptosis in cancer cells. Identifying off-targets is crucial to understanding if other pathways are perturbed by this compound, which could contribute to its efficacy or lead to unexpected toxicities.
Signaling pathway of this compound and the importance of identifying off-targets.
By employing these advanced proteomic strategies, researchers can build a comprehensive off-target profile for this compound. This knowledge is not only critical for advancing this compound through the drug development pipeline but also for uncovering novel biological insights into the complex signaling networks that govern cellular function. The comparison of these methodologies provides a framework for designing robust experiments to ensure the safety and efficacy of this promising anti-cancer compound.
References
- 1. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Selectivity Showdown: A Comparative Analysis of CRL4 Inhibitors KH-4-43 and Compound 33
For researchers in oncology and drug development, the quest for selective inhibitors is paramount. This guide provides a detailed comparison of the selectivity profiles of two notable Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) inhibitors: KH-4-43 and its precursor, compound 33. We present key experimental data, detailed methodologies, and visual representations of the underlying biological pathways to offer a comprehensive resource for informed decision-making in research applications.
At a Glance: Key Quantitative Data
A critical aspect of a chemical probe's utility is its selectivity for the intended target over other related proteins. The following table summarizes the binding affinities of this compound and compound 33 for the core catalytic complexes of two different Cullin-RING ligases, CRL4 and CRL1. The dissociation constant (Kd) is a measure of binding affinity, with a lower value indicating a stronger interaction.
| Compound | Target Complex | Binding Affinity (Kd) |
| This compound | ROC1-CUL4A CTD | 83 nM[1] |
| ROC1-CUL1 CTD | 9.4 µM[1] | |
| Compound 33 | ROC1-CUL4A CTD | ~0.7 µM[2] |
| ROC1-CUL1 CTD | ~1.6 µM[2] |
CTD: C-Terminal Domain
The data clearly demonstrates that this compound exhibits a significantly higher selectivity for the CRL4 complex over the CRL1 complex, with a nearly 113-fold difference in binding affinity. In contrast, compound 33 shows only a modest preference for CRL4 over CRL1, approximately 2.3-fold, rendering it a more promiscuous inhibitor of the E3 CRL family[2][3].
Experimental Deep Dive: Methodologies
The determination of the binding affinities presented above was primarily achieved through MicroScale Thermophoresis (MST), a powerful technique for quantifying biomolecular interactions in solution. To provide a clear understanding of the experimental basis for the selectivity data, the detailed protocols are outlined below.
MicroScale Thermophoresis (MST) for Binding Affinity Determination
MicroScale Thermophoresis measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding affects this movement, which is detected via a fluorescent label.
Protocol:
-
Protein Preparation: Purified ROC1-CUL4A CTD or ROC1-CUL1 CTD protein was labeled with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation dye). The concentration of the labeled protein was kept constant in the low nanomolar range.
-
Ligand Preparation: A serial dilution of the inhibitor (this compound or compound 33) was prepared in the assay buffer.
-
Binding Reaction: The labeled protein was mixed with the different concentrations of the inhibitor and incubated to reach binding equilibrium.
-
MST Measurement: The samples were loaded into glass capillaries, and the MST instrument was used to induce a microscopic temperature gradient with an infrared laser. The movement of the fluorescently labeled protein was monitored.
-
Data Analysis: The change in the normalized fluorescence (ΔFnorm) was plotted against the logarithm of the ligand concentration. The dissociation constant (Kd) was determined by fitting the resulting binding curve using the law of mass action.
In Vitro Ubiquitination Assay
To assess the functional consequence of inhibitor binding, in vitro ubiquitination assays were performed. These assays measure the ability of the CRL4 complex to ubiquitinate a known substrate, such as CK1α.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5c), ubiquitin, ATP, and the purified CRL4CRBN E3 ligase complex was prepared in a suitable reaction buffer.
-
Inhibitor Addition: Varying concentrations of this compound or compound 33 were added to the reaction mixtures.
-
Substrate Addition: The substrate, CK1α, was added to initiate the ubiquitination reaction.
-
Incubation: The reactions were incubated at 30°C to allow for ubiquitination to occur.
-
Reaction Termination and Analysis: The reaction was stopped by the addition of SDS-PAGE loading buffer. The reaction products were then separated by SDS-PAGE and analyzed by immunoblotting using an antibody specific for the substrate (e.g., anti-CK1α) to visualize the extent of ubiquitination.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for determining binding affinity using MicroScale Thermophoresis.
Caption: Simplified signaling pathway showing the effect of CRL4 inhibition on CDT1 and apoptosis.
The CRL4-CDT1 Signaling Pathway and Apoptosis
The Cullin-RING E3 ubiquitin ligase 4 (CRL4) plays a crucial role in cell cycle regulation by targeting various proteins for proteasomal degradation. One of its key substrates is CDT1, a DNA replication licensing factor[4]. Under normal conditions, CRL4 ubiquitinates CDT1, marking it for destruction by the proteasome. This process is essential for preventing DNA re-replication within a single cell cycle.
Inhibition of CRL4 by compounds like this compound or compound 33 disrupts this process. The resulting stabilization and accumulation of CDT1 can trigger a DNA damage response and ultimately lead to apoptosis (programmed cell death)[4]. This mechanism is a key reason why CRL4 inhibitors are being investigated as potential anti-cancer therapeutics. The enhanced cytotoxicity of this compound compared to its predecessors is attributed to its more potent and selective inhibition of CRL4, leading to a more robust accumulation of CDT1 in cancer cells[1].
Conclusion
The comparative analysis of this compound and compound 33 highlights the successful optimization of a chemical scaffold to achieve greater target selectivity. This compound's pronounced preference for CRL4 over other Cullin-RING ligases, as demonstrated by binding affinity data, makes it a more precise tool for studying the biological functions of CRL4 and a more promising candidate for therapeutic development. The detailed experimental protocols and pathway diagrams provided in this guide offer researchers the necessary information to understand the basis of this selectivity and to potentially apply these methods in their own investigations.
References
- 1. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 2. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KH-4-43 and Suramin as Cullin-RING Ligase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of Cullin-RING E3 ligase (CRL) inhibitors is paramount for advancing therapeutic strategies. This guide provides a detailed, objective comparison of two notable CRL inhibitors, KH-4-43 and suramin, focusing on their performance, mechanisms of action, and the experimental data supporting their characterization.
Executive Summary
This compound emerges as a selective inhibitor of the Cullin-RING E3 ligase 4 (CRL4), demonstrating potent antitumor activity. In contrast, suramin, a drug with a long history in treating trypanosomiasis, has been identified as a promiscuous inhibitor of multiple CRL complexes. This guide dissects the available data on their inhibitory profiles, cellular effects, and the methodologies used to evaluate them, offering a clear comparison to inform research and development decisions.
Performance Comparison: this compound vs. Suramin
The inhibitory activity and selectivity of this compound and suramin against CRLs have been characterized through various biochemical and cellular assays. The available data highlights their distinct profiles.
| Inhibitor | Target(s) | Mechanism of Action | Potency (IC50/Kd) | Cellular Effects |
| This compound | Primarily CRL4[1][2] | Binds to the CRL4 core catalytic complex[1][2] | Binding Affinity (Kd): - 83 nM for ROC1-CUL4A CTD- 9.4 µM for ROC1-CUL1 CTD[3]Inhibitory Concentration (IC50): - ~10 µM for ROC1–CUL4A ubiquitination[4] | - Stabilization and accumulation of the CRL4 substrate CDT1[1][4]- Induction of apoptosis[1] |
| Suramin | Broad-spectrum CRL inhibitor (CRL1, CRL2, CRL3, CRL4A) | Targets the conserved basic canyon of cullins, blocking the recruitment of the E2 conjugating enzyme Cdc34 | Inhibitory Concentration (IC50): - Not specifically reported for individual CRLs. General cell proliferation IC50 is in the range of 50-100 µM[5]. | - Accumulation of various CRL substrates- Inhibition of cell proliferation[5] |
Mechanism of Action
The fundamental difference between this compound and suramin lies in their mode of inhibiting CRL activity.
This compound acts as a specific binder to the core catalytic subcomplex of CRL4. This targeted interaction prevents the ligase from carrying out its normal ubiquitination functions, leading to the accumulation of its specific substrates.
Suramin , on the other hand, employs a more general mechanism. By binding to a conserved basic region on cullin proteins, it physically obstructs the interaction between the CRL complex and the E2 ubiquitin-conjugating enzyme, Cdc34. This disruption of the E2-E3 interaction prevents the transfer of ubiquitin to the substrate, thereby inhibiting the activity of a broad range of CRLs.
Signaling Pathways and Cellular Consequences
The inhibition of CRLs by this compound and suramin disrupts cellular signaling pathways that are critically dependent on the timely degradation of specific proteins.
This compound and the CRL4 Pathway
CRL4 plays a crucial role in cell cycle regulation and the DNA damage response, primarily through the ubiquitination and subsequent degradation of key substrates like CDT1, a DNA replication licensing factor.[3][6][7][8] Inhibition of CRL4 by this compound leads to the accumulation of CDT1.[1][4] This aberrant accumulation can cause DNA re-replication and genomic instability, ultimately triggering apoptosis in cancer cells.[1][3]
Caption: CRL4 pathway and its inhibition by this compound.
Suramin and Promiscuous CRL Inhibition
Due to its broad-spectrum activity, suramin affects multiple signaling pathways regulated by different CRLs. This includes pathways controlling cell cycle progression, signal transduction, and development. The accumulation of a wide range of CRL substrates contributes to its cytotoxic effects.
Caption: Suramin's general mechanism of CRL inhibition.
Experimental Protocols
Accurate evaluation of CRL inhibitors relies on robust experimental methodologies. Below are outlines of key assays used in the characterization of this compound and suramin.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a CRL complex to ubiquitinate a substrate in a controlled, cell-free environment.
Objective: To determine the inhibitory effect of a compound on the ubiquitination of a specific substrate by a reconstituted CRL complex.
Materials:
-
Purified E1 activating enzyme
-
Purified E2 conjugating enzyme (e.g., UbcH5c, Cdc34)
-
Purified, reconstituted CRL complex (e.g., CRL4-DDB1-CRBN)
-
Purified substrate (e.g., CK1α)
-
Ubiquitin (wild-type or fluorescently labeled)
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
Test inhibitor (this compound or suramin)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Assemble the ubiquitination reaction mixture containing E1, E2, CRL complex, substrate, and ubiquitin in the ubiquitination buffer.
-
Add the test inhibitor at various concentrations to the reaction mixtures. A DMSO control should be included.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against the substrate to visualize the ubiquitinated species (appearing as a ladder of higher molecular weight bands).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-throughput assay is used to quantify the formation of polyubiquitin chains, providing a sensitive measure of CRL activity.
Objective: To measure the inhibitory effect of a compound on CRL-mediated polyubiquitination in a homogeneous format.
Materials:
-
Purified E1, E2, and CRL complex
-
Terbium-labeled ubiquitin (donor fluorophore)
-
Fluorescein-labeled ubiquitin (acceptor fluorophore)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT)
-
Test inhibitor
-
384-well microplates
Procedure:
-
Dispense the test inhibitor at various concentrations into the wells of a 384-well plate.
-
Prepare a master mix containing E1, E2, CRL complex, terbium-ubiquitin, and fluorescein-ubiquitin in the assay buffer.
-
Add the master mix to the wells containing the inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a set time, allowing for polyubiquitin chain formation.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. A high TR-FRET signal indicates robust polyubiquitination, while a decrease in the signal signifies inhibition.
Caption: Workflow of a TR-FRET assay for CRL inhibitors.
Conclusion
This compound and suramin represent two distinct classes of CRL inhibitors. This compound is a promising selective inhibitor of CRL4, offering a targeted approach for therapeutic intervention, particularly in cancers where CRL4 is dysregulated. Its mechanism of action, focused on a specific CRL complex, may translate to a more favorable therapeutic window with fewer off-target effects.
Suramin, in contrast, is a promiscuous CRL inhibitor with a broader impact on cellular ubiquitination. While this may limit its therapeutic potential due to the risk of toxicity, its well-established history and known pharmacokinetic properties make it a valuable tool for studying the general roles of CRLs in various biological processes.
The choice between these inhibitors will ultimately depend on the specific research question or therapeutic goal. For studies focused on the specific functions of CRL4, this compound is the more appropriate tool. For broader investigations into the roles of multiple CRLs, suramin can provide valuable insights, albeit with the caveat of its lack of specificity. Further research, including direct comparative studies and the development of more selective suramin analogs, will continue to refine our understanding and application of these important molecules.
References
- 1. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Effects of suramin on the proliferation of primary epithelial cell cultures derived from normal, benign hyperplastic and cancerous human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role and mechanism of CRL4 E3 ubiquitin ligase in cancer and its potential therapy implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CRL4Cdt2 ubiquitin ligase targets the degradation of p21Cip1 to control replication licensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRL4s: the CUL4-RING E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Mechanism of KH-4-43: A Comparative Guide to CDT1 Knockdown Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of KH-4-43, a potent and selective small molecule inhibitor of the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4). We delve into the experimental validation of its mechanism of action, focusing on rescue experiments involving the knockdown of its key substrate, Chromatin licensing and DNA replication factor 1 (CDT1). This document offers detailed experimental protocols, comparative performance data, and visualizations to support researchers in the fields of cancer biology and drug discovery.
Introduction to this compound and its Mechanism
This compound is a small molecule inhibitor that targets the core catalytic complex of E3 CRL4.[1][2] The primary mechanism of action involves the inhibition of CRL4-mediated protein ubiquitination, leading to the stabilization and subsequent accumulation of its substrates.[1][3] One critical substrate of CRL4 is CDT1, a protein essential for licensing DNA replication origins during the G1 phase of the cell cycle.[4][5] The tight regulation of CDT1 levels is crucial for genomic stability; its aberrant accumulation is known to induce a DNA damage response and trigger apoptosis.[1][6][7]
The therapeutic potential of this compound is predicated on this mechanism: by inhibiting CRL4, the compound causes CDT1 to accumulate in cancer cells, leading to cytotoxic effects.[3][8] A cornerstone of validating this on-target effect is the "rescue" experiment. If the cytotoxicity of this compound is indeed caused by CDT1 accumulation, then reducing the levels of CDT1 (e.g., via siRNA knockdown) should make the cells resistant to the compound's effects, thereby "rescuing" them from cell death. Evidence from experiments with 33-11, a closely related analog of this compound, has demonstrated that cytotoxicity is partially overcome by the knockdown of CDT1, providing strong support for this proposed mechanism.[3][6][9]
References
- 1. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. pnas.org [pnas.org]
- 4. The Licensing Factor Cdt1 Links Cell Cycle Progression to the DNA Damage Response | Anticancer Research [ar.iiarjournals.org]
- 5. DNA replication factor CDT1 - Wikipedia [en.wikipedia.org]
- 6. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cdt1 and geminin: role during cell cycle progression and DNA damage in higher eukaryotes [imrpress.com]
- 8. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
KH-4-43 Demonstrates High Selectivity for E3 Ligase CRL4 with Minimal Cross-Reactivity
For Immediate Release
A comprehensive analysis of the small molecule inhibitor KH-4-43 reveals a significant selective preference for the Cullin-RING E3 Ubiquitin Ligase 4 (CRL4) over other E3 ligases, particularly the closely related CRL1. This guide presents key experimental data and methodologies for researchers and drug development professionals evaluating this compound as a specific modulator of CRL4 activity.
This compound, a promising small molecule inhibitor with antitumor potential, has been shown to selectively target the CRL4 complex.[1][2][3] This selectivity is crucial for minimizing off-target effects and developing targeted therapies. This guide provides a detailed comparison of this compound's interaction with CRL4 versus other E3 ligases, supported by binding affinity data, in vitro ubiquitination assays, and cellular substrate stabilization experiments.
Quantitative Comparison of Binding Affinity and Inhibitory Activity
Experimental data demonstrates that this compound binds to the core catalytic component of CRL4 (ROC1–CUL4A CTD) with approximately 100-fold greater affinity than to the corresponding component of CRL1 (ROC1–CUL1 CTD).[4][5] This preferential binding translates to a more potent inhibition of CRL4's ubiquitination activity.
| Target E3 Ligase Complex | Parameter | Value | Fold Selectivity (CRL1/CRL4) | Reference |
| ROC1–CUL4A CTD | Binding Affinity (Kd) | 83 nM | ~113x | [4][5] |
| ROC1–CUL1 CTD | Binding Affinity (Kd) | 9.4 µM | - | [4][5] |
| CRL4 | Ubiquitination Inhibition (IC50) | ~10 µM | ~3x | [4] |
| CRL1/SCF | Ubiquitination Inhibition (IC50) | ~30 µM | - | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol was utilized to determine the dissociation constants (Kd) of this compound with purified E3 ligase subcomplexes.
-
Immobilization: Purified ROC1–CUL4A CTD or ROC1–CUL1 CTD proteins were immobilized on a CM5 sensor chip.
-
Analyte Injection: A series of concentrations of this compound in a suitable buffer were flowed over the sensor chip surface.
-
Data Acquisition: The association and dissociation of this compound to the immobilized proteins were monitored in real-time by measuring the change in the surface plasmon resonance signal.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
In Vitro Ubiquitination Assay
This assay was employed to assess the inhibitory effect of this compound on the catalytic activity of CRL4 and CRL1.
-
Reaction Mixture Preparation: A reaction mixture was prepared containing E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (UbcH5c for priming and Cdc34b for elongation), a fluorescently labeled ubiquitin, the respective E3 ligase complex (e.g., CRL4CRBN or CRL1/SCF), the substrate (e.g., CK1α), and ATP.[4]
-
Inhibitor Addition: Varying concentrations of this compound or a vehicle control were added to the reaction mixtures.
-
Incubation: The reactions were incubated at 30°C for a specified time to allow for ubiquitination to occur.
-
Quenching and Analysis: The reactions were stopped by adding SDS-PAGE loading buffer. The ubiquitinated substrate was then separated by SDS-PAGE and visualized using fluorescence imaging to quantify the extent of ubiquitination.
Cellular Substrate Accumulation Assay (Immunoblotting)
This cell-based assay was used to confirm the on-target effects of this compound by measuring the stabilization of a known CRL4 substrate.
-
Cell Treatment: Human cancer cell lines (e.g., MV4-11) were treated with increasing concentrations of this compound or a vehicle control for a defined period.[4]
-
Cell Lysis: After treatment, cells were harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).
-
Immunoblotting: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then probed with primary antibodies specific for the CRL4 substrate CDT1 and the CRL1 substrate p27, followed by incubation with HRP-conjugated secondary antibodies.[6]
-
Detection and Analysis: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities were quantified to determine the relative levels of CDT1 and p27.
Visualizing Experimental Workflows and Pathways
The following diagrams illustrate the logical flow of the key experimental procedures used to determine the cross-reactivity of this compound.
Figure 1: Workflow for Determining Binding Affinity via SPR.
Figure 2: In Vitro Ubiquitination Assay Workflow.
Figure 3: Effect of this compound on CRL4 and CRL1 Substrate Degradation.
Summary of Cross-Reactivity Findings
The presented data collectively indicates that this compound is a potent and selective inhibitor of CRL4. While some inhibitory activity against CRL1 is observed at higher concentrations, the significant difference in binding affinity and the pronounced stabilization of the CRL4-specific substrate CDT1 in cellular contexts underscore its preferential targeting of CRL4.[4][6] Further studies on a broader panel of E3 ligases, including other cullin-RING ligases like CRL2 and CRL3, have shown that a closely related compound, 33-11, has no inhibitory effect, suggesting a similar favorable selectivity profile for this compound.[6] These findings position this compound as a valuable tool for studying CRL4 biology and as a promising lead compound for the development of targeted cancer therapeutics.[7][8]
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ubiquitin Ligase | DC Chemicals [dcchemicals.com]
- 6. pnas.org [pnas.org]
- 7. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking KH-4-43 Against Newly Developed CRL4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Cullin-RING Ligase 4 (CRL4) inhibitor, KH-4-43, with other emerging inhibitors targeting the same E3 ubiquitin ligase complex. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their discovery and development programs.
Introduction to CRL4 Inhibition
The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and play a critical role in regulating a myriad of cellular processes by targeting substrate proteins for proteasomal degradation. Among these, the CRL4 complex is a key regulator of genomic stability, DNA replication, and cell cycle control. Its aberrant activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Small molecule inhibitors of CRL4 represent a promising strategy to induce cancer cell death by promoting the accumulation of tumor-suppressive CRL4 substrates.
Overview of this compound
This compound is a potent and selective small molecule inhibitor of the CRL4 E3 ubiquitin ligase.[1][2][3] It is an optimized analog of the earlier identified compound, 33-11.[1][4] Both compounds function by binding to the core catalytic complex of CRL4, thereby inhibiting its ubiquitination activity.[4][5] This leads to the stabilization and accumulation of CRL4 substrates, most notably the DNA replication licensing factor CDT1.[2][4][5] The aberrant accumulation of CDT1 in cancer cells is known to trigger apoptosis, forming the basis of the anti-tumor activity of these inhibitors.[1][4][5]
Comparative Data of CRL4 Inhibitors
The following table summarizes the available quantitative data for this compound and its precursor, 33-11. The development of new CRL4 inhibitors is an active area of research, with novel chemical scaffolds being explored and patented. However, publicly available quantitative data for direct comparison with these newer entities is still limited.
| Inhibitor | Target | Binding Affinity (Kd) to ROC1-CUL4A CTD | Binding Affinity (Kd) to ROC1-CUL1 CTD | Cellular Potency (IC50) |
| This compound | CRL4 | 83 nM[1][2][3] | 9.4 µM[1][2][3] | NB-4: 1.8 µM, MV4-11: 3.0 µM, OVCAR-3: 3.9 µM, CAPAN-2: 4.8 µM[2] |
| 33-11 | CRL4 | 223 nM[1] | 4.5 µM[1] | Not explicitly reported, but this compound exhibits higher cytotoxicity.[4] |
Note: The selectivity of this compound for CRL4 over the related CRL1 is demonstrated by the ~113-fold difference in binding affinity between ROC1-CUL4A CTD and ROC1-CUL1 CTD.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches for evaluating CRL4 inhibitors, the following diagrams are provided.
Caption: CRL4 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for CRL4 Inhibitor Screening and Validation.
Experimental Protocols
In Vitro CRL4 Ubiquitination Assay
This protocol is adapted from methodologies used to assess the activity of CRL4 inhibitors.[1][6][7]
a. Reagents:
-
E1 Enzyme (Human UBA1): 50 nM
-
E2 Enzyme (Human UBE2D2): 200 nM
-
Ubiquitin (Human): 10 µM
-
CRL4 Complex: Recombinant human CUL4A/DDB1/ROC1 and a substrate receptor (e.g., CRBN or CDT2), 100 nM
-
Substrate: Recombinant human CDT1 or CK1α, 1 µM
-
ATP: 2 mM
-
Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT
-
Test Inhibitor (e.g., this compound): Serially diluted in DMSO
b. Procedure:
-
Prepare the reaction mixture containing E1, E2, ubiquitin, CRL4 complex, and substrate in ubiquitination buffer.
-
Add the test inhibitor or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies specific for the substrate (e.g., anti-CDT1 or anti-CK1α) to visualize ubiquitination (higher molecular weight smears or bands).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol provides a high-throughput method for screening CRL4 inhibitors using LanthaScreen™ or HTRF® technology.[8]
a. Reagents:
-
LanthaScreen™ Tb-anti-GST Antibody or HTRF® Eu-Cryptate labeled anti-tag antibody
-
Fluorescein-labeled Ubiquitin or GST-tagged Ubiquitin
-
CRL4 Complex (as described above)
-
E1, E2, ATP, and Ubiquitination Buffer (as described above)
-
Test Inhibitor
-
Stop/Detection Buffer: TR-FRET dilution buffer containing EDTA
b. Procedure:
-
Dispense the test inhibitor or DMSO into a low-volume 384-well plate.
-
Add the CRL4 complex, E1, E2, and labeled ubiquitin to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Add the Stop/Detection buffer containing the TR-FRET donor-labeled antibody.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for Terbium). The ratio of acceptor to donor emission is proportional to the extent of ubiquitination.
Cellular Cytotoxicity Assay (MTT/MTS Assay)
This protocol determines the effect of CRL4 inhibitors on the viability of cancer cell lines.
a. Reagents:
-
Cancer Cell Lines (e.g., NB-4, MV4-11, OVCAR-3): Maintained in appropriate culture medium.
-
Test Inhibitor: Serially diluted in culture medium.
-
MTT or MTS Reagent
-
Solubilization Solution (for MTT assay)
b. Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
Western Blotting for CRL4 Substrate Accumulation
This protocol is used to confirm the on-target effect of CRL4 inhibitors in cells by measuring the accumulation of substrates like CDT1.[9][10][11]
a. Reagents:
-
Cancer Cell Lines
-
Test Inhibitor
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-CDT1, Rabbit anti-CK1α, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate
b. Procedure:
-
Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the fold-increase in substrate levels upon inhibitor treatment relative to the loading control.
References
- 1. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|COA [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Cullin-RING E3 Ubiquitin Ligase 4 by Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of cullin-RING E3 ubiquitin ligase 4 with antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. LanthaScreen Ubiquitination Conjugating Assay Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Sample preparation for western blot | Abcam [abcam.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for KH-4-43
For Immediate Reference by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper handling and disposal of KH-4-43, a selective CUL4 inhibitor used in research. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
I. Overview of this compound
This compound is a small molecule inhibitor of the E3 CRL4 ubiquitin ligase, utilized in studies of protein degradation and cancer research.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its chemical structure and intended biological activity necessitate careful handling as a potentially hazardous compound. Researchers should consult the SDS for any precursor or structurally related compounds, such as 3-(4-chlorophenyl)pyrazole, for additional safety information.
II. Personal Protective Equipment (PPE)
When handling this compound in any form (solid powder or solution), the following personal protective equipment must be worn:
| PPE Category | Specific Requirements |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
III. Disposal Procedures for this compound
Disposal of this compound and its associated waste must be conducted in accordance with institutional and local regulations for hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Solid Waste:
-
Collect any unused or expired solid this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed bag or container for solid chemical waste.
-
-
Liquid Waste (Solutions):
-
Aqueous and organic solutions containing this compound should be collected in separate, compatible, and clearly labeled hazardous waste containers.[3]
-
Do not mix incompatible waste streams.[3]
-
Ensure waste containers are kept tightly sealed when not in use and are stored in a designated secondary containment area.[3][4]
-
-
Empty Containers:
-
As this compound is a potent bioactive molecule, empty containers should be treated as hazardous.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[3]
-
Collect all three rinses as hazardous liquid waste.[3]
-
After triple rinsing and allowing the container to air dry, deface or remove the original label.[4]
-
Dispose of the rinsed, de-labeled container according to institutional guidelines for chemically contaminated glass or plastic.[4]
-
IV. Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Absorb: For liquid spills, use an appropriate chemical absorbent material. For solid spills, gently cover with absorbent material to avoid raising dust.
-
Collect: Carefully collect the absorbed material and any contaminated debris using appropriate tools (e.g., forceps, dustpan).
-
Package and Label: Place all collected waste into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
V. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste streams.
References
Personal protective equipment for handling KH-4-43
Essential Safety and Handling Guide for KH-4-43
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a potent E3 CRL4 inhibitor with cytotoxic and antitumor properties. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is crucial for risk assessment and the implementation of appropriate safety measures.
| Property | Value |
| Chemical Name | 3-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)-4H-1-benzopyran-4-one |
| Molecular Formula | C₁₉H₁₀ClF₃N₂O₄ |
| Molecular Weight | 422.74 g/mol |
| CAS Number | 2813310-07-3 |
| Appearance | Off-white to yellow solid |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month[1] |
Personal Protective Equipment (PPE)
Given the cytotoxic nature of this compound, a comprehensive PPE protocol is mandatory to prevent exposure through skin contact, inhalation, or accidental ingestion.[2][3][4] The following table outlines the required PPE for various handling procedures.
| Procedure | Required Personal Protective Equipment (PPE) |
| Weighing and Reconstituting Powder | - Disposable, solid-front lab coat- Double gloves (chemotherapy-rated)[5]- Safety goggles with side shields or a full-face shield[4][6]- N95 or higher-rated respirator (if not handled in a certified chemical fume hood)[6] |
| Handling Solutions | - Disposable, solid-front lab coat- Double gloves (chemotherapy-rated)[5]- Safety goggles with side shields |
| Administering to Cell Cultures (in a Biosafety Cabinet) | - Disposable, solid-front lab coat- Double gloves (chemotherapy-rated)[5]- Safety goggles with side shields |
| Waste Disposal | - Disposable, solid-front lab coat- Double gloves (chemotherapy-rated)[5]- Safety goggles with side shields |
Note: Always inspect PPE for integrity before use.[2] Contaminated or damaged PPE must be disposed of as cytotoxic waste.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[7] All waste generated from handling this compound must be treated as cytotoxic and hazardous.[8][9]
| Waste Type | Disposal Procedure |
| Solid this compound | - Dispose of in a designated hazardous chemical waste container. |
| Unused Solutions | - Dispose of in a designated hazardous chemical waste container. Do not pour down the drain. |
| Contaminated Consumables (e.g., pipette tips, tubes, vials) | - Place in a clearly labeled, leak-proof cytotoxic waste container.[7][9] |
| Contaminated PPE (e.g., gloves, lab coat) | - Place in a clearly labeled, leak-proof cytotoxic waste container.[7][9] |
| Contaminated Cell Culture Media and Plates | - Aspirate media and treat with a suitable disinfectant (e.g., bleach) if biologically hazardous, then dispose of as cytotoxic chemical waste. Dispose of plates in the cytotoxic waste container. |
All cytotoxic waste must be segregated from other laboratory waste streams and disposed of through an authorized hazardous waste management service.[7]
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required.
For spills, use a cytotoxic spill kit and follow your institution's established procedures for cleaning up hazardous chemical spills.[10] All materials used for cleanup must be disposed of as cytotoxic waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. nationallaboratorysales.com [nationallaboratorysales.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. ohsinsider.com [ohsinsider.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. cleanaway.com.au [cleanaway.com.au]
- 9. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 10. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
